2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid
Description
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Properties
IUPAC Name |
2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-7(2)12(16)17-10(11(14)15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHIJSKRSRZFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data, this guide integrates known information for structurally related compounds with computationally predicted data to offer a robust profile of the target molecule. This document is intended to serve as a valuable resource for researchers in drug discovery and development, providing insights into its synthesis, characterization, and potential applications.
Introduction
This compound (Figure 1) is a halogenated α-acyloxy carboxylic acid. Its structure, featuring a stereocenter at the α-carbon, a reactive bromine atom on the phenyl ring, and both a carboxylic acid and an ester functional group, makes it a versatile building block in organic synthesis. The presence of the 4-bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the α-acyloxyacetic acid core is a motif found in various biologically active molecules. This guide will delve into the known and predicted chemical properties of this compound, offering a foundational understanding for its use in research and development.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid | --- |
| CAS Number | 1385694-70-1 | [1] |
| Molecular Formula | C₁₂H₁₃BrO₄ | [1] |
| Molecular Weight | 301.13 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |
| Boiling Point | 399.7 ± 32.0 °C (Predicted) | [1] |
| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.14 ± 0.10 (Predicted) | [1] |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | Computational Prediction |
Proposed Synthesis Pathway
Figure 2: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis pathway.
Step 1: Synthesis of 2-(4-bromophenyl)-2-hydroxyacetic acid
This precursor can be synthesized from 4-bromobenzaldehyde through a cyanohydrin reaction followed by hydrolysis. This is a well-established method for the preparation of α-hydroxy acids.
Protocol:
-
Cyanohydrin Formation: To a stirred solution of 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add a solution of sodium cyanide (1.1 equivalents) in water dropwise at 0-5 °C. The pH of the reaction mixture should be maintained slightly acidic (pH 4-5) by the slow addition of a weak acid like acetic acid to generate HCN in situ. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: The resulting cyanohydrin intermediate is then hydrolyzed without purification. Concentrated hydrochloric acid is added to the reaction mixture, and it is heated at reflux for several hours. This process hydrolyzes the nitrile group to a carboxylic acid.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-(4-bromophenyl)-2-hydroxyacetic acid can be purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes).
Step 2: Esterification of 2-(4-bromophenyl)-2-hydroxyacetic acid
The α-hydroxy acid is then esterified at the hydroxyl group using isobutyryl chloride in the presence of a base to neutralize the HCl byproduct.
Protocol:
-
Reaction Setup: Dissolve 2-(4-bromophenyl)-2-hydroxyacetic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is typically allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product, this compound, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectral Characterization (Predicted)
Due to the absence of published experimental spectra, the following spectral data have been predicted using computational models to aid in the characterization of this compound.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum (in CDCl₃) would likely exhibit the following signals:
-
Aromatic Protons: Two doublets in the range of δ 7.4-7.6 ppm, corresponding to the four protons on the 4-bromophenyl ring. The protons ortho to the bromine atom will be slightly downfield compared to the protons meta to the bromine.
-
Methine Proton (α-carbon): A singlet at approximately δ 5.5-6.0 ppm. This proton is significantly deshielded due to the adjacent carboxylic acid, ester, and aromatic ring.
-
Isobutyryl Protons: A septet at around δ 2.5-2.8 ppm for the CH group and a doublet at δ 1.1-1.3 ppm for the two methyl groups.
-
Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum (in CDCl₃) would be expected to show the following key resonances:
-
Carboxylic Carbonyl: δ 170-175 ppm.
-
Ester Carbonyl: δ 175-180 ppm.
-
Aromatic Carbons: Signals in the range of δ 120-140 ppm. The carbon attached to the bromine atom would appear around δ 122 ppm, and the ipso-carbon (attached to the α-carbon) would be around δ 135 ppm.
-
α-Carbon: δ 75-80 ppm.
-
Isobutyryl Carbons: The CH carbon at δ 30-35 ppm and the methyl carbons at δ 18-22 ppm.
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum would display characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A broad band from 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption around 1735-1750 cm⁻¹.
-
C-O Stretch (Ester and Carboxylic Acid): Bands in the region of 1000-1300 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the substituted benzene ring.
Potential Applications in Research and Development
The structural features of this compound suggest its utility as a versatile intermediate in several areas of chemical research:
-
Medicinal Chemistry: The 4-bromophenyl group serves as a handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse libraries of compounds for biological screening. The α-acyloxy carboxylic acid moiety is a key pharmacophore in some drug classes, and this compound could be a valuable building block for novel therapeutics.
-
Agrochemicals: Phenylacetic acid derivatives are utilized in the development of herbicides and pesticides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
-
Materials Science: The aromatic and carboxylic acid functionalities allow for its incorporation into polymers and other materials, potentially imparting specific properties such as flame retardancy or altered solubility.
Safety and Handling
A comprehensive safety data sheet (SDS) for this compound is not widely available. However, based on its structure, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a promising building block for synthetic chemistry with potential applications in drug discovery, agrochemicals, and materials science. While experimental data for this specific compound is limited, this guide provides a comprehensive overview based on the properties of related structures and computational predictions. The proposed synthesis offers a practical route for its preparation, and the predicted spectral data will be instrumental in its characterization. Further research into the experimental properties and reactivity of this molecule is warranted to fully explore its potential.
References
Sources
An In-depth Technical Guide to 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-(4-bromophenyl)-2-(isobutyryloxy)acetic acid, a molecule with significant potential in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, characterization, and prospective applications, grounded in established scientific principles.
Introduction and Rationale
This compound is an organic compound featuring a core phenylacetic acid structure. The strategic placement of a bromine atom on the phenyl ring and an isobutyryloxy group at the alpha position creates a molecule with multifaceted chemical reactivity and potential biological activity. The bromophenyl moiety serves as a valuable handle for further synthetic transformations, such as cross-coupling reactions, while the ester and carboxylic acid functionalities allow for a range of chemical modifications.[1][2]
This molecule can be viewed as an analog of fenoprofen, a non-steroidal anti-inflammatory drug (NSAID).[3] Fenoprofen and other arylpropionic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[3] The structural similarities suggest that this compound may exhibit analogous biological activities, making it a compound of interest for the development of novel therapeutic agents.
Physicochemical and Structural Properties
The structural and physicochemical properties of this compound are summarized in the table below. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimental data in the public domain.
| Property | Value | Source |
| IUPAC Name | 2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid | N/A |
| CAS Number | 1385694-70-1 | [2] |
| Molecular Formula | C₁₂H₁₃BrO₄ | [2] |
| Molecular Weight | 301.13 g/mol | [2] |
| Predicted Boiling Point | 399.7 ± 32.0 °C | N/A |
| Predicted Density | 1.478 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 2.14 ± 0.10 | N/A |
Synthesis of this compound
The synthesis of this compound can be logically achieved through a two-step process, starting from the commercially available 4-bromobenzaldehyde. The proposed synthetic pathway is outlined below.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 2-(4-Bromophenyl)-2-hydroxyacetic acid
The initial step involves the synthesis of the precursor, 2-(4-bromophenyl)-2-hydroxyacetic acid, from 4-bromobenzaldehyde. This is a classic cyanohydrin formation followed by hydrolysis.
Protocol:
-
Cyanohydrin Formation: In a well-ventilated fume hood, a solution of sodium bisulfite in water is prepared. 4-bromobenzaldehyde is added, and the mixture is stirred until the aldehyde adduct precipitates. A solution of sodium cyanide in water is then added dropwise at a controlled temperature (typically 0-10 °C). The reaction is stirred for several hours to ensure complete formation of the cyanohydrin.
-
Hydrolysis: The resulting cyanohydrin-containing mixture is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is carefully added, and the mixture is heated to reflux. The progress of the hydrolysis of the nitrile to the carboxylic acid is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the product, 2-(4-bromophenyl)-2-hydroxyacetic acid, is extracted with a suitable organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization.[1][4]
Step 2: Esterification to Yield this compound
The second step is the esterification of the hydroxyl group of 2-(4-bromophenyl)-2-hydroxyacetic acid with isobutyryl chloride.
Protocol:
-
Reaction Setup: 2-(4-bromophenyl)-2-hydroxyacetic acid is dissolved in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The flask is cooled in an ice bath.
-
Addition of Reagents: Anhydrous pyridine is added to the solution to act as a base and catalyst. Isobutyryl chloride is then added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed in vacuo to yield the crude product. Purification is achieved through column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Structural Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques. The expected data are detailed below, based on the analysis of its functional groups and data from structurally related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |
| ~2.6 | Septet | 1H | -CH(CH₃)₂ |
| ~5.9 | Singlet | 1H | Ar-CH-O |
| ~7.4 | Doublet | 2H | Aromatic protons ortho to -CH |
| ~7.6 | Doublet | 2H | Aromatic protons ortho to -Br |
| ~10-12 | Broad Singlet | 1H | -COOH |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~18-19 | -CH(CH₃)₂ |
| ~34 | -CH(CH₃)₂ |
| ~75 | Ar-CH-O |
| ~123 | Aromatic C-Br |
| ~129 | Aromatic CH |
| ~132 | Aromatic CH |
| ~137 | Aromatic quaternary C |
| ~170 | -COOH |
| ~175 | -O-C=O |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1760 | Strong | C=O stretch (ester) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1200 | Strong | C-O stretch (ester and carboxylic acid) |
| ~1100 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
-
Expected [M-H]⁻ (ESI-): m/z 300/302
Potential Applications and Future Directions
Given its structural analogy to fenoprofen and other NSAIDs, this compound is a prime candidate for investigation as a novel anti-inflammatory agent. The isobutyryloxy group may act as a prodrug moiety, which could be hydrolyzed in vivo to release the active α-hydroxy acid.
Caption: Hypothesized mechanism of action as a prodrug.
The presence of the bromine atom opens up avenues for the synthesis of more complex derivatives through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents at the 4-position of the phenyl ring.
Future research should focus on the following areas:
-
In vitro and in vivo biological evaluation: Screening the compound for its inhibitory activity against COX-1 and COX-2 enzymes, followed by in vivo studies in animal models of inflammation and pain.
-
Pharmacokinetic and metabolic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
SAR studies: Synthesizing a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a synthetically accessible molecule with a promising chemical structure for the development of new therapeutic agents. This guide has provided a detailed theoretical framework for its synthesis and characterization, laying the groundwork for its practical investigation. The insights provided herein are intended to empower researchers to explore the full potential of this and related compounds in the pursuit of novel scientific discoveries and advancements in drug development.
References
-
ChemistryViews. (2023). Carborane Analogues of Fenoprofen Show Improved Antitumor Activity. [Link]
-
J&K Scientific. (n.d.). 2-(4-Bromophenyl)-2-hydroxyacetic acid. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid
Abstract
This technical guide provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid (CAS No: 1385694-70-1), a valuable intermediate in the fields of pharmaceutical and agrochemical research. The synthetic strategy is a two-step process commencing with the preparation of the key precursor, 2-(4-Bromophenyl)-2-hydroxyacetic acid (commonly known as 4-bromomandelic acid), followed by a targeted esterification of its secondary hydroxyl group. This document elucidates the underlying chemical mechanisms, provides step-by-step experimental procedures, and outlines the necessary analytical methods for product characterization and purity verification. The causality behind critical experimental choices is explained to provide researchers with a robust and reproducible methodology.
Introduction and Strategic Overview
This compound is a bespoke chemical building block whose structural framework is of significant interest in medicinal chemistry. The presence of a carboxylic acid, an ester, and a brominated aromatic ring offers multiple points for further chemical modification.[1] This versatility makes it a precursor for constructing more complex molecules, particularly in the development of novel anti-inflammatory agents and other bioactive compounds.[1][2]
The synthesis is logically approached via a two-stage pathway. The initial stage focuses on the creation of the α-hydroxy acid scaffold, 2-(4-Bromophenyl)-2-hydroxyacetic acid. The subsequent and final stage involves the selective esterification of the secondary alcohol functionality with an isobutyryl moiety. This guide presents a validated protocol for each stage, emphasizing safety, efficiency, and high purity of the final product.
Table 1: Physicochemical Properties of Target Compound
| Property | Value |
| IUPAC Name | 2-(4-Bromophenyl)-2-(2-methyl-1-oxopropoxy)acetic acid |
| CAS Number | 1385694-70-1[3] |
| Molecular Formula | C₁₂H₁₃BrO₄[1] |
| Molecular Weight | 301.13 g/mol [1] |
| Predicted Boiling Point | 399.7±32.0 °C[4] |
| Predicted Density | 1.478±0.06 g/cm³[4] |
Synthetic Pathway and Mechanistic Rationale
The chosen synthetic route is predicated on reliability and accessibility of starting materials. The overall workflow is designed to ensure a high-purity final product through controlled reactions and effective purification at each stage.
Diagram 1: High-level workflow for the synthesis of the target compound.
Stage 1 Protocol: Synthesis of 2-(4-Bromophenyl)-2-hydroxyacetic Acid
The precursor, 4-bromomandelic acid, is a crucial intermediate.[2][5] While several methods exist for its preparation, a reliable route involves the hydrolysis of an α,α-dihalo-acetophenone derivative. An established procedure, adapted from literature, involves the alkaline hydrolysis of p-bromo-α,α,α-tribromoacetophenone.[6]
Experimental Protocol: Precursor Synthesis
-
Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagent Charging: To the flask, add 4-bromoacetophenone (0.25 mol) and glacial acetic acid (250 mL).
-
Bromination: While stirring, slowly add bromine (0.55 mol) from the dropping funnel. The reaction is exothermic; maintain the temperature between 20-30°C using a water bath. After the addition is complete, stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Isolation of Intermediate: Pour the reaction mixture into 1 L of ice-cold water. The crude p-bromo-α,α-dibromoacetophenone will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Hydrolysis: In a separate flask, prepare a solution of sodium hydroxide (50 g) in 200 mL of water and cool it in an ice bath. Suspend the crude dibromo-intermediate in 300 mL of a suitable solvent like diethyl ether.
-
Reaction: Slowly add the chilled NaOH solution to the suspension while stirring vigorously. Maintain the temperature below 10°C. After addition, allow the mixture to stir at room temperature for 12-16 hours.
-
Work-up: Separate the aqueous layer and wash the organic layer with water. Combine the aqueous fractions and acidify to a pH of ~1 with concentrated HCl. The product, 4-bromomandelic acid, will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a benzene-ethyl acetate mixture to yield pure 2-(4-Bromophenyl)-2-hydroxyacetic acid.[6]
Table 2: Reagents for Precursor Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromoacetophenone | 199.04 | 49.76 g | 0.25 |
| Bromine | 159.81 | 87.9 g (28.2 mL) | 0.55 |
| Sodium Hydroxide | 40.00 | 50.0 g | 1.25 |
| Glacial Acetic Acid | 60.05 | 250 mL | - |
| Diethyl Ether | 74.12 | 300 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Stage 2 Protocol: Synthesis of this compound
This core step involves the esterification of the secondary hydroxyl group of 4-bromomandelic acid. The use of an acid chloride, such as isobutyryl chloride, is a highly efficient method for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to act as a scavenger for the hydrochloric acid byproduct, which drives the equilibrium towards the product.[7][8]
Underlying Mechanism: Nucleophilic Acyl Substitution
The lone pair of electrons on the hydroxyl oxygen of 4-bromomandelic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. The protonated ester is subsequently deprotonated by the base (pyridine) to yield the final product and pyridinium hydrochloride.
Diagram 2: Mechanism of esterification via nucleophilic acyl substitution.
Experimental Protocol: Esterification
-
Reaction Setup: A 500 mL flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a dry, inert atmosphere throughout the reaction.
-
Reagent Charging: To the flask, add 2-(4-Bromophenyl)-2-hydroxyacetic acid (0.10 mol, 23.1 g) and anhydrous dichloromethane (DCM, 200 mL). Stir to dissolve.
-
Base Addition: Add anhydrous pyridine (0.12 mol, 9.7 mL) to the solution. Cool the mixture to 0°C in an ice-water bath.
-
Acid Chloride Addition: Add isobutyryl chloride (0.11 mol, 11.7 g or 11.5 mL) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Quenching and Work-up: Upon completion, cool the reaction mixture again to 0°C and slowly add 100 mL of 1 M HCl(aq) to quench the reaction and dissolve the pyridinium salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl(aq), 100 mL of water, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a pure solid.
Table 3: Reagents for Esterification
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-Bromophenyl)-2-hydroxyacetic acid | 231.04 | 23.1 g | 0.10 |
| Isobutyryl Chloride | 106.55 | 11.7 g | 0.11 |
| Pyridine (anhydrous) | 79.10 | 9.5 g (9.7 mL) | 0.12 |
| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |
| 1 M Hydrochloric Acid | 36.46 | ~200 mL | - |
Product Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. These methods provide structural confirmation and quantitative purity assessment, which are critical for its use in further research and development.[9]
Recommended Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. Key expected signals in ¹H NMR would include the aromatic protons, the methine proton adjacent to the ester and carboxylic acid, the protons of the isobutyryl group, and the carboxylic acid proton.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. Techniques like Electrospray Ionization (ESI) are suitable for this polar molecule.[10]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) can be used to separate the product from any unreacted starting material or byproducts.[11]
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Table 4: Representative Analytical Specifications
| Analysis | Specification | Purpose |
| Appearance | White to off-white solid | Physical characterization |
| ¹H NMR | Conforms to structure | Structural identity |
| ¹³C NMR | Conforms to structure | Structural identity |
| Mass Spectrum | [M-H]⁻ or [M+Na]⁺ matches theoretical | Molecular weight confirmation |
| HPLC Purity | ≥ 98.0% | Quantitative purity assessment |
| Melting Point | Sharp, defined range | Purity indication |
Safety, Handling, and Environmental Considerations
Adherence to good laboratory practice is paramount during this synthesis. All operations should be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) must be worn at all times.[12]
-
Reagent Hazards:
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care.
-
Isobutyryl Chloride: Corrosive and lachrymatory. Reacts violently with water. Must be handled under anhydrous conditions.[8]
-
Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin irritation.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.
-
-
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal in accordance with local environmental regulations.[13]
Conclusion
This guide details a reliable and well-documented synthetic pathway for producing high-purity this compound. By first synthesizing the 4-bromomandelic acid precursor followed by a robust esterification using isobutyryl chloride, researchers can effectively obtain this valuable chemical intermediate. The provided protocols, mechanistic insights, and analytical guidelines constitute a comprehensive resource for scientists engaged in pharmaceutical and chemical synthesis.
References
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Combi-Blocks, Inc. (2023). Safety Data Sheet: this compound. 3
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Lee, J., et al. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. National Institutes of Health (NIH). 14
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Gpatindia. (2020). FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. 15
-
Morrone, R., et al. (2005). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. ResearchGate. 16
-
Kumaraswamy, G., et al. (2005). Enantioenriched calcium-complex mediated synthesis of (S)-(+)-Fenoprofen. ResearchGate. 17
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J&K Scientific. 2-(4-Bromophenyl)-2-hydroxyacetic acid | 6940-50-7. 5
-
Sigma-Aldrich. 4-Bromo-DL-mandelic acid technical, ≥90% (HPLC) | 6940-50-7. 18
-
Fisher Scientific. SAFETY DATA SHEET - p-Bromophenylacetic acid. 12
-
Chem-Impex. 2-(4-Bromophenyl)-2-hydroxyacetic acid.
-
Google Patents. (2016). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid. 19
-
Organic Syntheses. Mandelic acid, p-bromo-. 6
-
Amerigo Scientific. 4-Bromo-DL-mandelic acid (≥90% (HPLC)). 20
-
Allen, S. E., et al. (2017). Synthesis of “neoprofen”, a rigidified analogue of ibuprofen.... PubMed Central. 21
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromophenylacetic acid. 22
-
Santa Cruz Biotechnology, Inc. (2018). SAFETY DATA SHEET - (4-Bromophenyl)acetic Acid. 23
-
Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Bromophenylacetic acid. 13
-
Chem-Impex. 2-(4-Bromophenyl)acetic acid. 24
-
BLDpharm. (S)-2-(4-Bromophenyl)-2-hydroxyacetic acid | 123484-90-2. 25
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MySkinRecipes. This compound. 1
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Sigma-Aldrich. 4-Bromo-DL-mandelic acid technical, ≥90% (HPLC) | 6940-50-7 Safety Information.
-
Wikipedia. 4-Bromophenylacetic acid. 26
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). 27
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Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. 9
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Eureka | Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. 28
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ChemicalBook. 4-Bromophenylacetic acid synthesis. 29
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ChemicalBook. This compound | 1385694-70-1. 4
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Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. 30
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Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. 31
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Organic Syntheses. p-BROMOPHENACYL BROMIDE. 32
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IOSR Journal. (2020). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC.... 11
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Pearson. Show the alcohol and the acid chloride that combine to make the following esters. 7
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Google Patents. (1969). US3448110A - Derivatives of isobutyric acid. 8
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ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. 33
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Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. 34
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Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.... Analytical Methods. 35
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Vieno, N., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry. 10
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ResearchGate. (2018). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). 36
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2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid mechanism of action
An In-depth Technical Guide on the Proposed Mechanism of Action of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
Disclaimer
The compound this compound is not a widely characterized substance in publicly available scientific literature. Therefore, this guide presents a hypothesized mechanism of action based on its structural analogy to the fibrate class of drugs. The proposed mechanisms and experimental protocols are derived from established knowledge of fibrates and Peroxisome Proliferator-Activated Receptor (PPAR) agonists.
Introduction and Structural Analysis
This compound is a synthetic carboxylic acid derivative. Its chemical structure features a central acetic acid moiety, a 4-bromophenyl group, and an isobutyryloxy ester group.
Structural Features and Prodrug Hypothesis:
-
Carboxylic Acid Moiety: This functional group is a common feature of fibrate drugs and is crucial for their interaction with the ligand-binding domain of PPARs.
-
Aromatic Ring System: The bromophenyl group provides a lipophilic scaffold that likely contributes to the binding affinity for the receptor.
-
Ester Group: The isobutyryloxy group is likely a prodrug moiety. It is hypothesized that this ester is rapidly hydrolyzed in vivo by esterases to yield the active metabolite, 2-(4-bromophenyl)-2-hydroxyacetic acid, which can then exert its pharmacological effects. This prodrug strategy can enhance oral bioavailability.
Proposed Primary Mechanism of Action: PPARα Agonism
Based on its structural similarity to fibrates like fenofibrate, the primary mechanism of action for this compound is proposed to be the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.
The PPARα Signaling Pathway:
-
Ligand Binding: The active metabolite of the compound enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm.
-
Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and heterodimerizes with another nuclear receptor, the Retinoid X Receptor (RXR).
-
Nuclear Translocation and PPRE Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the heterodimer to PPREs recruits co-activator proteins, leading to the up-regulation or down-regulation of target gene transcription.
Key Genes Regulated by PPARα Activation:
-
Increased Expression:
-
Lipoprotein Lipase (LPL): Enhances the clearance of triglyceride-rich lipoproteins.
-
Apolipoproteins A-I and A-II: Key components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.
-
Fatty Acid Transport Proteins and Acyl-CoA Synthetase: Promote the uptake and activation of fatty acids in the liver and muscle.
-
Carnitine Palmitoyltransferase I (CPT-I): Facilitates the transport of fatty acids into the mitochondria for β-oxidation.
-
-
Decreased Expression:
-
Apolipoprotein C-III (ApoC-III): An inhibitor of LPL, its down-regulation further enhances triglyceride clearance.
-
This concerted regulation of gene expression results in a significant improvement in the lipid profile, characterized by reduced triglycerides, increased HDL cholesterol, and a modest reduction in Low-Density Lipoprotein (LDL) cholesterol.
Caption: Workflow for the PPARα reporter gene assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
-
Transient Transfection:
-
For each well, prepare a transfection mix containing:
-
50 ng of a PPARα expression vector.
-
50 ng of an RXR expression vector.
-
100 ng of a PPRE-driven firefly luciferase reporter vector.
-
10 ng of a constitutively expressed Renilla luciferase vector (for normalization).
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Incubate the cells with the transfection mix for 4-6 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control (e.g., fenofibric acid) in the appropriate cell culture medium.
-
After the transfection period, replace the medium with the medium containing the test compounds or vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by that of the vehicle-treated wells.
-
Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In Vivo Validation: Hyperlipidemic Animal Model
This study evaluates the compound's effects on the lipid profile and target gene expression in a living organism.
Diagram of the In Vivo Study Workflow:
Caption: Workflow for an in vivo study in a hyperlipidemic animal model.
Detailed Protocol:
-
Animal Model and Diet:
-
Use male Syrian golden hamsters, which are a well-established model for studying lipid metabolism.
-
Feed the animals a high-fat diet (e.g., 20% fat, 0.5% cholesterol) for 2-4 weeks to induce hyperlipidemia.
-
-
Grouping and Dosing:
-
Randomly assign the animals to the following groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Test compound (e.g., 30, 100, 300 mg/kg/day).
-
Positive control (e.g., fenofibrate at 100 mg/kg/day).
-
-
Administer the compounds daily via oral gavage for 2-4 weeks.
-
-
Sample Collection:
-
Collect blood samples from the retro-orbital sinus at baseline and at the end of the study.
-
At the end of the treatment period, euthanize the animals and harvest the liver tissue. Snap-freeze the liver samples in liquid nitrogen and store them at -80°C.
-
-
Biochemical Analysis:
-
Separate plasma from the blood samples by centrifugation.
-
Use commercial enzymatic kits to measure the plasma concentrations of total cholesterol (TC), triglycerides (TG), and HDL cholesterol (HDL-C).
-
Calculate LDL cholesterol (LDL-C) using the Friedewald formula if TG levels are below 400 mg/dL.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the liver tissue using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for PPARα target genes (e.g., LPL, CPT1A, APOA1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare the treatment groups with the vehicle control group.
-
Structure-Activity Relationship (SAR) Insights
The following SAR insights, derived from the broader class of PPARα agonists, are likely applicable:
-
Acidic Head Group: The carboxylic acid is essential for activity, forming a salt bridge with a positively charged amino acid residue in the PPARα ligand-binding domain.
-
Aromatic Core: The bromophenyl ring likely occupies a hydrophobic pocket within the receptor. The nature and position of the halogen substituent can influence potency and selectivity.
-
Linker and Tail: The linker between the aromatic ring and the acidic head, as well as the substituent on the α-carbon, are important for optimal positioning within the binding pocket.
Conclusion
References
-
Peroxisome Proliferator-Activated Receptors (PPARs): A Review. International Journal of Molecular Sciences. [Link]
-
The Role of PPARα in Lipid Metabolism and Inflammation. Nature Reviews Drug Discovery. [Link]
-
PPARα and the Regulation of Lipoprotein Metabolism. PPAR Research. [Link]
-
Fenofibrate: A Review of its Use in Primary Dyslipidaemia, the Metabolic Syndrome and Type 2 Diabetes Mellitus. Drugs. [Link]
Spectroscopic data for 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid
Introduction
In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities and synthetic intermediates is paramount. This compound is a key building block whose utility lies in its versatile structure, featuring a brominated aromatic ring ripe for cross-coupling reactions, a chiral center, and both carboxylic acid and ester functionalities.[1][2] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unambiguously confirm the structure and purity of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Overview
A robust analytical workflow begins with a foundational understanding of the target molecule's structure. The key to interpreting spectroscopic data is to correlate signals, peaks, and fragments back to the specific substructures within the molecule.
Molecular Formula: C₁₂H₁₃BrO₄[1][3] Molecular Weight: 301.13 g/mol [1][3]
Key Structural Features for Spectroscopic Analysis:
-
4-Substituted Phenyl Ring: Gives rise to a characteristic AA'BB' splitting pattern in ¹H NMR and distinct signals in ¹³C NMR.
-
Ester Carbonyl (C=O): A strong, characteristic absorption in the IR spectrum.
-
Carboxylic Acid (COOH): Exhibits a very broad O-H stretch in the IR spectrum and a downfield, exchangeable proton in ¹H NMR.
-
Isobutyryl Group: Presents a unique septet and doublet pattern in ¹H NMR.
-
Bromine Atom: The presence of nearly equal-abundance isotopes (⁷⁹Br and ⁸¹Br) creates a distinctive M/M+2 pattern in the mass spectrum.
The following diagram illustrates the workflow for a comprehensive structural elucidation using these techniques.
Caption: Workflow for the spectroscopic characterization of a synthetic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Experiments are typically conducted in a deuterated solvent, such as deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[4]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of TMS (δ = 0.00 ppm) as an internal reference.
-
Data Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[4][5] For complex spectra, 2D experiments like COSY and HSQC can be invaluable for assigning proton-proton and proton-carbon correlations, respectively.[6]
¹H NMR Spectral Analysis (Predicted)
The following table details the expected proton NMR signals. Chemical shifts are predicted based on established substituent effects and data from analogous compounds like 4-bromophenylacetic acid derivatives.[7][8][9]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | broad s | 1H | H -OOC- | Carboxylic acid proton; position is concentration-dependent and it exchanges with D₂O. |
| ~7.55 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Br) | Aromatic protons deshielded by the electronegative bromine atom. Forms one half of an AA'BB' system. |
| ~7.35 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to Br) | Aromatic protons forming the other half of the AA'BB' system. |
| ~5.50 | s | 1H | α-H | Methine proton deshielded by the adjacent oxygen and carbonyl groups. |
| ~2.60 | sept, J ≈ 7.0 Hz | 1H | -CH (CH₃)₂ | Methine proton of the isobutyryl group, split by the six adjacent methyl protons. |
| ~1.20 | d, J ≈ 7.0 Hz | 6H | -CH(CH₃ )₂ | Two equivalent methyl groups of the isobutyryl group, split by the adjacent methine proton. |
¹³C NMR Spectral Analysis (Predicted)
The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175.0 | Ester C =O | Carbonyl carbon of the ester group. |
| ~172.0 | Carboxylic C =O | Carbonyl carbon of the carboxylic acid. |
| ~136.0 | Ar-C (ipso to CH) | Quaternary aromatic carbon attached to the chiral center. |
| ~132.0 | Ar-C H (ortho to Br) | Aromatic carbons ortho to the bromine atom. |
| ~129.0 | Ar-C H (meta to Br) | Aromatic carbons meta to the bromine atom. |
| ~123.0 | Ar-C -Br | Quaternary aromatic carbon attached to bromine. |
| ~75.0 | α-C | Methine carbon deshielded by attachment to two oxygen atoms. |
| ~34.0 | -C H(CH₃)₂ | Methine carbon of the isobutyryl group. |
| ~19.0 | -CH(C H₃)₂ | Two equivalent methyl carbons of the isobutyryl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, which have characteristic vibrational frequencies.
Experimental Protocol: IR
-
Sample Preparation: For a solid sample, the compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
IR Spectral Analysis (Predicted)
The predicted IR absorption bands are based on typical frequencies for the functional groups present.[10][11] Data from similar mandelic acid derivatives support these assignments.[12][13]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) | The broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11] |
| ~3050 | Medium | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the phenyl ring. |
| ~2980 | Medium | Aliphatic C-H stretch | Stretching vibrations of C-H bonds in the isobutyryl group. |
| ~1750 | Strong | C=O stretch (Ester) | Carbonyl stretch of the isobutyryloxy group. |
| ~1710 | Strong | C=O stretch (Carboxylic acid) | Carbonyl stretch of the carboxylic acid, typically at a slightly lower frequency than the ester.[11] |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) | Skeletal vibrations of the phenyl ring. |
| 1200-1300 | Strong | C-O stretch (Ester/Acid) | Stretching vibrations associated with the C-O single bonds. |
| < 800 | Medium | C-Br stretch | Vibration of the carbon-bromine bond, found in the fingerprint region. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and crucial information about its elemental composition and fragmentation patterns, which can be used to piece the structure together.
Experimental Protocol: MS
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[14]
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.
MS Spectral Analysis (Predicted)
The analysis focuses on the molecular ion and plausible fragmentation pathways.
Caption: Predicted major fragmentation pathways in mass spectrometry.
| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |
| 300/302 | [M]⁺˙ (Molecular Ion) | The pair of peaks in a ~1:1 ratio is the definitive signature of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| 255/257 | [M - COOH]⁺ | Loss of the carboxylic acid radical is a common fragmentation for such compounds. |
| 213/215 | [M - C₄H₇O₂]⁺ | Loss of the isobutyryloxy radical. This fragment corresponds to the [4-bromophenyl(carboxy)methyl] cation. |
| 185/187 | [Br-C₆H₄-CH₂]⁺ | 4-Bromobenzyl cation, a stable benzylic cation formed after further fragmentation. |
| 155/157 | [Br-C₆H₄]⁺ | Bromophenyl cation. |
| 71 | [C₄H₇O]⁺ | Isobutyryl cation, a common fragment from the ester moiety. |
Conclusion
The structural confirmation of this compound is achieved through the synergistic application of NMR, IR, and MS. IR spectroscopy confirms the presence of the critical carboxylic acid and ester functional groups. Mass spectrometry verifies the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity of the carbon-hydrogen framework, allowing for the complete and unambiguous assignment of the molecular structure. This comprehensive spectroscopic data set serves as an essential certificate of analysis for ensuring the quality and identity of this important synthetic intermediate in research and development settings.
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An In-depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
Introduction to 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
This compound is a carboxylic acid derivative with potential applications in organic synthesis and pharmaceutical development.[1][2] Understanding its solubility is paramount for its effective use in these fields, as solubility impacts reaction kinetics, bioavailability, and formulation.[3]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₄ | [4] |
| Molecular Weight | 301.13 g/mol | [4] |
| Predicted pKa | 2.14 ± 0.10 | [4] |
| Structure | A phenylacetic acid core substituted with a bromine atom at the para position and an isobutyryloxy group at the alpha position. |
The presence of a carboxylic acid group, a lipophilic bromophenyl group, and an ester linkage suggests a molecule with a nuanced solubility profile, likely exhibiting poor aqueous solubility but better solubility in organic solvents. The low predicted pKa indicates that it is a relatively strong acid, and its solubility in aqueous media will be highly dependent on pH.[3]
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The energy of interaction between solute-solute, solvent-solvent, and solute-solvent molecules dictates the extent of dissolution. For this compound, several key factors come into play:
-
Polarity and Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols. The ester group can act as a hydrogen bond acceptor.
-
Lipophilicity: The bromophenyl and isobutyryloxy groups are lipophilic, favoring solubility in non-polar or moderately polar organic solvents.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound will influence its solubility. This is related to the molecule's size, shape, and intermolecular interactions in the solid state.
-
pH: As a carboxylic acid, its aqueous solubility will increase significantly at pH values above its pKa, as the molecule deprotonates to form the more soluble carboxylate anion.
Estimated Solubility Profile Based on Structurally Related Compounds
In the absence of direct experimental data for this compound, we can infer its likely solubility behavior by examining structurally similar compounds. Phenylacetic acid and 4-bromophenylacetic acid share the core phenylacetic acid structure.
Table of Solubility Data for Structurally Related Compounds:
| Compound | Solvent | Solubility | Temperature (°C) | Source |
| Phenylacetic Acid | Water | 1.66 g/100 mL | 20 | |
| Ethanol | Soluble | Not Specified | ||
| Diethyl Ether | Soluble | Not Specified | ||
| 4-Bromophenylacetic acid | Water | Slightly Soluble | Not Specified | [5] |
| Ethanol | Soluble (5%) | Not Specified |
Based on this data, we can anticipate that this compound will exhibit low solubility in water. The addition of the bulky and non-polar isobutyryloxy group, in addition to the bromine atom, is expected to further decrease aqueous solubility compared to phenylacetic acid and 4-bromophenylacetic acid. Conversely, its solubility in organic solvents, particularly those of moderate to high polarity such as ethanol, ethyl acetate, and dichloromethane, is expected to be significantly higher. A patent for a related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, mentions that ethers, hydrocarbons, esters, ketones, and halo hydrocarbons are suitable extraction solvents, implying good solubility.[6]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Experimental Workflow
The following diagram outlines the key steps in the thermodynamic solubility determination using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume (e.g., 2 mL) of the selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane). The excess solid ensures that a saturated solution is formed.[7]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[9]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[9]
-
Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the respective solvents.
-
Dilute the filtered saturated solutions to a concentration that falls within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted samples using a suitable analytical technique (HPLC-UV or UV-Vis spectrophotometry).
-
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying the concentration of dissolved compounds.[10]
Example HPLC Method for a Phenylacetic Acid Derivative:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid) and an organic phase (e.g., acetonitrile or methanol).[11] A typical starting point could be a 75:25 mixture of aqueous to organic phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 215 nm for the phenylacetic acid core). The presence of the bromophenyl group may allow for detection at other wavelengths as well.
-
Injection Volume: 5-10 µL.[10]
-
Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their known concentrations. The concentration of the unknown sample is then determined from its peak area using the calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method for quantification, suitable for high-throughput screening. However, it is less specific than HPLC and may be prone to interference from other UV-absorbing species.[12]
Protocol for UV-Vis Quantification:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot absorbance versus concentration to generate a calibration curve. The plot should be linear in the desired concentration range (Beer-Lambert Law).
-
-
Measure Sample Absorbance:
-
Measure the absorbance of the diluted, filtered saturated solutions at the λmax.
-
-
Calculate Concentration:
-
Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted samples. Remember to account for the dilution factor to determine the original solubility.
-
Safety and Handling
This compound is intended for laboratory research use.[4] Standard laboratory safety precautions should be observed. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, handle with gloves, safety glasses, and in a well-ventilated area.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While direct quantitative data is currently unavailable, the analysis of its physicochemical properties and comparison with structurally similar compounds provide a strong basis for estimating its solubility profile. The detailed experimental protocols for the shake-flask method, coupled with robust analytical techniques like HPLC and UV-Vis spectrophotometry, empower researchers to accurately and reliably determine its solubility in a range of solvents. This information is critical for advancing its potential applications in research and development.
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]
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Separation of Phenylacetic acid on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]
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Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286. (n.d.). Retrieved from [Link]
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Determination of carboxyl groups in pulp via ultraviolet spectrophotometry - BioResources. (2018, February 21). Retrieved from [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from [Link]
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Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. (n.d.). Retrieved from [Link]
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A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed. (n.d.). Retrieved from [Link]
-
IR and UV–Vis Spectroscopy of Carboxylic Acids - Moodle. (n.d.). Retrieved from [Link]
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(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). Retrieved from [Link]
-
HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. (n.d.). Retrieved from [Link]
-
11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023, August 9). Retrieved from [Link]
-
Phenylacetic acid metabolism in land plants: novel pathways and metabolites | Journal of Experimental Botany | Oxford Academic. (n.d.). Retrieved from [Link]
-
(4-Bromophenyl)acetic acid methyl ester - ChemBK. (2024, April 9). Retrieved from [Link]
-
Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem. (n.d.). Retrieved from [Link]
-
4-Bromophenylacetic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
2-(4-BROMOPHENYL)ACETIC ACID | CAS 1878-68-8 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
-
Ethyl 2-(4-bromophenyl)-2-oxoacetate | C10H9BrO3 | CID 10729811 - PubChem. (n.d.). Retrieved from [Link]
- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012, December 12).
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An In-depth Technical Guide to the Purity and Assay of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
Introduction
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid (CAS No. 1385694-70-1) is a specialized organic intermediate with significant potential in the synthesis of complex pharmaceutical agents and other bioactive molecules.[1] Its molecular structure, featuring a brominated aromatic ring, a chiral center, and an ester linkage, offers multiple points for chemical modification, making it a valuable building block in drug discovery and development.[1] The efficacy and safety of any final active pharmaceutical ingredient (API) derived from this intermediate are inextricably linked to the purity and precise characterization of this starting material.
This technical guide provides a comprehensive framework for assessing the purity and performing the assay of this compound. We will delve into the probable synthetic routes to anticipate potential process-related impurities, outline robust analytical methodologies for their detection and quantification, and establish a self-validating system of protocols to ensure trustworthy and reproducible results. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of pharmaceuticals.
Predicted Synthesis and Potential Impurity Profile
A likely two-step synthesis would begin with the α-hydroxylation of 2-(4-bromophenyl)acetic acid (a readily available starting material) followed by esterification with isobutyryl chloride or isobutyric anhydride.
Diagram of Plausible Synthetic Pathway
Caption: Figure 1: Plausible Synthesis of the Target Compound
Based on this predicted pathway, a profile of potential impurities can be established. This proactive approach is fundamental to developing a specific and robust analytical method.
Table 1: Potential Process-Related Impurities
| Impurity Name/Class | Potential Origin | Analytical Concern |
| Starting Materials | ||
| 2-(4-Bromophenyl)acetic acid | Incomplete α-hydroxylation reaction. | Will have a significantly different polarity and retention time in reverse-phase HPLC. |
| 2-Hydroxy-2-(4-bromophenyl)acetic acid | Incomplete esterification reaction. | A key potential impurity to monitor; expected to be more polar than the final product. |
| Isobutyric acid/anhydride/chloride | Excess reagent from the esterification step. | Highly volatile and polar; may require specific GC or derivatization methods if residual levels are critical. |
| Isomeric Impurities | ||
| 2-(2-Bromophenyl) & 2-(3-Bromophenyl) analogues | Impurities present in the initial bromination of phenylacetic acid to create the starting material.[2] | These isomers are likely to have very similar chromatographic behavior to the main compound, posing a significant challenge for separation and requiring high-resolution methods.[3] |
| By-products | ||
| Dimerization or polymerization products | Side reactions during synthesis. | May appear as late-eluting or broad peaks in chromatography. |
| Over-acylated species | Reaction at the carboxylic acid moiety of the product. | Will be less polar than the final product. |
| Degradation Products | ||
| Hydrolysis products (e.g., 2-Hydroxy-2-(4-bromophenyl)acetic acid) | Instability in the presence of water, acid, or base. | Critical for stability-indicating methods. Forced degradation studies are required to identify these.[4] |
Primary Assay and Purity Determination: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the assay and determination of organic purity for a non-volatile, UV-active compound like this compound.[5] A well-validated reverse-phase HPLC method can simultaneously quantify the main component and separate it from its potential impurities.
Rationale for Method Development
The molecule contains a chromophore (the bromophenyl group), making UV detection highly suitable. Its carboxylic acid moiety provides a handle for pH manipulation of the mobile phase to control retention and peak shape. The ester and carboxylic acid functionalities suggest a moderate polarity, making reverse-phase chromatography on a C18 or C8 column an ideal starting point.[5][6]
Proposed HPLC Method Parameters
The following conditions are a robust starting point for method development, based on methods for structurally similar brominated aromatic carboxylic acids.[5][7]
| Parameter | Recommended Condition | Rationale / Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolution for a wide range of medium-polarity compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidification suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Phosphoric acid is a common choice, while formic acid is suitable for MS-compatibility.[7] |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent that provides good peak shape and elution strength for this type of analyte. |
| Gradient Elution | Start at 40% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions | A gradient is necessary to elute the main peak with a good shape while also ensuring that any less polar by-products and more polar starting materials are eluted and separated within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 225 nm | The phenyl ring provides strong UV absorbance. 225 nm is a common wavelength for aromatic compounds, offering high sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Sample Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase to prevent peak distortion. |
Experimental Protocol: HPLC Analysis
-
Standard Preparation (Assay): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.
-
Sample Preparation (Assay): Prepare the test sample in the same manner as the reference standard.
-
System Suitability: Inject the reference standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.
-
Analysis: Inject the diluent (as a blank), followed by the reference standard and the test sample.
-
Calculation (Assay): Calculate the percentage assay using the formula:
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Purity Determination: For purity, use area normalization. The percentage of any single impurity is calculated as:
% Impurity = (Area_Impurity / Area_Total) * 100
Where Area_Total is the sum of all peak areas in the chromatogram.
Method Validation Framework
Any analytical method used for quality control must be validated to prove it is fit for its intended purpose.[8] The validation should be performed according to ICH Q2(R1) guidelines and would include:
-
Specificity: Forcing degradation of the sample (e.g., with acid, base, peroxide, heat, and light) to demonstrate that degradation products and process impurities do not co-elute with the main peak. A PDA detector is essential here to check for peak purity.
-
Linearity: Analyzing a series of solutions across a range of concentrations (e.g., 50% to 150% of the target concentration) to demonstrate a linear relationship between concentration and detector response (R² > 0.999).
-
Accuracy: Performing recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability: Multiple preparations of the same sample by the same analyst on the same day.
-
Intermediate Precision: The assay is performed by different analysts on different days using different equipment.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determining the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is critical for reporting trace impurities.
Orthogonal and Confirmatory Techniques
Relying on a single analytical technique is insufficient for comprehensive characterization. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy picture of the compound's purity and identity.
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
Rationale: The synthesis may involve organic solvents. GC with a flame ionization detector (FID) is the standard method for quantifying residual solvents as per ICH Q3C guidelines. It can also detect volatile impurities like unreacted isobutyryl chloride.
Proposed GC Method Parameters:
| Parameter | Recommended Condition |
| Column | DB-624 or equivalent, 30 m x 0.53 mm, 3.0 µm |
| Carrier Gas | Helium or Hydrogen |
| Injector | Headspace or direct injection (with appropriate solvent) |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector | FID |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: NMR is unparalleled for unambiguous structure elucidation.[9] It confirms the identity of the main component and can help identify unknown impurities if they are present at sufficient levels (>0.1-1%).
-
¹H NMR: Would confirm the presence of the bromophenyl aromatic protons, the methine proton at the chiral center, and the characteristic isopropyl group protons from the isobutyryloxy moiety. The integration of these signals should match the expected proton count. Spectral data for the precursor, 4-bromophenylacetic acid, shows characteristic aromatic signals.[10]
-
¹³C NMR: Would confirm the carbon skeleton, including the carbonyls of the ester and carboxylic acid groups, and the carbons of the aromatic ring.
-
2D NMR (COSY, HSQC, HMBC): Used for definitive assignment of all proton and carbon signals and to confirm connectivity, especially if the structure is novel or impurities need to be characterized.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
Rationale: MS provides crucial molecular weight information and fragmentation patterns that aid in structural confirmation. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.
-
LC-MS: Using an electrospray ionization (ESI) source, one would expect to see the [M-H]⁻ ion in negative mode or the [M+H]⁺ and [M+Na]⁺ ions in positive mode, confirming the molecular weight of 301.13 g/mol .[11]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is a powerful confirmation of identity.
-
GC-MS: Can be used to identify volatile or semi-volatile impurities. The mass spectrum of the related 2-(4-bromophenyl)propionic acid shows a clear molecular ion peak.
Workflow and Data Integration
A robust quality control workflow integrates these techniques to provide a self-validating system.
Caption: Figure 2: Integrated Analytical Workflow for Quality Control
Conclusion
The analytical characterization of this compound demands a multi-faceted approach grounded in sound scientific principles. While a validated, high-resolution HPLC method serves as the primary tool for assay and purity, it must be supported by orthogonal techniques like GC for volatile impurities and powerful spectroscopic methods like NMR and MS for absolute structural confirmation. By anticipating potential impurities based on a logical synthetic route and employing a comprehensive, validated analytical workflow, researchers and developers can ensure the quality, consistency, and reliability of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
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MySkinRecipes. This compound. Available from: [Link]
-
Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
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Wikipedia. 4-Bromophenylacetic acid. Available from: [Link]
-
PubChem. 2-Bromophenylacetic acid. Available from: [Link]
-
SIELC Technologies. 4-Bromophenylacetic acid. Available from: [Link]
-
Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Available from: [Link]
-
MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available from: [Link]
-
NIST. 2-(4-Bromophenyl)propionic acid. In: NIST Chemistry WebBook. Available from: [Link]
-
IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
-
ResearchGate. (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available from: [Link]
-
LCGC International. LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. Available from: [Link]
-
Frontiers in Natural Products. On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Available from: [Link]
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2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid derivatives and analogs
An In-Depth Technical Guide to 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential as PPARα Modulators
Executive Summary
This technical guide provides a comprehensive overview of this compound and its analogs, a class of compounds structurally related to fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate. These molecules are of significant interest to researchers and drug development professionals due to their potential as selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. Activation of PPARα is a cornerstone of therapy for dyslipidemia, a condition characterized by abnormal lipid levels in the blood and a major risk factor for cardiovascular disease.[1] This document delves into the core principles of PPARα agonism, detailed synthetic pathways, modern analytical characterization techniques, and robust protocols for biological evaluation. By integrating field-proven insights with foundational scientific principles, this guide serves as an essential resource for the exploration and development of this promising class of therapeutic agents.
The Scientific Foundation: PPARα Agonism and Lipid Metabolism
The Therapeutic Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2] Its central role is the regulation of genes involved in lipid and lipoprotein metabolism.[1] The activation of PPARα orchestrates a cascade of events that collectively improve the lipid profile, primarily by increasing the expression of genes involved in fatty acid uptake and β-oxidation. This leads to a significant reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making PPARα a validated and compelling target for treating dyslipidemia.[1]
The Mechanism of Action: A Ligand-Dependent Signaling Pathway
The therapeutic effect of compounds like this compound derivatives is initiated by their binding to PPARα. This binding event is not merely an on-off switch but a nuanced process that induces a critical conformational change in the receptor. This change facilitates the displacement of co-repressor proteins and the recruitment of co-activator proteins.[1]
The activated PPARα then forms a heterodimer with another nuclear receptor, the retinoid X receptor (RXR).[1] This PPARα-RXR complex is the functional unit that binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1][3] This binding event initiates the transcription of a suite of genes responsible for improving lipid metabolism, thus exerting the therapeutic effect.[1]
Synthesis and Chemical Development
The synthesis of this compound and its analogs is a multi-step process that allows for considerable structural diversity. The choice of synthetic route is critical, aiming for high yields, purity, and scalability. The general strategy involves the preparation of a substituted phenylacetic acid core, followed by functionalization.
Rationale for Synthetic Strategy
The core of the synthetic challenge lies in the efficient and selective introduction of substituents onto the phenylacetic acid scaffold. 4-Bromophenylacetic acid serves as a versatile starting material or key intermediate.[4][5] The bromine atom is particularly useful as it provides a reactive handle for further modifications via cross-coupling reactions, enabling the synthesis of a wide array of analogs with different aryl groups. The subsequent α-hydroxylation and esterification steps are crucial for installing the isobutyryloxy group, which is key for the prodrug strategy, enhancing lipophilicity and oral absorption.[6][7]
Protocol 1: Synthesis of 4-Bromophenylacetic Acid
This protocol describes a common method for preparing the key intermediate, 4-Bromophenylacetic acid, from 4-bromobenzyl bromide.
Materials:
-
4-Bromobenzyl bromide
-
Sodium cyanide (NaCN)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Nitrile Formation: Dissolve 4-bromobenzyl bromide in ethanol in a round-bottom flask. Add a solution of sodium cyanide in water dropwise while stirring. The choice of a cyanide displacement reaction is a classic and efficient method for carbon-chain extension.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion, cool the mixture and add a concentrated aqueous solution of sodium hydroxide. Heat the mixture to reflux again to hydrolyze the nitrile to the corresponding carboxylate salt.[5]
-
Acidification: Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is approximately 2. A white precipitate of 4-Bromophenylacetic acid should form.
-
Extraction & Purification: Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.[8] Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.
Synthetic Workflow Overview
The overall process from commercially available starting materials to the final drug candidates involves a logical sequence of reactions designed for modularity, allowing for the creation of a chemical library for structure-activity relationship (SAR) studies.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of synthesized compounds is paramount in drug development. A suite of orthogonal analytical techniques is employed for comprehensive characterization.[9]
The Analytical Toolkit
The selection of analytical methods is driven by the need to confirm the molecular structure, quantify the purity, and assess the physicochemical properties of the new chemical entity (NCE). Each technique provides a unique piece of the puzzle, and together they form a self-validating system of quality control.
| Technique | Purpose | Key Information Provided |
| NMR Spectroscopy | Structural Elucidation | Precise atom connectivity, confirmation of functional groups, stereochemistry. |
| Mass Spectrometry (MS) | Molecular Weight & Formula | Accurate mass measurement to confirm elemental composition.[10] |
| HPLC/UHPLC | Purity Assessment & Quantification | Separation of the main compound from impurities and degradants; provides percentage purity.[11] |
| FTIR Spectroscopy | Functional Group Identification | Confirms the presence of key bonds (e.g., C=O of ester and acid, C-Br). |
| X-Ray Powder Diffraction (XRPD) | Solid-State Characterization | Determines the crystallinity or amorphous nature of the solid material.[12] |
| Differential Scanning Calorimetry (DSC) | Thermal Properties | Measures melting point, phase transitions, and thermal stability.[12] |
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for assessing the purity of the final compound.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would run from 95% A to 5% A over 20-30 minutes. The specific gradient must be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the chromophore).
-
Injection Volume: 10 µL.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and acquire the chromatogram.
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main compound as the percentage of the main peak area relative to the total area of all peaks.
Biological Evaluation: From Prodrug to Active Metabolite
The isobutyryloxy ester form of the title compound is a prodrug, designed to be inactive until it undergoes hydrolysis in the body to release the active carboxylic acid, fenofibric acid, or its bromo-analog.[6][13] This strategy is often employed to improve the oral bioavailability of the active drug.[7]
Pharmacokinetic Insights
Studies on fenofibrate and its derivatives have shown that ester prodrugs can significantly enhance bioavailability compared to the active acid form.[3][6] For example, one study on a series of fenofibric acid ester prodrugs demonstrated significantly higher bioavailability in rats compared to fenofibrate itself, with one analog showing a relative bioavailability of approximately 272.8%.[3][14] This highlights the power of the prodrug approach for this chemical class.
| Compound | Relative Bioavailability (%) vs. Fenofibrate | Reference |
| Fenofibrate | 100 | [3] |
| JF-1 | Significantly Higher | [3] |
| JF-2 | ~272.8 | [3][14] |
| JF-3 | Significantly Higher | [3] |
| JF-4 | Significantly Higher | [3] |
| JF-5 (Novel) | Significantly Higher | [3] |
| JF-6 (Novel) | Significantly Higher | [3] |
| JF-7 (Novel) | Significantly Higher | [3] |
Protocol 3: In Vitro PPARα Activation Assay
A cell-based luciferase reporter assay is the gold standard for quantifying the ability of a compound to activate PPARα.
Principle: This assay uses a host cell line (e.g., HEK293 or HepG2) that has been engineered to express two components: the PPARα receptor and a reporter gene (e.g., firefly luciferase) whose transcription is controlled by a PPRE. When a test compound activates PPARα, the receptor-RXR complex binds to the PPRE and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the level of PPARα activation.
Step-by-Step Procedure:
-
Cell Culture: Plate the engineered reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a known PPARα agonist (positive control, e.g., GW7647). Add the compounds to the cells and incubate for 18-24 hours.
-
Cell Lysis: Remove the media and add a lysis buffer to each well to release the cellular contents, including the expressed luciferase.
-
Luminometry: Add a luciferase substrate solution to the lysate. This substrate is converted by luciferase into a product that emits light.
-
Data Reading: Immediately measure the light output (luminescence) from each well using a luminometer.
-
Analysis: Normalize the results to a control (vehicle-treated cells) and plot the luminescence as a function of compound concentration. Calculate the EC₅₀ value (the concentration at which the compound elicits 50% of its maximal response).
Future Directions and Drug Development
While potent PPARα agonists have been successful in treating dyslipidemia, the field is evolving. There is a growing interest in developing selective PPARα modulators (SPPARMs) with improved safety profiles and exploring their utility in other metabolic diseases.[15][16]
Emerging Therapeutic Applications
-
Non-alcoholic Steatohepatitis (NASH): Given PPARα's critical role in hepatic lipid metabolism, its agonists are being investigated as potential treatments for NASH, a progressive liver disease characterized by fat accumulation and inflammation.[2][15]
-
Diabetic Complications: Clinical studies have suggested that fenofibrate can reduce the progression of diabetic retinopathy, potentially through mechanisms beyond lipid lowering.[16]
-
Inflammation: PPARα agonists have demonstrated anti-inflammatory activities, suggesting potential applications in chronic inflammatory diseases.[2]
The Path to the Clinic
The journey from a promising lead compound to a clinically approved drug is a rigorous, multi-stage process. It involves extensive preclinical toxicology, formulation development, and a phased series of clinical trials to establish safety and efficacy in humans.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid in Advanced Organic Synthesis
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid (CAS No. 1385694-70-1). We will delve into its synthesis, key reactive properties, and detailed protocols for its strategic deployment in the construction of complex molecular architectures.
Introduction: A Multifaceted Synthetic Building Block
This compound is a specialized chemical intermediate designed for multi-step organic synthesis.[1] Its structure is notable for possessing three distinct and orthogonally reactive functional groups, making it a highly versatile building block for creating diverse molecular libraries, particularly in the fields of pharmaceutical and agrochemical research.[1][2]
Key Structural Features and Synthetic Potential:
-
Carboxylic Acid Moiety: This primary functional group serves as a classical handle for forming esters, amides, and other acyl derivatives, enabling linkage to various molecular fragments.
-
Para-Bromophenyl Group: The bromine atom is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[3]
-
α-Isobutyryloxy Group: This ester group at the benzylic position can serve multiple roles. It can act as a protecting group for the α-hydroxyl precursor, a deliberate structural component to enhance pharmacokinetic properties, or a chiral auxiliary handle if derived from an enantiopure precursor.
These combined features allow for a synthetic strategy where each functional group can be addressed sequentially under different reaction conditions, providing chemists with precise control over the construction of complex target molecules.
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 1385694-70-1 | [1][4] |
| Molecular Formula | C₁₂H₁₃BrO₄ | [1][4] |
| Molecular Weight | 301.13 g/mol | [1][4] |
| Predicted Boiling Point | 399.7 ± 32.0 °C | [4] |
| Predicted pKa | 2.14 ± 0.10 | [4] |
Synthesis of the Core Reagent
While commercially available, understanding the synthesis of this compound provides insight into its purity and potential precursors. The most direct laboratory-scale preparation involves the selective acylation of the α-hydroxyl group of 2-(4-bromophenyl)-2-hydroxyacetic acid (4-bromomandelic acid).
Diagram: Synthesis Pathway
Caption: Synthesis of the title compound via acylation.
Protocol 2.1: Preparation of this compound
Principle: This protocol describes the esterification of the secondary hydroxyl group of 4-bromomandelic acid using isobutyryl chloride. Pyridine acts as a base to neutralize the HCl byproduct. The reaction is performed at low temperature to control exothermicity.
Materials:
-
2-(4-Bromophenyl)-2-hydroxyacetic acid (1.0 eq)
-
Isobutyryl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-bromophenyl)-2-hydroxyacetic acid in anhydrous DCM.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add pyridine to the stirred solution.
-
Add isobutyryl chloride dropwise via a syringe over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture again to 0°C and quench by the slow addition of 1M HCl.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure title compound.
Scientist's Notes (Causality):
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvent is critical as isobutyryl chloride is highly reactive with water.
-
Temperature Control: The initial cooling to 0°C mitigates the highly exothermic reaction between the acyl chloride and pyridine, preventing side reactions and degradation.
-
Aqueous Workup: The acidic wash removes excess pyridine, while the bicarbonate wash removes any unreacted starting carboxylic acid and residual acid.
Application in Organic Synthesis: Key Protocols
The true utility of this reagent lies in the sequential or strategic manipulation of its functional groups. Below are protocols for two fundamental transformations.
Protocol: Fischer Esterification of the Carboxylic Acid
This protocol demonstrates the use of the carboxylic acid moiety to form more complex esters, a common step in synthesizing active pharmaceutical ingredients like fibrates.[5][6][7]
Principle: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] Using the alcohol as the solvent or removing water as it forms drives the reaction toward the ester product.[8][9]
Diagram: Esterification Workflow
Caption: Standard workflow for Fischer esterification.
Procedure for Isopropyl Ester Synthesis:
| Component | Role | Stoichiometry / Amount |
| This compound | Starting Material | 1.0 eq |
| Isopropanol | Reagent & Solvent | ~20-50 volumes |
| Sulfuric Acid, concentrated | Catalyst | 2-5 mol% |
| Toluene | Co-solvent (optional, for azeotropic water removal) | ~10 volumes |
| Sodium Bicarbonate Solution | Quenching Agent | As needed |
| Ethyl Acetate | Extraction Solvent | As needed |
-
Charge a round-bottom flask with this compound and isopropanol.
-
With gentle stirring, carefully add the catalytic amount of concentrated sulfuric acid.
-
Equip the flask with a reflux condenser (and a Dean-Stark trap if using toluene) and heat the mixture to reflux (approx. 82°C for isopropanol).
-
Maintain reflux for 8-16 hours. Monitor the reaction's progress by TLC by observing the disappearance of the starting material spot.
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a stirred, saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude isopropyl ester via flash column chromatography.
Protocol: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol leverages the aryl bromide for C-C bond formation, a cornerstone of modern drug discovery for assembling complex biaryl structures.
Principle: The Suzuki reaction couples an organoboron species (boronic acid or ester) with an organohalide using a palladium(0) catalyst and a base. It is renowned for its mild conditions and tolerance of a wide range of functional groups.
Diagram: Suzuki Coupling Reaction Scheme
Caption: General scheme of a Suzuki cross-coupling reaction.
General Procedure for Suzuki Coupling:
| Component | Role | Typical Stoichiometry |
| This compound | Aryl Halide | 1.0 eq |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 eq |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | 1 - 5 mol% |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 eq |
| Toluene/Ethanol/Water | Solvent System | e.g., 4:1:1 ratio |
-
To a Schlenk flask, add the this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via cannula or syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Scientist's Notes (Causality):
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is essential for catalytic activity.
-
Degassed Solvents: Solvents are degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles) to remove dissolved oxygen, further protecting the catalyst.
-
Choice of Base: The base is crucial for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle. Carbonates are commonly used and offer a good balance of reactivity and functional group tolerance.
Conclusion
This compound is a potent and versatile intermediate for synthetic chemists. Its orthogonal functionalities enable a modular approach to synthesis, allowing for the independent modification of its aromatic and acidic sites. The protocols detailed herein for esterification and Suzuki coupling represent fundamental, high-yield transformations that unlock the potential of this building block for constructing novel and complex molecules relevant to the pharmaceutical and materials science industries.
References
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MySkinRecipes. This compound. [Link]
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Link]
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Wikipedia. 4-Bromophenylacetic acid. [Link]
-
Autech Industry Co.,Limited. Exploring the Applications of 2-(4-Bromophenyl)acetic Acid in Agrochemicals and Beyond. [Link]
- Google Patents.
-
ResearchGate. Patent No. US 8,445,715 B2. [Link]
- Google Patents.
-
National Center for Biotechnology Information. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
National Center for Biotechnology Information. 2-(2-Bromophenyl)acetic acid. [Link]
-
Justia Patents. Method of synthesizing fenofibrate. [Link]
- Google Patents. Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
-
National Center for Biotechnology Information. Identification of lysine isobutyrylation as a new histone modification mark. [Link]
-
ResearchGate. Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]
-
Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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Chemguide. esterification - alcohols and carboxylic acids. [Link]
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Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PubMed. Identification of lysine isobutyrylation as a new histone modification mark. [Link]
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eXPRESS Polymer Letters. Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. [Link]
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- 9. chemguide.co.uk [chemguide.co.uk]
Application of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Brominated Phenylacetic Acid Derivatives in Modern Agrochemicals
In the landscape of contemporary agrochemical research and development, the synthesis of novel, effective, and selective active ingredients is paramount. Among the vast array of chemical scaffolds utilized, substituted phenylacetic acids serve as critical building blocks for a variety of pesticides. Specifically, 2-(4-Bromophenyl)acetic acid and its derivatives are key intermediates in the formulation of certain classes of herbicides and insecticides.[1] The presence of the bromine atom on the phenyl ring provides a crucial site for further chemical modification and has been shown to be important for the biological activity of the final product. This guide focuses on a specialized derivative, 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid, and elucidates its application as a sophisticated precursor in the synthesis of non-cyclopropane pyrethroid insecticides, a significant class of broad-spectrum insecticides.
Core Application: A Precursor to the Acid Moiety of Non-Cyclopropane Pyrethroids
While direct applications of this compound in commercially available agrochemicals are not extensively documented in public literature, its structure strongly suggests its role as a protected intermediate for the synthesis of the acid component of non-cyclopropane pyrethroids. A prime example of this class of insecticides is Fenvalerate and its more potent stereoisomer, Esfenvalerate.[2] These insecticides are esters formed from a substituted phenylacetic acid derivative and an alcohol moiety, typically (S)-alpha-cyano-3-phenoxybenzyl alcohol.[2]
The isobutyryloxy group in this compound serves as a protecting group for a hydroxyl function at the alpha-position of the acetic acid. This hydroxyl group, once deprotected, can be a key structural feature of the final active ingredient or a handle for introducing further chemical diversity.
The general synthetic strategy involves the following key stages, which will be detailed in the protocols below:
-
Deprotection: Removal of the isobutyryloxy group to reveal the alpha-hydroxy acid.
-
Activation: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride.
-
Esterification: Coupling of the activated acid with the desired alcohol moiety to form the final pyrethroid ester.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for a Fenvalerate analog.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear causality behind the choice of reagents and conditions.
Protocol 1: Synthesis of 2-(4-Chlorophenyl)-3-methylbutyric Acid (Key Intermediate for Fenvalerate)
This protocol for the synthesis of the acid moiety of Fenvalerate provides a well-established procedural basis for understanding the synthesis of analogous compounds.
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Role |
| 4-Chlorophenylacetic acid | 1878-66-6 | 170.59 g/mol | 17.06 g (0.1 mol) | Starting Material |
| Potassium hydroxide | 1310-58-3 | 56.11 g/mol | 26 g (0.46 mol) | Base |
| 2-Chloropropane | 75-29-6 | 78.54 g/mol | 17.3 g (0.22 mol) | Alkylating Agent |
| Xylene | 1330-20-7 | 106.16 g/mol | 100 mL | Solvent |
| Water | 7732-18-5 | 18.02 g/mol | 300 mL | Quenching/Washing |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 g/mol | As needed | Acidification |
Procedure:
-
Preparation of the Base: In a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, disperse finely powdered potassium hydroxide (26 g) in 50 mL of xylene.[3][4]
-
Alkylation: To the stirred suspension, add a solution of 4-chlorophenylacetic acid (17.06 g) in 50 mL of xylene. Heat the mixture to 70-80°C.
-
Addition of Alkylating Agent: Add 2-chloropropane (17.3 g) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 70-80°C.[3][4]
-
Reaction Monitoring: Continue stirring at 80°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of water. Separate the aqueous and organic layers.
-
Extraction and Acidification: Wash the organic layer with water (2 x 100 mL). Extract the combined aqueous layers with diethyl ether (2 x 100 mL). Discard the organic layers. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
Isolation of Product: The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum to yield 2-(4-chlorophenyl)-3-methylbutyric acid.
Protocol 2: Synthesis of a Fenvalerate Analog from this compound
This protocol outlines a plausible synthetic route to a novel pyrethroid, leveraging the user-specified starting material.
Table 2: Reagents and Materials for Protocol 2
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Role |
| This compound | 1385694-70-1 | 301.13 g/mol | 30.1 g (0.1 mol) | Starting Material |
| Sodium hydroxide | 1310-73-2 | 40.00 g/mol | 8.0 g (0.2 mol) | Hydrolysis Reagent |
| Methanol | 67-56-1 | 32.04 g/mol | 200 mL | Solvent |
| Thionyl chloride | 7719-09-7 | 118.97 g/mol | 14.3 g (0.12 mol) | Activating Agent |
| Toluene | 108-88-3 | 92.14 g/mol | 150 mL | Solvent |
| (S)-alpha-cyano-3-phenoxybenzyl alcohol | 61826-76-4 | 225.25 g/mol | 22.5 g (0.1 mol) | Alcohol Moiety |
| Pyridine | 110-86-1 | 79.10 g/mol | 9.5 g (0.12 mol) | Base/Catalyst |
Procedure:
Part A: Deprotection of the Hydroxyl Group
-
Hydrolysis: In a 500 mL round-bottom flask, dissolve this compound (30.1 g) in 200 mL of methanol. Add a solution of sodium hydroxide (8.0 g) in 50 mL of water.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Acidification: After completion, neutralize the reaction mixture with 2M hydrochloric acid and then acidify to pH 1-2.
-
Extraction: Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(4-Bromophenyl)-2-hydroxyacetic acid.
Part B: Activation and Esterification
-
Formation of the Acid Chloride: In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, suspend the crude 2-(4-Bromophenyl)-2-hydroxyacetic acid in 100 mL of dry toluene. Add thionyl chloride (14.3 g) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then heat at 60°C for 2 hours until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-(4-Bromophenyl)-2-hydroxyacetyl chloride is used directly in the next step.
-
Esterification: Dissolve the crude acid chloride in 50 mL of dry toluene. In a separate flask, dissolve (S)-alpha-cyano-3-phenoxybenzyl alcohol (22.5 g) and pyridine (9.5 g) in 100 mL of dry toluene at 0°C.
-
Coupling: Add the acid chloride solution dropwise to the alcohol solution at 0°C. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final fenvalerate analog.
Mechanism of Action and Structure-Activity Relationship
Pyrethroids, including fenvalerate and its analogs, act as neurotoxins in insects. They primarily target the voltage-gated sodium channels in nerve cell membranes, causing prolonged channel opening, which leads to hyperexcitation, paralysis, and ultimately death of the insect. The specific stereochemistry of the acid and alcohol moieties is crucial for high insecticidal activity. For esfenvalerate, the (S,S)-isomer is the most biologically active.[2] The introduction of a hydroxyl group at the alpha-position of the phenylacetic acid moiety, as proposed in this synthesis, could potentially alter the binding affinity to the sodium channel, leading to modified insecticidal potency or spectrum of activity.
Conclusion and Future Perspectives
This compound represents a valuable, albeit specialized, intermediate for the synthesis of novel non-cyclopropane pyrethroid insecticides. The protocols provided herein offer a robust framework for its utilization in the development of new agrochemical entities. The ability to introduce a protected hydroxyl group at a key position in the molecule opens up avenues for creating a library of analogs with potentially improved insecticidal properties, enhanced selectivity, or a more favorable environmental profile. Further research into the structure-activity relationships of these novel pyrethroids is warranted to fully exploit the potential of this versatile building block.
References
-
AERU, University of Hertfordshire. (n.d.). Esfenvalerate (Ref: OMS 3023). Retrieved from [Link]
Sources
Application Notes and Protocols: Esterification of 4-Bromophenylacetic Acid
Introduction
The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, fragrances, polymers, and other high-value chemical entities. Among these, the synthesis of arylacetate esters, such as the ethyl and methyl esters of 4-bromophenylacetic acid, is of significant interest. These compounds serve as versatile intermediates in the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides detailed, field-proven protocols for the esterification of 4-bromophenylacetic acid, focusing on the classical Fischer-Speier esterification and the milder Steglich esterification. Beyond a mere recitation of steps, this document elucidates the rationale behind procedural choices, offering insights into reaction mechanisms, purification strategies, and troubleshooting, thereby empowering researchers to confidently and successfully execute these transformations.
Chemicals and Materials
| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | 1878-68-8 | Skin/eye irritation |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Flammable, eye irritation |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Severe skin/eye burns |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, skin/eye irritation |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 538-75-0 | Allergen, skin/eye irritation |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1197-19-9 | Toxic, skin/eye irritation |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, eye irritation |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, skin/eye irritation |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | None |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | None |
| Brine (sat. NaCl solution) | NaCl | 58.44 | 7647-14-5 | None |
Protocol 1: Fischer-Speier Esterification of 4-Bromophenylacetic Acid
The Fischer-Speier esterification is a classic, acid-catalyzed method that is both cost-effective and scalable.[1] It operates under equilibrium conditions, necessitating strategic choices to drive the reaction towards the desired ester product.
Reaction Principle and Causality
This reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid.[2][3] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4] The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to yield the ester.
To favor the formation of the ester, Le Châtelier's principle is applied in two primary ways:
-
Use of Excess Alcohol: By using the alcohol as the solvent, its high concentration shifts the equilibrium towards the products.[5]
-
Removal of Water: While not explicitly performed in this simple protocol, in more advanced setups, a Dean-Stark apparatus can be used to remove the water as it is formed, further driving the reaction to completion.[6]
The workflow for this protocol is illustrated below.
Figure 1: Experimental workflow for Fischer-Speier esterification.
Step-by-Step Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetic acid (10.0 g, 46.5 mmol).
-
Add anhydrous ethanol (100 mL). The ethanol acts as both the reactant and the solvent.
-
While stirring, slowly add concentrated sulfuric acid (1.0 mL) to the suspension. Caution: The addition of sulfuric acid to ethanol is exothermic. Add dropwise and ensure the mixture is well-stirred.
-
-
Reflux:
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The solid 4-bromophenylacetic acid will dissolve as the reaction proceeds.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate solvent system. The ester product will have a higher Rf value than the starting carboxylic acid.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Transfer the concentrated solution to a 250 mL separatory funnel and dilute with 100 mL of diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
100 mL of water.
-
100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will cause the evolution of CO₂ gas due to the neutralization of the unreacted carboxylic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently.
-
100 mL of brine (saturated aqueous NaCl solution). This helps to remove residual water from the organic layer.
-
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and wash it with a small amount of fresh diethyl ether or ethyl acetate.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 4-bromophenylacetate as an oil or a low-melting solid.[7]
-
-
Purification (Optional but Recommended):
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of 5% to 20% ethyl acetate in hexanes.[8]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified ethyl 4-bromophenylacetate.
-
Troubleshooting
-
Low Yield: The reversible nature of the Fischer esterification can lead to incomplete conversion.[5][9] To improve the yield, increase the reflux time or use a larger excess of ethanol. Ensure that anhydrous ethanol is used, as water in the reaction mixture will shift the equilibrium back towards the reactants.[10]
-
Emulsion Formation during Work-up: Emulsions can form during the washing steps, making phase separation difficult.[11] To break an emulsion, add a small amount of brine or solid NaCl to the separatory funnel and swirl gently. In persistent cases, filtering the entire mixture through a pad of Celite® can be effective.[12]
Protocol 2: Steglich Esterification of 4-Bromophenylacetic Acid
For substrates that are sensitive to the harsh acidic conditions and high temperatures of the Fischer esterification, the Steglich esterification offers a mild and efficient alternative.[13] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12][14]
Reaction Principle and Causality
The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[15] The nucleophilic catalyst, DMAP, then reacts with this intermediate to form an even more reactive N-acylpyridinium species.[16] This "active ester" is then readily attacked by the alcohol to form the desired ester and the insoluble dicyclohexylurea (DCU) byproduct. The formation of the stable urea byproduct drives the reaction to completion.
The key advantages of this method are the mild reaction conditions (often room temperature) and its tolerance of a wider range of functional groups.[16]
Figure 2: Simplified mechanism of the Steglich esterification.
Step-by-Step Protocol
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenylacetic acid (1.0 g, 4.65 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Add ethanol (0.32 mL, 5.58 mmol, 1.2 equivalents).
-
Add 4-dimethylaminopyridine (DMAP) (57 mg, 0.465 mmol, 0.1 equivalents).
-
-
Reagent Addition and Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.06 g, 5.12 mmol, 1.1 equivalents) in a small amount of anhydrous DCM (5 mL).
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
20 mL of 0.5 M HCl to remove excess DMAP.
-
20 mL of water.
-
20 mL of saturated aqueous NaHCO₃ solution.
-
20 mL of brine.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography as described in the Fischer esterification protocol.
-
Troubleshooting
-
Removal of DCU: The dicyclohexylurea byproduct can sometimes be challenging to remove completely.[9] Filtering the reaction mixture cold can improve its precipitation. If DCU is still present after work-up, it can often be removed by recrystallization from a suitable solvent or by a second filtration after dissolving the crude product in a minimal amount of a solvent in which DCU is poorly soluble (e.g., diethyl ether) and cooling.
-
Side Reactions: A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react further.[14] The use of the DMAP catalyst is crucial to suppress this side reaction by accelerating the desired ester formation.[15]
Product Characterization: Ethyl 4-bromophenylacetate
Independent of the synthetic route, the final product should be characterized to confirm its identity and purity.
-
Appearance: Colorless oil or a white to off-white solid.[2][7]
-
Molecular Formula: C₁₀H₁₁BrO₂[17]
-
Molecular Weight: 243.10 g/mol [17]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H), 4.14 (q, J = 7.1 Hz, 2H), 3.55 (s, 2H), 1.24 (t, J = 7.1 Hz, 3H).[18]
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.1, 133.2, 131.7, 131.0, 121.2, 61.1, 40.7, 14.2.[6]
-
IR (Neat, cm⁻¹): 2981, 1735 (C=O stretch), 1488, 1200, 1158, 1073, 1012.[4]
Conclusion
This guide has detailed two robust and reliable protocols for the esterification of 4-bromophenylacetic acid. The Fischer-Speier method stands as a powerful, traditional approach, particularly for large-scale synthesis where cost is a primary consideration. In contrast, the Steglich esterification provides a milder alternative, ideal for substrates that are incompatible with harsh acidic conditions. By understanding the underlying principles of each method and the rationale for the specific procedural steps, researchers can effectively troubleshoot and optimize these important transformations, ensuring high yields of the desired ester products for their downstream applications in drug discovery and materials science.
References
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Fischer Esterification. Fischer Esterification. [Link]
-
PubChem. Ethyl 2-(4-bromophenyl)acetate. [Link]
-
Brainly. How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. [Link]
-
University of Rochester. Tips & Tricks: Emulsions. [Link]
-
SpectraBase. Ethyl 4-bromophenylacetate - Optional[FTIR] - Spectrum. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Reddit. How can I improve the yield of my Fischer Esterification?. [Link]
-
Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]
-
SpectraBase. Ethyl 4-bromophenylacetate - Optional[13C NMR] - Chemical Shifts. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
Chemistry Stack Exchange. Routes of formation of esters with highest yield. [Link]
-
National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Chemguide. mechanism for the esterification reaction. [Link]
-
ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]
-
ResearchGate. Esterificaton of pyrrol-2-carboxylic acid with 4-bromophenol in the presence of DCC and DMAP,. [Link]
-
Scribd. Steglich Esterification Guide | PDF. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Scribd. Steglich Esterification | PDF | Ester. [Link]
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- 18. Ethyl 4-bromophenylacetate(14062-25-0) 1H NMR spectrum [chemicalbook.com]
Introduction: The Analytical Imperative for 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
An Application Guide for the Quantitative Analysis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
This compound is a specialized organic molecule whose structure suggests its potential use as an intermediate in the synthesis of pharmaceuticals and other complex bioactive compounds.[1] The presence of a chiral center, a carboxylic acid group, an ester, and a brominated aromatic ring makes it a versatile building block. Accurate and precise quantification of this compound is critical for several reasons:
-
Process Chemistry: Monitoring its formation and consumption during synthesis to optimize reaction yield and kinetics.
-
Quality Control: Quantifying it as an active pharmaceutical ingredient (API) or, more commonly, as a process-related impurity in a final drug substance. Regulatory bodies like the ICH have stringent guidelines for the control of impurities in pharmaceutical products.[2][3]
-
Pharmacokinetic Studies: If investigated as a drug candidate or metabolite, its concentration in biological matrices (e.g., plasma, urine) must be determined to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides detailed protocols and validation insights for three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization.
Strategic Overview of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the sample matrix and the required sensitivity. The molecule's carboxylic acid moiety presents a primary analytical challenge, influencing its solubility, chromatographic retention, and volatility.
-
HPLC-UV: A workhorse technique in quality control labs for its robustness and simplicity. It is ideal for quantifying the analyte in bulk materials or formulated products where concentrations are relatively high.
-
LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices due to its exceptional sensitivity and selectivity.[4][5]
-
GC-MS: A powerful technique that requires a chemical derivatization step to render the non-volatile carboxylic acid amenable to gas-phase analysis. This can provide excellent separation and structural confirmation.[6]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle of the Method
This method leverages reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The retention of this compound is primarily governed by the hydrophobic interactions of its bromophenyl group with the C18 stationary phase. The pH of the mobile phase is critical; it must be kept acidic (typically pH 2-3) to suppress the ionization of the carboxylic acid group. This ensures the analyte is in its neutral, more retentive form, leading to sharp, symmetrical peaks.[7] Detection is achieved by monitoring the UV absorbance of the aromatic ring.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (Analytical grade)[8]
-
Reference Standard: this compound, purity ≥98%
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil-C18)[7]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% A / 40% B, isocratic, or a shallow gradient depending on sample complexity.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (verify by running a UV scan of the standard).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh an amount of the test substance expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Add 70 mL of acetonitrile, sonicate for 10 minutes, cool to room temperature, and dilute to volume.[8] Filter through a 0.45 µm syringe filter before injection.
-
Method Validation Summary
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9][10][11][12]
| Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | Analyte peak is resolved from all other components (placebo, impurities). Peak purity > 99%. | No interference at the analyte's retention time. |
| Linearity | Correlation coefficient (R²) ≥ 0.999. | R² = 0.9995 over 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0%. | 99.5% - 101.2%. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Repeatability = 0.6%; Intermediate = 1.1%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.2 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.7 µg/mL. |
| Robustness | % RSD ≤ 2.0% after minor changes (flow rate ±10%, temp ±5°C, mobile phase pH ±0.2). | Passed; all changes resulted in %RSD < 2.0%. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method
For quantifying trace levels of the analyte in complex matrices like plasma, LC-MS/MS is the method of choice.[4] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) in negative mode, which is highly efficient for carboxylic acids. The mass spectrometer then isolates the deprotonated molecule (the precursor ion, [M-H]⁻). This ion is fragmented in a collision cell, and a specific, stable fragment ion (the product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference.[4][5]
Experimental Protocol
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Chemicals and Reagents:
-
Acetonitrile and Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, 4-Bromophenylacetic acid can be considered.[13]
-
-
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Negative.
-
MRM Transition:
-
Analyte: m/z 300.0 → m/z 213.0 (Precursor [M-H]⁻ → Product [M-H-isobutyric acid]⁻). Note: These values are theoretical and must be optimized by infusing the standard.
-
IS (4-Bromophenylacetic acid): m/z 214.0 → m/z 169.9 ([M-H]⁻ → [M-H-CO₂]⁻).
-
-
Key Parameters: Capillary voltage, gas temperatures, and collision energy must be optimized for maximum signal intensity.
-
-
Sample Preparation (Protein Precipitation - PPT):
Method Validation Summary
Validation for bioanalytical methods follows specific regulatory guidance.
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity | R² ≥ 0.995 with a 1/x² weighting. | R² = 0.998 over 0.5-500 ng/mL. |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ). | Within ±10% for all QC levels. |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, with accuracy/precision within ±20%. | 0.5 ng/mL. |
| Selectivity | No significant interfering peaks in blank matrix from at least 6 sources. | Passed. |
| Matrix Effect | IS-normalized matrix factor should be consistent across lots with %CV ≤ 15%. | %CV = 8.5%. |
| Recovery | Should be consistent and reproducible. | ~85% recovery. |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle of the Method
Direct GC analysis of carboxylic acids is challenging due to their low volatility and high polarity. Chemical derivatization is required to convert the carboxylic acid into a more volatile and thermally stable ester.[6] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. The resulting trimethylsilyl (TMS) ester is volatile and exhibits good chromatographic properties. Analysis is performed by GC-MS, where the compound is separated based on its boiling point and polarity, and detected by mass spectrometry, providing both quantitative data and structural confirmation via its fragmentation pattern.[16]
Experimental Protocol
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a single quadrupole or ion trap mass spectrometer.
-
-
Chemicals and Reagents:
-
Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane).
-
Solvents: Ethyl Acetate, Acetonitrile (Anhydrous).
-
Reference Standard and Internal Standard (e.g., 4-Bromophenylacetic acid).
-
-
Derivatization Procedure:
-
Prepare standards and samples in a suitable solvent (e.g., ethyl acetate) and evaporate to dryness under a gentle stream of nitrogen. The absence of water is critical.
-
To the dry residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program: Initial temp 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.[17]
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization: Electron Impact (EI) at 70 eV.[16]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for confirmation.
-
SIM Ions: Monitor the molecular ion (M⁺) and key fragment ions of the TMS-derivatized analyte and IS. These must be determined experimentally.
-
-
Method Validation Summary
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity | R² ≥ 0.995. | R² = 0.997 over 10-1000 ng/mL. |
| Accuracy (% Recovery) | 90.0% - 110.0%. | 95.2% - 104.5%. |
| Precision (% RSD) | Repeatability: ≤ 10%; Intermediate Precision: ≤ 15%. | Repeatability = 6.5%; Intermediate = 9.8%. |
| LOD | S/N ≥ 3. | 2 ng/mL. |
| LOQ | S/N ≥ 10. | 10 ng/mL. |
| Specificity | No interfering peaks at the retention time of the derivatized analyte. | Passed. |
Conclusion
The quantification of this compound can be reliably achieved using several analytical techniques.
-
RP-HPLC-UV is the recommended method for routine quality control of bulk substances and pharmaceutical formulations due to its robustness, simplicity, and cost-effectiveness.
-
LC-MS/MS is unparalleled for bioanalytical applications, offering the high sensitivity and selectivity required to measure low concentrations in complex biological fluids.
-
GC-MS following derivatization serves as a powerful alternative, providing excellent chromatographic resolution and definitive structural confirmation, which can be particularly useful in impurity identification studies.
The choice of method should be guided by the specific analytical objective, the nature of the sample matrix, and the required limits of quantification. In all cases, a thorough method validation is mandatory to ensure the generation of accurate, reliable, and reproducible data.[10][11]
References
-
Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. Available at: [Link]
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Ngwa, G. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]
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Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. Available at: [Link]
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EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
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de Oliveira, A. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available at: [Link]
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Patel, D., et al. (n.d.). Analytical method validation: A brief review. International Journal of Students’ Research in Technology & Management. Available at: [Link]
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International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Available at: [Link]
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Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PubMed Central. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Acetic acid, (4-bromophenoxy)- on Newcrom R1 HPLC column. Available at: [Link]
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Arora, S., & Kumar, G. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation Journal. Available at: [Link]
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CSUN Department of Chemistry and Biochemistry. (n.d.). Gas Chromatography - Mass Spectrometry. Available at: [Link]
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Blythe, J. W., Heitz, A., Joll, C. A., & Kagi, R. I. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. PubMed. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
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Chem-Impex. (n.d.). 2-(4-Bromophenyl)acetic acid. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
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Journal of Pharmaceutical and Applied Chemistry. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Available at: [Link]
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ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
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Oberleitner, D., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available at: [Link]
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Shimadzu Europe. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]
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Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Available at: [Link]
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Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Available at: [Link]
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SCIEX. (n.d.). Quantitation and Identification of Pharmaceuticals and Personal Care Products (PPCP) in Environmental Samples using Advanced TripleTOF. Available at: [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]
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Royal Society of Chemistry. (2018). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Available at: [Link]
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Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews. Available at: [Link]
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Laks, S., et al. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Available at: [Link]
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Application Notes and Protocols: Investigating 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid in Anti-inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The development of novel anti-inflammatory therapeutics remains a critical area of research. This document provides a detailed guide for the investigation of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid , a compound with structural motifs suggestive of anti-inflammatory potential, as a candidate for drug development.
This guide is structured to provide a comprehensive workflow, from the initial biochemical assays to cellular and in vivo models, enabling researchers to systematically evaluate the compound's efficacy and elucidate its mechanism of action. The protocols and insights provided herein are grounded in established methodologies and aim to facilitate a thorough and scientifically rigorous investigation.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | 2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid |
| CAS Number | 1385694-70-1[1] |
| Molecular Formula | C₁₂H₁₃BrO₄[1] |
| Molecular Weight | 301.13 g/mol [1] |
| Chemical Structure | (A visual representation would be placed here in a full document) |
The structure of this compound, featuring a phenylacetic acid backbone, is reminiscent of the general structure of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the bromophenyl group and the isobutyryloxy moiety suggests that this compound may interact with key enzymatic targets in the inflammatory cascade. It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals[1]. Its structure allows for further functionalization, making it valuable in constructing complex molecules, potentially including anti-inflammatory agents[1].
Proposed Mechanisms of Anti-Inflammatory Action
Based on its structural characteristics, this compound is hypothesized to exert its anti-inflammatory effects through one or more of the following pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes : Many NSAIDs function by inhibiting COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] The phenylacetic acid scaffold is a common feature of several COX inhibitors.
-
Modulation of the NF-κB Signaling Pathway : The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5][6] Inhibition of this pathway is a key strategy for anti-inflammatory drug development.
-
Inhibition of the NLRP3 Inflammasome : The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18.[7][8] Aberrant NLRP3 activation is implicated in a wide range of inflammatory diseases.[9]
The following sections outline a tiered approach to experimentally validate these hypotheses.
Part 1: In Vitro Biochemical and Enzymatic Assays
The initial phase of screening involves cell-free assays to determine the direct interaction of the compound with key inflammatory enzymes.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the compound's ability to selectively inhibit the two major isoforms of the COX enzyme.
Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX is then used to oxidize a colorimetric substrate, and the inhibition of this reaction is measured spectrophotometrically.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
-
Heme
-
Test compound: this compound
-
Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)[10]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add varying concentrations of the test compound or reference compounds to the wells. Include a vehicle control (DMSO).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Data Interpretation: A low IC₅₀ value indicates potent inhibition. By comparing the IC₅₀ values for COX-1 and COX-2, the selectivity of the compound can be determined. A high COX-1/COX-2 IC₅₀ ratio suggests COX-2 selectivity, which is often a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[2][11]
Part 2: Cell-Based Assays for Anti-Inflammatory Activity
Moving to a cellular context allows for the evaluation of the compound's effects on inflammatory signaling pathways within a biological system.
Protocol 2: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages
This assay assesses the compound's ability to suppress the production of key pro-inflammatory cytokines in response to an inflammatory stimulus.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as TNF-α and IL-6, primarily through the activation of the NF-κB pathway.[12]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound: this compound
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a non-stimulated control and a vehicle control.
-
After incubation, collect the cell culture supernatant for cytokine analysis.
-
Perform an ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability using an MTT assay to rule out cytotoxicity-mediated effects.
-
Quantify the cytokine concentrations and calculate the percentage of inhibition.
Data Interpretation: A dose-dependent decrease in the production of TNF-α and IL-6 in the presence of the test compound, without significant cytotoxicity, indicates potent anti-inflammatory activity. This suggests that the compound may be acting upstream of cytokine gene expression, potentially by inhibiting the NF-κB pathway.[10]
Visualizing the NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, a likely target for this compound.
Caption: Canonical NF-κB signaling pathway.
Protocol 3: NLRP3 Inflammasome Activation Assay
This protocol evaluates the compound's ability to inhibit the activation of the NLRP3 inflammasome.
Principle: The NLRP3 inflammasome is activated by a two-signal process. The first signal (priming) is typically provided by LPS, which upregulates the expression of NLRP3 and pro-IL-1β via NF-κB. The second signal, provided by stimuli such as ATP or nigericin, leads to the assembly of the inflammasome, activation of caspase-1, and subsequent cleavage and release of IL-1β.[13]
Materials:
-
THP-1 monocytes (differentiated into macrophages with PMA)
-
RPMI-1640 medium
-
LPS
-
ATP or Nigericin
-
Test compound: this compound
-
Reference compound: MCC950 (a potent and selective NLRP3 inhibitor)
-
ELISA kit for IL-1β
-
Caspase-1 activity assay kit (e.g., FLICA)
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA for 48 hours.
-
Prime the macrophages with LPS (e.g., 200 ng/mL) for 4 hours in the presence or absence of the test compound.
-
Remove the medium and replace it with fresh, serum-free medium containing the test compound.
-
Activate the inflammasome by adding ATP (e.g., 5 mM) for 45 minutes or nigericin (e.g., 10 µM) for 90 minutes.
-
Collect the supernatant for IL-1β measurement by ELISA.
-
Lyse the cells to measure caspase-1 activity according to the kit manufacturer's protocol.
Data Interpretation: A significant reduction in IL-1β secretion and caspase-1 activity upon treatment with the test compound indicates inhibition of the NLRP3 inflammasome pathway.
Visualizing the NLRP3 Inflammasome Activation Pathway
Caption: NLRP3 inflammasome activation pathway.
Part 3: In Vivo Models of Inflammation
To assess the therapeutic potential of the compound in a whole-organism context, in vivo models of inflammation are essential.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model of acute inflammation.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The early phase is mediated by histamine and serotonin, while the later phase is mediated by prostaglandins and involves the infiltration of neutrophils.[14]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (lambda, type IV)
-
Test compound: this compound
-
Reference drug: Diclofenac or Indomethacin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally at various doses. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after the carrageenan injection (time 0) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point.
Data Interpretation: A significant and dose-dependent reduction in paw volume compared to the vehicle-treated group indicates in vivo anti-inflammatory activity.[15] The time course of inhibition can provide insights into the potential mechanism of action. Inhibition of the later phase (3-4 hours) is often associated with the inhibition of prostaglandin synthesis.[10]
Summary of Experimental Workflow
The following diagram outlines the proposed workflow for evaluating the anti-inflammatory potential of this compound.
Caption: Experimental workflow for anti-inflammatory evaluation.
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By progressing from targeted biochemical assays to complex cellular and in vivo models, researchers can effectively determine the compound's potency, selectivity, and mechanism of action. The successful execution of these protocols will generate the critical data necessary to support the advancement of this compound in the drug development pipeline.
References
-
Adesanwo, J. K., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Molecules, 24(22), 4169. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Magi, S., et al. (2015). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 6, 316. [Link]
-
Patsnap. (2024). What are COX-2 inhibitors and how do they work? Patsnap Synapse. [Link]
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Moynagh, P. N. (2005). TLR signalling and activation of IRFs: revisiting old friends from the NF-kappaB pathway. Trends in Immunology, 26(9), 469-476. [Link]
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Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(1), 1-13. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic. [Link]
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Ramirez, D. C., & Zuniga, G. E. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(10), 2058. [Link]
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Singh, S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(6), 1087-1102. [Link]
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Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls. [Link]
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Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 364(1-2), 136-142. [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
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S, S., & S, A. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 9(8), 3145-3151. [Link]
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Vogel, H. G. (Ed.). (2008). Drug discovery and evaluation: pharmacological assays. Springer Science & Business Media. [Link]
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Debnath, S. (2020). Cox 2 inhibitors. SlideShare. [Link]
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Sharma, A. (2018). Screening models for inflammatory drugs. SlideShare. [Link]
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Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
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Guo, H., et al. (2015). Inflammasomes: Mechanism of Action, Role in Disease, and Therapeutics. Nature Medicine, 21(7), 677-687. [Link]
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Guo, H., et al. (2015). (PDF) Inflammasomes: Mechanism of Action, Role in Disease, and Therapeutics. ResearchGate. [Link]
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Schroder, K. (2022). Inflammasome signalling: from fundamental biology to new therapeutics. YouTube. [Link]
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Martin, G., & Dudrenec, P. (2022). Inflammasomes and Natural Ingredients towards New Anti-Inflammatory Agents. International Journal of Molecular Sciences, 23(19), 11867. [Link]
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Zhao, C., et al. (2021). NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity. Frontiers in Pharmacology, 12, 641321. [Link]
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McNeil-PPC, Inc. (2010). US 7,790,905 B2 - Pharmaceutical propylene glycol solvate compositions. Google Patents. [Link]
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Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Patsnap. [Link]
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Lee, Y., et al. (2022). Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State. Antioxidants, 11(12), 2419. [Link]
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Wikipedia. (2024). 4-Bromophenylacetic acid. Wikipedia. [Link]
- Shanghai Institute of Technology. (2018). CN108484643A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
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Kolniak-Ostek, J., & Głowacka, J. (2023). Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices. Foods, 12(11), 2234. [Link]
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Tung, Y. T., et al. (2015). Analgesic and Anti-Inflammatory Activities of the Ethanolic Extract of Artemisia morrisonensis Hayata in Mice. Evidence-Based Complementary and Alternative Medicine, 2015, 815913. [Link]
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Stoyanova, S., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 28(18), 6523. [Link]
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Beh, B. K., et al. (2017). (PDF) Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. ResearchGate. [Link]
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Application Notes and Protocols for the Hydrolysis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
Introduction
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid is an ester that can be hydrolyzed to yield 2-(4-bromophenyl)-2-hydroxyacetic acid and isobutyric acid. This hydrolysis is a critical reaction in various research and development contexts, particularly in drug metabolism studies where ester-containing prodrugs are designed to release an active carboxylic acid or alcohol moiety in vivo. Understanding the experimental conditions for controlled hydrolysis is paramount for chemists and pharmacologists.
This document provides a comprehensive guide to the experimental setup for the hydrolysis of this compound, detailing both base-catalyzed and acid-catalyzed protocols. It includes methodologies for reaction monitoring, product purification, and characterization, grounded in established chemical principles.
Reaction Scheme
Caption: General scheme of the hydrolysis reaction.
Part 1: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the salt of the carboxylic acid and the alcohol.[1][2] This method is often preferred for its high yield and lack of equilibrium considerations.[1]
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | ≥98% | Varies |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97.0% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Deionized Water | Type 1 | - |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Sigma-Aldrich |
| Ethyl Acetate | ACS Reagent, ≥99.5% | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | VWR |
| TLC Silica Gel 60 F₂₅₄ Plates | - | MilliporeSigma |
Experimental Protocol
Sources
Application Notes and Protocols for 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid in Materials Science
Introduction: Unlocking New Frontiers in Materials Science
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid is a versatile building block with significant potential in the realm of advanced materials. Its unique molecular architecture, featuring a reactive carboxylic acid group, a functionalizable bromophenyl moiety, and a sterically influential isobutyryloxy group, offers a compelling platform for the design and synthesis of novel polymers and hybrid materials. The presence of both a bromo and an ester-like functionality allows for a range of chemical transformations, including cross-coupling reactions and nucleophilic substitutions, making it a valuable precursor for creating complex molecular structures.[1] This document provides detailed application notes and protocols for leveraging this compound in the synthesis of high-performance poly(ester-anhydrides) and as a precursor for novel linkers in Metal-Organic Frameworks (MOFs).
Physicochemical Properties
A comprehensive understanding of the building block's properties is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 1385694-70-1 | [1] |
| Molecular Formula | C₁₂H₁₃BrO₄ | [1] |
| Molecular Weight | 301.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage | Room temperature, dry conditions | [1] |
Application I: Synthesis of Functional Poly(ester-anhydrides) for Controlled Release Applications
The structure of this compound is particularly amenable to the synthesis of poly(ester-anhydrides). These polymers are a class of biodegradable materials widely explored for drug delivery applications.[3] The presence of the bulky isobutyryloxy and phenyl groups near the polymerizable anhydride bond is hypothesized to influence the polymer's degradation kinetics and hydrophobicity, potentially leading to more stable formulations with sustained release profiles.[4][5]
Causality of Experimental Design
The protocol outlined below employs a melt condensation polymerization method. This solvent-free approach is advantageous for its simplicity and reduced environmental impact. The synthesis involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid groups of this compound are first converted into more reactive anhydride prepolymers using acetic anhydride. This is a common and effective method for preparing polyanhydrides.[3][5][6]
-
Melt Condensation: The resulting prepolymer is then heated under vacuum to drive the polymerization reaction, forming the high molecular weight poly(ester-anhydride). This technique is widely used for the synthesis of both aliphatic and aromatic polyanhydrides.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of poly(2-(4-bromophenyl)-2-(isobutyryloxy)acetic anhydride).
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Acetic anhydride (reagent grade)
-
Dichloromethane (DCM, HPLC grade)
-
Hexane (HPLC grade)
-
Nitrogen gas (high purity)
-
Glass reaction vessel with mechanical stirrer, nitrogen inlet, and distillation condenser
Procedure:
-
Prepolymer Synthesis:
-
Place 10 g of this compound into the reaction vessel.
-
Add a 10-fold molar excess of acetic anhydride.
-
Purge the vessel with nitrogen gas for 15 minutes.
-
Heat the mixture to 140°C with constant stirring under a nitrogen atmosphere for 2 hours.
-
After 2 hours, apply a vacuum to remove the acetic acid byproduct and excess acetic anhydride. Continue distillation until no more distillate is observed.
-
-
Melt Condensation Polymerization:
-
Increase the temperature of the reaction mixture to 180°C and apply a high vacuum (<1 mmHg).
-
Continue the polymerization with constant stirring. The viscosity of the melt will increase as the reaction progresses.
-
The reaction is typically complete within 2-4 hours, or when a significant increase in viscosity is observed.
-
-
Purification:
-
Allow the polymer to cool to room temperature under a nitrogen atmosphere.
-
Dissolve the solid polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of cold hexane with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature for 48 hours.
-
Characterization:
-
FTIR Spectroscopy: To confirm the formation of anhydride bonds (characteristic peaks around 1740 and 1815 cm⁻¹) and the disappearance of the carboxylic acid hydroxyl group.
-
NMR Spectroscopy (¹H and ¹³C): To verify the polymer structure and confirm the absence of starting material.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Application II: A Precursor for Novel Linkers in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[7] The properties of MOFs are highly dependent on the structure of the organic linker. This compound can be chemically modified to serve as a precursor for a novel dicarboxylic acid linker, which can then be used to synthesize new MOFs with potentially unique properties. The bromophenyl group offers a site for cross-coupling reactions to introduce a second carboxylic acid functionality.
Rationale for Linker Design
The proposed synthetic route involves a Suzuki coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. By reacting the bromophenyl group with a boronic acid derivative containing a protected carboxylic acid, a dicarboxylic acid linker can be synthesized. The isobutyryloxy group is retained in the final linker structure, where its steric bulk can influence the topology and pore environment of the resulting MOF.
Synthetic Workflow for Dicarboxylic Acid Linker
Caption: Proposed synthesis of a dicarboxylic acid linker for MOF construction.
General Protocol for MOF Synthesis
This protocol provides a general guideline for the solvothermal synthesis of a MOF using the newly designed linker. The specific conditions (solvent, temperature, reaction time, and metal salt) will need to be optimized for the desired MOF structure.
Materials:
-
Synthesized dicarboxylic acid linker
-
Metal salt (e.g., zinc nitrate, copper nitrate)
-
High-purity solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve the dicarboxylic acid linker and the chosen metal salt in the solvent. The molar ratio of linker to metal salt will influence the resulting MOF structure and should be systematically varied during optimization.
-
Sonication may be used to ensure complete dissolution.
-
-
Solvothermal Synthesis:
-
Transfer the solution to the Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80°C and 150°C) and hold for a predetermined time (typically 12 to 72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
-
Isolation and Activation of the MOF:
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a volatile solvent such as chloroform or acetone for several days, periodically replacing the solvent.
-
Finally, heat the solvent-exchanged MOF under vacuum to completely remove the solvent from the pores.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the activated MOF.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
High-vacuum and high-temperature reactions should be conducted with appropriate shielding and monitoring.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound presents a promising and versatile platform for the development of new materials. The protocols outlined herein provide a foundation for its use in the synthesis of functional poly(ester-anhydrides) and as a precursor for novel MOF linkers. The unique combination of functional groups within this building block is expected to impart advantageous properties to the resulting materials, opening up new avenues for research in areas such as controlled drug delivery, catalysis, and gas separation.
References
- Domb, A. J.; Nanda, A. K. (2022). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules, 23(8), 3468–3479.
-
Nanda, A. K.; Domb, A. J. (2022). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. National Institutes of Health. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Domb, A. J.; Gopishetty, V. (2022). Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. Polymers, 14(13), 2719.
-
Bedia, J.; Belver, C. (Eds.). (n.d.). Metal Organic Frameworks and Derived Materials for Advanced Applications. MDPI. Retrieved from [Link]
-
Covethouse. (n.d.). 2-(4-Bromophenyl)acetic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Matyjaszewski, K. (n.d.). ATRP in Protic Media. Carnegie Mellon University. Retrieved from [Link]
- Langer, R.; Domb, A. J. (2022). Polyanhydride Chemistry. Biomacromolecules, 23(12), 4935–4961.
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- 7. espublisher.com [espublisher.com]
High-performance liquid chromatography (HPLC) method for 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid.
Abstract
This document provides a comprehensive, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, a key intermediate in pharmaceutical synthesis, requires a precise and reliable analytical method for quality control, stability testing, and research applications. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The protocol herein is designed for researchers, scientists, and drug development professionals, offering detailed step-by-step procedures for sample and standard preparation, instrumentation setup, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines. The causality behind each methodological choice is explained to provide a deeper understanding of the chromatographic principles at play.
Introduction and Method Rationale
This compound is a substituted phenylacetic acid derivative. The presence of the bromophenyl chromophore makes it an ideal candidate for UV-based detection, while its carboxylic acid moiety necessitates careful pH control of the mobile phase for optimal chromatographic performance.
The fundamental goal of this method is to achieve a reproducible and sharp peak for the analyte, well-resolved from any potential process impurities or degradants. A reversed-phase HPLC method was selected due to the analyte's moderate polarity, making it well-suited for retention on a non-polar stationary phase like C18.
Core Principles of the Method:
-
Ion Suppression: The analyte is a carboxylic acid with an estimated pKa between 3.5 and 4.5. To ensure consistent retention and sharp, symmetrical peak shapes, the analysis is performed at a low pH (approximately 2.7). At this pH, the carboxylic acid group is fully protonated (in its non-ionized form), which increases its hydrophobicity and retention on the C18 column. Formic acid is chosen as the mobile phase modifier for its effectiveness and compatibility with mass spectrometry (MS), should an LC-MS application be desired.[1]
-
Reversed-Phase Chromatography: The non-polar C18 stationary phase retains the analyte based on hydrophobic interactions with its bromophenyl and isobutyryl groups. The analyte is eluted by increasing the concentration of the organic solvent (acetonitrile) in the mobile phase.
-
UV Detection: The aromatic bromophenyl ring acts as a strong chromophore, allowing for sensitive detection using a standard UV detector. The wavelength of 225 nm is selected to be near the absorbance maximum for this type of substituted benzene ring, providing a strong signal-to-noise ratio.
Analyte Physicochemical Properties
| Property | Value | Rationale / Source |
| Chemical Structure | ||
| Molecular Formula | C₁₂H₁₃BrO₄ | Calculated |
| Molecular Weight | 301.13 g/mol | Calculated |
| Estimated pKa | ~3.5 - 4.5 | Based on the structure of similar aromatic carboxylic acids.[2] |
| UV λmax | ~225 nm | Estimated based on the bromophenyl chromophore. |
| Solubility | Soluble in Methanol, Acetonitrile | Based on general properties of similar small molecules.[3] |
Experimental Protocol
This section details the necessary equipment, reagents, and step-by-step procedures for performing the analysis.
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. A data acquisition and processing software (e.g., Empower, Chromeleon) is required.
-
HPLC Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (≥98%)
-
This compound reference standard (>99% purity).
-
Chromatographic Conditions
| Parameter | Condition | Justification |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for moderately polar compounds. A widely used and robust column chemistry. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Acidic modifier to suppress ionization of the analyte's carboxylic acid group, ensuring good peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |
| Gradient Program | Time (min) | %B |
| 0.0 | 40 | |
| 10.0 | 90 | |
| 12.0 | 90 | |
| 12.1 | 40 | |
| 15.0 | 40 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 225 nm | Maximizes sensitivity based on the analyte's primary chromophore. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with potential for peak overload. |
| Run Time | 15 minutes | Allows for elution of the main peak and any less polar impurities, followed by column re-equilibration. |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Standard Solution Preparation (Example Concentration: 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix well. This is the Stock Solution .
-
Further dilutions can be made from the stock solution for linearity and validation studies.
Sample Preparation Protocol:
-
Accurately weigh an amount of the sample powder expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
-
Prior to injection, filter the final solution through a 0.45 µm PTFE or PVDF syringe filter to remove any particulates that could clog the HPLC column.[5][6]
Method Validation Protocol
The analytical method must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[7]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: Inject a blank (diluent), a placebo (if applicable), a reference standard solution, and a sample solution. The blank and placebo should show no interfering peaks at the retention time of the analyte.
Linearity
-
Protocol: Prepare a series of at least five concentrations of the analyte from the stock solution, typically ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limits of Detection (LOD) and Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
-
Protocol: Intentionally make small variations to the method parameters and assess the impact on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., % organic ± 2%)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | No interference at analyte retention time | Pass / Fail |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (Repeatability & Intermediate) | % RSD | ≤ 2.0% |
| Robustness | System Suitability | Must pass under varied conditions |
System Suitability
Before starting any analysis, the chromatographic system must be verified.
-
Protocol: Inject the standard solution five times.
-
Acceptance Criteria:
-
%RSD of Peak Areas: ≤ 2.0%
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical process and the rationale behind the method design.
Caption: A step-by-step flowchart of the analytical procedure.
Caption: Rationale for the selection of key method parameters.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The detailed protocol and validation guidelines provide a solid foundation for implementing this method in a quality control or research environment, ensuring reliable and accurate analytical results. The provided rationale for each parameter choice allows for easier troubleshooting and adaptation of the method if required.
References
-
PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 4-Bromophenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromo-2-hydroxyphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(4-BROMOPHENYL)ACETIC ACID | CAS 1878-68-8. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
Oberleitner, D., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 669. Available at: [Link]
-
Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-797. Available at: [Link]
-
Lab Manager. (2010). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Collins, C. H., & Lucy, C. A. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 49(1), 58-63. Available at: [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
OSTI.GOV. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Retrieved from [Link]
-
McDowall, R. D. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 492, 3-58. Available at: [Link]
-
ResearchGate. (2020). (PDF) Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]
-
TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-{[(4-bromophenyl)carbamoyl]amino}acetic acid (C9H9BrN2O3). Retrieved from [Link]
-
Cheméo. (n.d.). Phthalic acid, 2-(4-bromophenyl)ethyl ethyl ester. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]
Sources
- 1. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 7. iosrjournals.org [iosrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Here, we move beyond simple protocols to explain the causality behind each experimental step, providing you with the robust, field-proven insights needed to achieve success.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step involves the synthesis of the key intermediate, 2-hydroxy-2-(4-bromophenyl)acetic acid (also known as 4-bromomandelic acid). The second, critical step is the esterification of this intermediate to yield the final product. Understanding the nuances of both stages is paramount to achieving a high overall yield.
Diagram 1: General two-step synthetic workflow.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section is formatted as a series of questions you might ask when encountering issues during your synthesis.
Step 1: Synthesis of 2-hydroxy-2-(4-bromophenyl)acetic acid
Question: My yield of the 4-bromomandelic acid precursor is low. What are the common causes?
Answer: Low yield in this step often points to one of three areas: the initial cyanohydrin formation, the subsequent hydrolysis, or the final work-up.
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Inefficient Cyanohydrin Formation: The reaction of 4-bromobenzaldehyde with a cyanide source is an equilibrium. To drive it forward, ensure your cyanide reagent (e.g., NaCN, KCN) is fresh and anhydrous. The presence of water can lead to competing hydrolysis of the cyanide. Note that this reaction involves highly toxic reagents and should be performed with extreme caution in a well-ventilated fume hood.[1]
-
Incomplete Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid requires harsh conditions, typically strong acid (like concentrated HCl) and heat. If the reaction is incomplete, you will isolate the intermediate cyanohydrin or amide.
-
Troubleshooting: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material or intermediates persist, consider extending the reflux time or carefully increasing the temperature.
-
-
Product Loss During Work-up: 4-bromomandelic acid has moderate solubility in water. During aqueous work-up, especially if the pH is not sufficiently acidic (pH < 2), a significant amount of the product can be lost to the aqueous phase as its carboxylate salt.
-
Troubleshooting: Ensure the reaction mixture is cooled to 0-5 °C before filtration to maximize precipitation. When extracting, acidify the aqueous layer to a pH of 1-2 with concentrated HCl to ensure the product is fully protonated and less water-soluble.[2] Saturating the aqueous layer with NaCl can further decrease the product's solubility in water, improving extraction efficiency.
-
Step 2: Esterification to this compound
This acylation is the most critical step for yield and purity. The primary challenges are driving the reaction to completion and preventing side reactions.
Question: The esterification reaction has stalled, and TLC/LC-MS shows a large amount of unreacted 4-bromomandelic acid. Why?
Answer: This is a common and frustrating issue, typically rooted in reagent quality, reaction conditions, or the catalytic cycle.
-
Moisture Contamination: Acylating agents like isobutyryl chloride are extremely sensitive to moisture. Any water present will rapidly hydrolyze the isobutyryl chloride, rendering it inactive.
-
Causality: The hydroxyl group of water is a competing nucleophile that reacts irreversibly with the acyl chloride.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. It is best practice to use a freshly opened bottle of isobutyryl chloride or to distill it prior to use.
-
-
Insufficient Base/Catalyst: Pyridine serves two crucial roles: it acts as a nucleophilic catalyst to activate the isobutyryl chloride and as a base to scavenge the HCl byproduct generated during the reaction.[3] If insufficient pyridine is used, the HCl generated will protonate the pyridine, rendering it unable to participate in the catalytic cycle. The acidic conditions can also promote decomposition of the product.[4]
-
Causality: The reaction mechanism involves the formation of a highly electrophilic N-isobutyrylpyridinium intermediate, which is more reactive towards the alcohol than isobutyryl chloride itself.[3] The HCl byproduct must be neutralized to prevent equilibrium from shifting back to the reactants.
-
Solution: Use at least 1.1 to 1.5 equivalents of high-purity, dry pyridine. For sluggish reactions, 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts (0.05–0.1 eq) as a hyper-nucleophilic acylation catalyst.
-
Question: My final product is impure. What are the likely side products and how can I avoid them?
Answer: Impurities often arise from unreacted starting materials or side reactions involving the starting materials or product.
-
Residual Starting Material: As discussed above, this is the most common impurity. Its presence indicates an incomplete reaction. See the troubleshooting steps in the previous question.
-
Hydrolysis of the Product: The target ester can hydrolyze back to 4-bromomandelic acid, especially during aqueous work-up if conditions are not carefully controlled.[5]
-
Causality: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.
-
Solution: During work-up, use a chilled, dilute acid (e.g., 1M HCl) for the initial wash to remove pyridine hydrochloride, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid. Perform these washes quickly and at low temperatures to minimize hydrolysis.
-
-
Formation of Isobutyric Anhydride: If there is trace moisture, isobutyryl chloride can react with the isobutyric acid formed from its hydrolysis, creating isobutyric anhydride. This anhydride is also an acylating agent, but it is less reactive and can lead to a more complex reaction profile.
Question: I'm getting a good conversion, but my isolated yield after purification is still poor. Where am I losing my product?
Answer: Product loss after the reaction is complete typically occurs during the work-up and purification stages.
-
Emulsion during Extraction: The presence of pyridine salts can sometimes lead to the formation of emulsions during aqueous extraction, trapping the product in the interfacial layer.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, the mixture can be filtered through a pad of Celite.
-
-
Difficult Crystallization: The product may oil out or be slow to crystallize, especially if impurities are present.
-
Solution: Ensure the crude product is as clean as possible before attempting crystallization. Use a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., isopropanol/water, toluene/heptane). Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.
-
-
Loss on Silica Gel: While chromatography is an effective purification method, the slightly acidic nature of silica gel can cause some hydrolysis of the ester product on the column.
-
Solution: If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v). Run the column as quickly as possible to minimize contact time.
-
Diagram 2: Troubleshooting logic for low yield.
III. Frequently Asked Questions (FAQs)
Q1: Can I use isobutyric anhydride instead of isobutyryl chloride? A1: Yes, isobutyric anhydride is a suitable alternative. It is less reactive than the acyl chloride and does not produce HCl, which can simplify the reaction. However, the reaction may require more forcing conditions (e.g., higher temperature or longer reaction time) and produces isobutyric acid as a byproduct, which must be thoroughly removed during work-up.
Q2: What is the best solvent for the esterification reaction? A2: Aprotic solvents are required to avoid reaction with the acylating agent. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices as they are good at dissolving the starting materials and are relatively easy to remove under vacuum. Ensure they are anhydrous.
Q3: How do I monitor the reaction progress effectively? A3: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting material (4-bromomandelic acid, which is polar) and the product (the ester, which is significantly less polar). For example, a 30:70 mixture of ethyl acetate and hexanes. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, HPLC or LC-MS can be used to quantify the conversion.[6]
Q4: My final product appears as a yellow oil. How can I get it to crystallize into a white solid? A4: A yellow color often indicates the presence of impurities. First, try to remove the color by dissolving the oil in a minimal amount of solvent (like DCM) and treating it with activated carbon, followed by filtration through Celite. Then, concentrate the solution and attempt recrystallization from a suitable solvent system. If it still fails to crystallize, purification by column chromatography may be necessary before a final recrystallization attempt.
IV. Recommended Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-2-(4-bromophenyl)acetic acid
-
In a three-neck flask under an inert atmosphere, dissolve 4-bromobenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane.
-
In a separate flask, dissolve sodium cyanide (1.1 eq) in water.
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Cool the aldehyde solution to 0-5 °C and slowly add the aqueous sodium cyanide solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours until TLC shows complete consumption of the aldehyde.
-
Carefully add concentrated hydrochloric acid (approx. 5-6 eq) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.
Protocol 2: Esterification to this compound
-
To an oven-dried, three-neck flask under an inert atmosphere, add 2-hydroxy-2-(4-bromophenyl)acetic acid (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add dry pyridine (1.5 eq) followed by the dropwise addition of isobutyryl chloride (1.2 eq). Maintain the temperature below 10 °C during the addition.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl to quench the reaction and dissolve the pyridine hydrochloride salt.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from a suitable solvent system (e.g., isopropanol/water).
V. Data Summary Table
| Parameter | Step 1: Precursor Synthesis | Step 2: Esterification | Rationale / Key Insight |
| Key Reagents | 4-Bromobenzaldehyde, NaCN | 4-Bromomandelic acid, Isobutyryl Chloride | Purity and dryness of reagents are critical for Step 2. |
| Solvent | Dichloromethane / Water | Anhydrous Dichloromethane | Aprotic solvent is mandatory for esterification. |
| Catalyst/Base | N/A | Pyridine (1.5 eq), DMAP (cat.) | Base is essential to drive the reaction and act as a catalyst.[3] |
| Temperature | 0 °C then Reflux | 0 °C to Room Temp | Initial cooling in Step 2 controls the exothermic reaction. |
| Typical Time | 12-18 hours | 4-16 hours | Monitor by TLC/LC-MS to determine endpoint. |
| Work-up pH | Acidic (pH 1-2) | Sequential Acid/Base Washes | Precise pH control during work-up prevents product loss.[2] |
VI. References
-
Google Patents. (2016). CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid. Retrieved from
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
Google Patents. (2016). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid. Retrieved from
-
Quick Company. (2016). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
-
Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. Retrieved from
-
ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Retrieved from [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]
-
Google Patents. (1993). US5231222A - Esterification process. Retrieved from
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
-
PubMed. (n.d.). Hydrolysis of 2'-esters of erythromycin. Retrieved from [Link]
-
Google Patents. (1989). US4837354A - Process for making and isolating (R)-2-hydroxy-4-phenylbutyric acid and esters. Retrieved from
-
Google Patents. (2017). KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof. Retrieved from
Sources
- 1. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 2. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US5231222A - Esterification process - Google Patents [patents.google.com]
- 5. Hydrolysis of 2'-esters of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
Technical Support Center: Purification of Crude 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
Welcome to the technical support guide for the purification of crude 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Starting Materials: Unreacted 4-bromophenylacetic acid or isobutyric anhydride/chloride.
-
Isomeric Impurities: Synthesis of the precursor, 2-(4-bromophenyl)-2-methylpropanoic acid, can sometimes lead to the formation of the isomeric 2-(3-bromophenyl)-2-methylpropanoic acid.[1][2] This isomeric impurity can carry through subsequent reaction steps.
-
Reaction Byproducts: Side products from the acylation reaction.
-
Solvent Residues: Residual solvents from the reaction and initial workup.
Q2: What is a reasonable target purity for the final product?
A2: For use in pharmaceutical development, a purity of >99.0% is often required. The absence of isomeric impurities is particularly critical, as they can lead to the formation of related compound impurities in the final active pharmaceutical ingredient (API).[1][2]
Q3: Which purification technique should I try first?
A3: For a solid crude product, recrystallization is typically the most efficient and scalable first-line purification method. It is excellent for removing small amounts of impurities from a crystalline solid. If the crude product is an oil or if recrystallization fails to remove closely related impurities, flash column chromatography is the recommended secondary method.
Part 2: Purification Strategy Workflow
Choosing the correct purification strategy from the outset can save significant time and resources. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for purification strategy.
Part 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique that relies on the solubility differences between the desired compound and impurities at different temperatures.
Q: My compound will not dissolve in the hot solvent.
A:
-
Insufficient Solvent: You may not have added enough solvent. Add the solvent in small portions to the heated mixture until the solid just dissolves.
-
Incorrect Solvent Choice: The solvent may be too non-polar. The principle of "like dissolves like" is a good starting point. Since the target molecule has a carboxylic acid, polar solvents should be considered.[3] Try a more polar solvent or a mixed solvent system.
-
Insoluble Impurities: It's possible that the undissolved material is an insoluble impurity. If most of your compound has dissolved and a small amount of solid remains, proceed to a hot filtration step to remove it.
Q: My compound "oils out" instead of crystallizing upon cooling.
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution is too concentrated: Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent (10-20% more) to reduce the concentration.[4]
-
Cooling is too rapid: Slow, gradual cooling is crucial for forming a proper crystal lattice.[4] Allow the flask to cool to room temperature on the benchtop, insulated by a few paper towels, before moving it to an ice bath.[4]
-
Solvent is too non-polar: A highly non-polar solvent can sometimes cause polar compounds to precipitate as an oil. Try a slightly more polar solvent system.
Q: No crystals form, even after extended cooling in an ice bath.
A: The solution is not supersaturated, or nucleation has not been initiated.
-
Solution is too dilute: You may have used too much solvent. Evaporate some of the solvent under a stream of nitrogen or by gentle heating and attempt to cool again.
-
Induce Crystallization:
-
Scratch Method: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to act as a template for crystal growth.
-
Data Table: Recommended Solvents for Recrystallization
| Solvent System | Rationale & Use Case | Scientist's Note |
| Heptane/Ethyl Acetate | A common non-polar/polar mixture. Dissolve the crude solid in a minimum of hot ethyl acetate, then slowly add hot heptane until the solution becomes turbid. Add a drop of ethyl acetate to clarify and then cool slowly. | Excellent for removing more polar impurities which will remain in the mother liquor. |
| Toluene | The aromatic nature of toluene can be suitable for the bromophenyl moiety. | Toluene has a high boiling point, so ensure your compound is stable at that temperature. Cooling will be slower, which can be beneficial for crystal growth. |
| Aqueous Methanol/Ethanol | Dissolve in a minimum of hot alcohol, then add water dropwise until persistent cloudiness is observed. Re-heat to clarify and cool. | Good for moderately polar compounds. The carboxylic acid group provides sufficient polarity to be soluble in hot aqueous alcohols. |
Part 4: Troubleshooting Flash Column Chromatography
Flash chromatography is a preparative liquid chromatography technique used to rapidly separate components of a mixture.[5]
Q: I can't find a solvent system that gives good separation on TLC.
A: Finding the right mobile phase (eluent) is critical. The target Rf (retention factor) for your product should be between 0.25 and 0.40 for optimal separation.
-
Systematic Approach: Start with a 9:1 mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate). Run TLC plates with varying ratios (e.g., 8:2, 7:3) to find the optimal separation.
-
Acidify the Mobile Phase: Carboxylic acids often "streak" or "tail" on silica gel due to interactions with the acidic silanol groups.[6] Adding a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase can suppress the deprotonation of your carboxylic acid, leading to sharper bands and better separation.[6]
Q: My product is eluting with impurities (co-elution).
A: This indicates poor resolution between your product and the impurity.
-
Use a Shallower Gradient: If using gradient elution, make the gradient shallower (i.e., increase the percentage of the polar solvent more slowly) around the point where your compound elutes.
-
Change Solvents: Sometimes, changing one of the solvents can alter the selectivity. For example, substituting ethyl acetate with dichloromethane or MTBE might change the elution order of impurities.
-
Overloading the Column: Using too much crude material for the amount of silica gel will result in poor separation. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight for difficult separations.[7]
Q: My yield is very low after chromatography.
A:
-
Product is still on the column: Your mobile phase may not be polar enough to elute the product completely. After you have collected your desired fractions, flush the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) and check this "column flush" by TLC to see if any product remained.
-
Product is spread across too many fractions: This can happen if the initial band of material applied to the column was too diffuse. Ensure you load the sample onto the column in the minimum possible volume of solvent.[7]
-
Product degradation on silica: While less common for this compound, some molecules are sensitive to the acidic nature of silica gel. If you suspect degradation, you can use deactivated (neutral) silica gel.
Protocol: Flash Column Chromatography with Acidified Eluent
-
Slurry Preparation: In a beaker, mix 100g of silica gel (230-400 mesh) with ~400 mL of the initial eluent (e.g., 85:15 Heptane:Ethyl Acetate + 0.5% Acetic Acid).[6]
-
Column Packing: Pour the slurry into the column and use air pressure to pack the silica bed firmly, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude product (~1g) in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel (~2-3g) by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Run the column using the chosen eluent system. Start with the initial, less polar mixture and, if necessary, gradually increase the polarity (gradient elution) to speed up the elution of the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 5: References
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Advion. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. (2012). [Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2024). [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2019). [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. (2022). [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. (2012).
-
US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. (2012).
-
RECRYSTALLISATION. University of Calgary, Department of Chemistry. [Link]
-
Running a flash column. Chemistry LibreTexts. (2024). [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
Sources
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
I. Overview of the Synthesis
The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates. The primary transformation involves the esterification of the hydroxyl group of 4-bromomandelic acid with isobutyryl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity.
This guide will address these potential pitfalls in a comprehensive question-and-answer format, offering troubleshooting strategies and detailed protocols to help you achieve a high-quality product.
II. Troubleshooting Guide & FAQs
A. Starting Material and Reagent Issues
Question 1: My reaction is not going to completion, and I observe a significant amount of unreacted 4-bromomandelic acid. What could be the cause?
Answer: Incomplete conversion is a common issue that can often be traced back to the quality of your starting materials and reagents. Here are the primary factors to investigate:
-
Purity of 4-Bromomandelic Acid: The starting 4-bromomandelic acid should be of high purity (≥90% by HPLC is recommended). Impurities from its synthesis, such as residual starting materials like p-bromoacetophenone or by-products from the hydrolysis of intermediate species, can interfere with the esterification[1].
-
Moisture Contamination: Isobutyryl chloride is highly reactive towards water. Any moisture present in your reaction setup, solvents, or even the 4-bromomandelic acid itself will lead to the rapid hydrolysis of the isobutyryl chloride to isobutyric acid, rendering it unavailable for the desired esterification. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Degradation of Isobutyryl Chloride: Over time, isobutyryl chloride can degrade, especially if not stored under anhydrous conditions. It's advisable to use a freshly opened bottle or to distill the reagent before use if its quality is .
Question 2: I am observing an unexpected byproduct with a similar polarity to my starting material. What could it be?
Answer: This is likely due to the formation of an anhydride. The newly formed 2-(4-Bromophenyl)-2-(isobutyryloxy)acetyl chloride (the intermediate before hydrolysis of the acid chloride) can react with the starting 4-bromomandelic acid. This side reaction is more prevalent if the isobutyryl chloride is added too quickly.
To mitigate this, add the isobutyryl chloride dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C). This ensures that the concentration of the acyl chloride is kept low, favoring the reaction with the hydroxyl group of the mandelic acid over the intermolecular reaction with another molecule of the starting material.
B. Reaction Condition Optimization
Question 3: What is the precise role of pyridine in this reaction, and can I use another base?
Answer: Pyridine serves a dual purpose in this esterification, acting as both a catalyst and an acid scavenger[2][3][4].
-
Acid Scavenger: The reaction between 4-bromomandelic acid and isobutyryl chloride generates hydrochloric acid (HCl) as a byproduct. Pyridine, being a mild base, neutralizes the HCl to form pyridinium chloride, preventing it from catalyzing unwanted side reactions.
-
Nucleophilic Catalyst: Pyridine is more nucleophilic than the alcohol (hydroxyl group) and can react with the isobutyryl chloride to form a highly reactive N-isobutyrylpyridinium ion intermediate[5][6]. This intermediate is more susceptible to nucleophilic attack by the hydroxyl group of the 4-bromomandelic acid, thus accelerating the rate of the desired esterification[4][5][6].
While other tertiary amines like triethylamine (TEA) can be used as an acid scavenger, pyridine's ability to also act as a nucleophilic catalyst often makes it a superior choice for this transformation.
Question 4: My reaction mixture has turned dark, and I'm seeing a complex mixture of products by TLC/LC-MS. What's happening?
Answer: A dark reaction mixture often indicates decomposition. This can be caused by:
-
High Reaction Temperature: The esterification should be conducted at a controlled, low temperature, typically starting at 0 °C and then allowing it to slowly warm to room temperature. Exceeding this can lead to the decomposition of the starting materials, intermediates, or the product itself.
-
Excess Pyridine: While catalytic amounts are beneficial, a large excess of pyridine can lead to the formation of colored byproducts.
-
Impure Reagents: As mentioned, impure starting materials or reagents can lead to a cascade of side reactions.
To troubleshoot, ensure your reaction is conducted at the appropriate temperature, use high-purity reagents, and use the recommended stoichiometry of pyridine.
C. Work-up and Purification Challenges
Question 5: During the aqueous work-up, I am losing a significant amount of my product. Why is this happening and how can I prevent it?
Answer: The product, this compound, contains an ester linkage that is susceptible to hydrolysis, especially under acidic or basic conditions. A prolonged or harsh aqueous work-up can cleave the isobutyryloxy group, reverting the product back to 4-bromomandelic acid.
To minimize hydrolysis:
-
Use Mild Conditions: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Avoid strong acids or bases.
-
Keep it Cold: Perform the aqueous extractions with cold solutions to slow down the rate of hydrolysis.
-
Work Quickly: Minimize the contact time between the organic layer containing your product and the aqueous phase.
Question 6: I'm having difficulty purifying my product by column chromatography. It seems to be streaking on the column.
Answer: The free carboxylic acid moiety in your product can interact strongly with the silica gel, leading to streaking and poor separation. To address this:
-
Acidify the Mobile Phase: Add a small amount of acetic acid (e.g., 0.5-1%) to your eluent system (e.g., ethyl acetate/hexanes). This will protonate the carboxylic acid group of your product, reducing its interaction with the silica and resulting in sharper peaks and better separation.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina or a C18 reversed-phase silica gel, which may have different selectivity for your compound and its impurities.
III. Experimental Protocols
A. Synthesis of this compound
Materials:
-
4-Bromomandelic acid (1.0 eq)
-
Isobutyryl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromomandelic acid (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred suspension.
-
Add isobutyryl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with cold 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
B. Purification by Column Chromatography
-
Prepare a silica gel slurry in a hexane/ethyl acetate mixture (e.g., 9:1).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing), containing 0.5% acetic acid.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Visualizing the Process
A. Reaction Scheme and Side Reactions
Caption: Main reaction pathway and key side reactions.
B. Troubleshooting Workflow
Caption: A step-by-step troubleshooting guide.
V. Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | ≥90% (HPLC) | Prevents side reactions from impurities. |
| Reaction Temperature | 0 °C to Room Temperature | Minimizes decomposition and side reactions. |
| Solvent | Anhydrous Dichloromethane | Inert solvent, good solubility for reactants. |
| Base | Pyridine (1.5 eq) | Acts as a catalyst and acid scavenger. |
| Acylating Agent | Isobutyryl Chloride (1.2 eq) | Provides the isobutyryloxy group. |
| Work-up | Cold, mild aqueous washes | Prevents hydrolysis of the ester product. |
| Purification | Silica Gel Chromatography | Use mobile phase with 0.5% acetic acid to prevent streaking. |
By carefully controlling these parameters and being mindful of the potential side reactions, researchers can consistently and successfully synthesize high-purity this compound.
References
-
Vedantu. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. Retrieved from [Link]
-
Veeprho. Fenofibrate Impurities and Related Compound. Retrieved from [Link]
-
OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]
-
ResearchGate. Synthesis and characterization of potential impurities in Fenofibrate drug substance | Request PDF. Retrieved from [Link]
-
SynZeal. Fenofibrate Impurities. Retrieved from [Link]
-
Pharmaffiliates. Fenofibrate-impurities. Retrieved from [Link]
-
Organic Syntheses Procedure. Mandelic acid, p-bromo. Retrieved from [Link]
-
The University of Texas at Austin. Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Syntheses Procedure. Mandelic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
LibreTexts. 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II. Retrieved from [Link]
- Google Patents. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
-
Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Retrieved from [Link]
-
Wikipedia. 4-Bromophenylacetic acid. Retrieved from [Link]
-
MySkinRecipes. This compound. Retrieved from [Link]
-
Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Retrieved from [Link]
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
- Google Patents. US3448110A - Derivatives of isobutyric acid.
-
ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]
-
Matrix Fine Chemicals. 2-(4-BROMOPHENYL)ACETIC ACID | CAS 1878-68-8. Retrieved from [Link]
- Google Patents. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
MDPI. (2024, October 20). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. Retrieved from [Link]
Sources
Technical Support Center: Optimization of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid and its derivatives. This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights into this specific class of organic synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.
The target molecule, this compound, is a valuable intermediate in medicinal chemistry, particularly for creating analogues of lipid-lowering agents like fenofibrate.[1][2] Its structure, featuring bromo, ester, and carboxylic acid functionalities, offers multiple handles for further chemical modification.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis.
Q1: What is the primary synthetic route for this class of compounds?
The most common and logical approach is a two-step synthesis starting from 2-(4-Bromophenyl)-2-hydroxyacetic acid (also known as 4-bromomandelic acid).
-
Esterification: The hydroxyl group of 4-bromomandelic acid is esterified with isobutyryl chloride or isobutyric anhydride to form the isobutyryloxy ester.
-
Hydrolysis (if starting from an ester of the acid): If the synthesis begins with an alkyl ester of 4-bromomandelic acid, the final step involves selective hydrolysis of the alkyl ester to yield the desired carboxylic acid, while keeping the isobutyryloxy ester intact.
Q2: Why is catalyst selection critical in the esterification step?
Catalysts accelerate the reaction, which is often slow.[3] For esterification with an acyl chloride, a non-nucleophilic base like pyridine or triethylamine is typically used to scavenge the HCl byproduct, driving the reaction forward. For esterification with a carboxylic acid (isobutyric acid), an acid catalyst like sulfuric acid is used in a process known as Fischer esterification.[4] The choice of catalyst is crucial to prevent side reactions.
Q3: What are the best methods for monitoring reaction progress?
Real-time or frequent monitoring is essential for optimization.
-
Thin-Layer Chromatography (TLC): The most common and cost-effective method. It allows you to visualize the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction mixture composition, allowing for precise determination of conversion and yield.[5]
-
Spectroscopic Methods: Techniques like in-line Mid-IR or Raman spectroscopy can provide real-time kinetic data for larger-scale reactions.[6][7][8]
Q4: What are the key safety considerations for this synthesis?
-
Acyl Halides: Isobutyryl chloride is corrosive and lachrymatory. It reacts violently with water. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Use of flammable solvents like dichloromethane, toluene, or ethers requires proper grounding and ventilation to avoid ignition sources.
-
Acids/Bases: Concentrated acids (e.g., H₂SO₄) and bases (e.g., pyridine, NaOH) are corrosive and should be handled with care.
Section 2: Troubleshooting Guide
This guide is structured to address specific problems you may encounter during your experiments.
Problem Area 1: Low or No Product Yield
Q: My TLC plate shows only the starting material spot after several hours. What are the most likely causes?
A: This indicates a failure of the reaction to initiate. Check the following in order:
-
Reagent Quality: Verify the purity and integrity of your starting materials. Isobutyryl chloride can hydrolyze over time if not stored properly under inert conditions. Your 4-bromomandelic acid starting material should be dry.
-
Catalyst Activity: If using a base like pyridine or triethylamine, ensure it has not been contaminated with water. If using an acid catalyst for Fischer esterification, ensure it is of sufficient concentration.[3]
-
Anhydrous Conditions: The presence of water is highly detrimental. Water will react preferentially with isobutyryl chloride and can hydrolyze the product ester.[9][10] Ensure all glassware is oven-dried, and use anhydrous solvents.
Q: The reaction proceeds, but my isolated yield is consistently below 50%. How can I improve this?
A: Low yields in reversible reactions like esterification often point to an unfavorable equilibrium.[4] Consider these strategies:
-
Le Châtelier's Principle: To shift the equilibrium towards the product, you can either add an excess of one reactant (typically the less expensive one, like isobutyryl chloride) or remove a byproduct as it forms.[4] In this case, using a base to scavenge the HCl byproduct is an effective way to drive the reaction to completion.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition. Experiment with a range of temperatures (e.g., 0 °C to room temperature, then gentle reflux) while monitoring via TLC to find the optimal balance.[11]
-
Work-up Losses: Ensure your extraction and purification steps are optimized. Check the pH during aqueous washes to prevent your carboxylic acid product from partitioning into the aqueous layer. Acidify the aqueous layer and re-extract if you suspect product loss.
Problem Area 2: Incomplete Reaction
Q: My reaction seems to stall at ~70-80% conversion, even after extended reaction times. Why is this happening?
A: This is a classic sign of reaching equilibrium or catalyst deactivation.
-
Equilibrium: As mentioned, esterification is a reversible process.[3] If you are not effectively removing the byproduct (HCl or water), the reverse reaction (hydrolysis) will occur at a rate that matches the forward reaction, leading to a stalled state.[10] Re-evaluate your strategy for byproduct removal.
-
Catalyst Inhibition: The byproduct itself can sometimes inhibit the catalyst. For example, in an acid-catalyzed reaction, the water produced can dilute the acid catalyst, reducing its effectiveness.[12] Using a Dean-Stark trap to physically remove water can be highly effective in these cases.[4]
Problem Area 3: Product Impurity and Side Reactions
Q: My final product shows multiple spots on TLC and is difficult to purify. What are the likely impurities?
A: Common impurities include:
-
Unreacted Starting Material: The most common impurity. Improve reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
-
Hydrolysis Product: If any water is present, your product can hydrolyze back to 4-bromomandelic acid and isobutyric acid. This is especially a risk during aqueous work-up if the pH is not controlled.[9]
-
Di-acylated Product (Anhydride Formation): In some cases, two molecules of the product can react to form an anhydride, especially if heated excessively in the presence of a dehydrating agent.
Q: How can I minimize the formation of the hydrolyzed starting material?
A: Strict adherence to anhydrous conditions is paramount.
-
Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.
-
Perform the reaction under an inert atmosphere.
-
During work-up, perform aqueous washes quickly and with cold solutions to minimize hydrolysis. Basic hydrolysis (saponification) is a known reaction pathway for esters and should be avoided unless it is the intended reaction.[10]
Section 3: Optimized Experimental Protocol
This protocol describes a representative procedure for the esterification of 2-(4-Bromophenyl)-2-hydroxyacetic acid.
Objective: To synthesize this compound.
Materials:
-
2-(4-Bromophenyl)-2-hydroxyacetic acid (1.0 eq)
-
Isobutyryl chloride (1.2 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-(4-Bromophenyl)-2-hydroxyacetic acid (1.0 eq).
-
Dissolution: Add anhydrous DCM and stir to dissolve the starting material completely.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add anhydrous pyridine (2.0 eq) to the cooled solution.
-
Acylation: Add isobutyryl chloride (1.2 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. A precipitate (pyridinium hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once complete, cool the mixture back to 0 °C and slowly add 1M HCl to quench the reaction and dissolve the pyridinium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from a toluene/hexane mixture) or by flash column chromatography on silica gel.
Section 4: Data Summary & Visualizations
Table 1: Key Parameter Optimization Summary
| Parameter | Condition / Reagent | Rationale & Expected Impact | Potential Issues |
| Solvent | Dichloromethane, Toluene, THF | Should be anhydrous and inert. Solvent choice can affect solubility and reaction rates. | Protic solvents (e.g., ethanol) will react. Ethers like THF may contain peroxides. |
| Acylating Agent | Isobutyryl Chloride vs. Anhydride | Acyl chloride is more reactive but moisture-sensitive. Anhydride is less reactive but easier to handle. | Incomplete reaction with anhydride; rapid, exothermic reaction with acyl chloride. |
| Base/Catalyst | Pyridine, Triethylamine (TEA) | Scavenges HCl byproduct to drive the reaction. Must be non-nucleophilic. | If contaminated with water, will consume the acylating agent. |
| Temperature | 0 °C to Reflux | Lower temperatures offer better control and selectivity. Higher temperatures increase the rate but may promote side reactions. | Decomposition or side-product formation at high temperatures. |
| Stoichiometry | 1.1 - 1.5 eq of Acylating Agent | A slight excess of the acylating agent ensures full conversion of the limiting reagent. | Large excess can complicate purification. |
Diagrams
// Nodes Start [label="Low or No Yield Observed", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Are reagents pure & dry?", shape=ellipse, style=filled, fillcolor="#FBBC05"]; CheckConditions [label="Are conditions anhydrous?", shape=ellipse, style=filled, fillcolor="#FBBC05"]; CheckCatalyst [label="Is catalyst active?", shape=ellipse, style=filled, fillcolor="#FBBC05"]; RePurify [label="Purify/dry reagents\nand solvents", fillcolor="#F1F3F4"]; OptimizeEq [label="Drive Equilibrium:\n- Use excess acylating agent\n- Ensure efficient base", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor reaction by TLC/GC\nto confirm progress", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents [label=" Initial Check "]; CheckReagents -> CheckConditions [label=" Yes "]; CheckReagents -> RePurify [label=" No "]; RePurify -> Start [label=" Retry "];
CheckConditions -> CheckCatalyst [label=" Yes "]; CheckConditions -> RePurify [label=" No "];
CheckCatalyst -> OptimizeEq [label=" Yes "]; CheckCatalyst -> RePurify [label=" No, replace catalyst "];
OptimizeEq -> Monitor; } dot Caption: Troubleshooting flowchart for low-yield reactions.
References
- Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). Analytica Chimica Acta.
- Esterification Reaction Utilizing Sense of Smell and Eyesight for Conversion and Catalyst Recovery Monitoring. (2014). Semantic Scholar.
- Esterification monitoring using X-Pulse: calculation of activation parameters. (2021). Spectroscopy Europe/World.
- α-Halo carboxylic acids and esters. Wikipedia.
- Fenofibric acid synthesis. ChemicalBook.
- Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. (n.d.). Analyst (RSC Publishing).
- Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Sigma-Aldrich.
- Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (n.d.). SciELO.
- Process for the preparation of halo-aliphatic esters of carboxylic acids. (1966).
- Esterific
- Method of synthesizing fenofibrate. (2013).
- Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023).
- How to Make Esters through Esterification | Examples Explained! (2023). YouTube.
- Fenofibric acid prepar
- Why are primary carboxylic acids more reactive towards esterific
- Chemistry of Esters. (2024). LibreTexts.
- This compound. (n.d.). MySkinRecipes.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- 4-Bromophenylacetic acid. Wikipedia.
- 2-(4-Bromophenyl)acetic acid. Chem-Impex.
- Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2020).
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2020). ScienceOpen.
- Carboxylic Acids Reactions: Esterification, Amides, & More. (2023).
- Preparation method of high purity fenofibric acid. (2016).
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
- Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021).
- 4-Bromophenylacetic acid synthesis. ChemicalBook.
- An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermedi
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
- Preparation method of 2,4-dihydroxyphenyl acetic acid. (2016).
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
- Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacet
- In the above reaction 'A' is. (n.d.). Allen.
- SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. (2013). Bibliomed.
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- 6. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Stability and Storage of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, we bridge the gap between product potential and practical application. We've seen firsthand how the stability of a key intermediate like 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid can be the pivot point between a successful experimental campaign and one plagued by confounding variables. The inherent reactivity of its α-acyloxy ester linkage makes it susceptible to degradation, which can compromise sample purity, impact reaction yields, and introduce unforeseen impurities into your downstream processes.
This guide is structured from our field experience to provide not just protocols, but the causal logic behind them. We will explore the primary degradation pathways and equip you with the knowledge to proactively protect your material, troubleshoot stability issues, and validate your observations.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical feature of this compound that makes it susceptible to degradation?
The molecule's principal point of vulnerability is the ester linkage at the alpha position (the carbon adjacent to the carboxylic acid). This α-acyloxy group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond.[1][2] This process splits the molecule into its constituent carboxylic acid and alcohol precursors. Given that water is a ubiquitous solvent and present as atmospheric humidity, hydrolysis represents the most common non-photolytic degradation pathway.[3]
Q2: What are the optimal storage conditions for ensuring the long-term stability of this compound?
Based on safety data sheets and general principles for ester-containing compounds, a multi-layered approach to storage is recommended to mitigate the primary risks of hydrolysis, thermal decomposition, and photolysis.[4][5]
| Condition | Long-Term Storage (> 1 month) | Short-Term / In-Use Storage (< 1 month) | Rationale |
| Temperature | -20°C [4] | 2-8°C (Refrigerator) [6] | Reduces molecular motion and the kinetic rate of all potential degradation reactions, especially hydrolysis.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container [4][5][7] | Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidation. |
| Humidity | Store with a Desiccant | Keep in a Dry Area | Minimizes ambient water molecules available to hydrolyze the sensitive ester bond.[3][8] |
| Light | Amber Glass Vial, Stored in the Dark | Amber Glass Vial | Protects the brominated aromatic ring from potential photolytic degradation.[4][9] |
Note: While some suppliers suggest room temperature storage, this may be suitable only for very short periods and in controlled, low-humidity environments. For critical applications, colder and drier conditions are strongly advised.
Q3: What are the common physical signs that my sample may have degraded?
While analytical confirmation is essential, preliminary visual cues can indicate a potential stability issue. Look for:
-
Change in Appearance: The pure compound is typically a white to off-white crystalline powder.[6] Degradation may lead to clumping, melting, or the appearance of an oily or syrupy residue, which could indicate the formation of liquid byproducts.
-
Color Change: Any significant deviation from a white or off-white color could suggest the formation of chromophoric degradation products.
-
Incomplete Solubility: If you observe difficulty in dissolving the compound in a solvent in which it was previously soluble, it may indicate the presence of less soluble impurities or polymeric byproducts.
Q4: Which environmental factors are most critical to control during handling and experimentation?
Humidity is the most critical factor due to the high susceptibility of the ester bond to hydrolysis.[3] Always handle the compound in a dry environment (e.g., a glove box or a fume hood with low ambient humidity). Minimize the time the container is open to the atmosphere. Direct sunlight and UV light should also be avoided to prevent potential photolytic side reactions involving the bromophenyl group.[4][9]
Troubleshooting Guide & Mechanistic Insights
Q5: My experimental results are inconsistent. How can I definitively confirm if compound degradation is the root cause?
Inconsistency is a classic sign of a purity issue. To confirm degradation, you must use an analytical separation technique.
-
Recommended Method: High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method is the gold standard for assessing the purity of this compound and detecting degradation products.[10][11] By comparing a fresh, high-purity reference sample to your suspect sample, you can quantify the parent compound and identify peaks corresponding to new impurities.
-
Rapid Check: Thin-Layer Chromatography (TLC). For a quick qualitative assessment, TLC can be highly effective. Spot the suspect sample alongside a reference standard. The appearance of new spots, particularly those with different polarity (e.g., a more polar spot for the hydrolyzed acid), is a strong indicator of degradation. See Protocol 2 for a general method.
Q6: I have confirmed the presence of impurities. What is the most likely degradation reaction and its products?
The most probable degradation pathway is acid- or base-catalyzed hydrolysis of the isobutyryloxy ester.[1][2][12] Even neutral water can slowly cause this reaction. The process involves the nucleophilic attack of a water molecule on the ester's carbonyl carbon, leading to the cleavage of the C-O bond.
The expected degradation products are:
-
2-(4-Bromophenyl)-2-hydroxyacetic acid (a mandelic acid derivative)
-
Isobutyric acid
Caption: Hydrolysis of the parent compound.
Q7: Could exposure to laboratory lighting be causing degradation?
Yes, this is a possibility that should not be discounted. Aromatic bromo compounds can be susceptible to photolysis, where UV or even high-intensity visible light provides the energy to cleave the Carbon-Bromine bond.[13][14] This can initiate radical reactions, potentially leading to debromination or the formation of complex cross-linked impurities. While hydrolysis is often faster and more common, photolytic degradation is a known risk for this class of compounds and justifies the recommendation to always store and handle the material in amber vials or protected from light.[4][9]
Experimental Protocols & Workflows
Protocol 1: Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying likely degradation products and demonstrating the specificity of your analytical methods.[15][16][17] This protocol provides a starting point for stressing the compound under various conditions.
Objective: To intentionally degrade the sample to identify potential degradation products and pathways. Aim for 5-20% degradation of the parent compound.[9][18]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition.
Stress Condition Procedure Typical Duration Reference Acid Hydrolysis Add an equal volume of 0.1 M HCl. Heat at 60°C. 2 - 24 hours [9][15] Base Hydrolysis Add an equal volume of 0.1 M NaOH. Keep at room temp. 30 mins - 8 hours [9][15] Oxidation Add 10% by volume of 3% H₂O₂. Keep at room temp in the dark. 6 - 24 hours [9][16] Thermal (Solid) Place the solid compound in an oven at 80°C. 24 - 72 hours [9] | Photolytic (Solution) | Expose the solution in a quartz vial to a photostability chamber (ICH Option 1: >1.2 million lux hours and >200 W hours/m² UV). | As per chamber output |[9][16] |
-
Time Point Sampling: At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition. For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Analysis: Analyze all samples (including an unstressed control) by a validated HPLC or TLC method to observe the formation of degradation products.
Protocol 2: Rapid Degradation Check by Thin-Layer Chromatography (TLC)
Objective: To quickly visualize if significant degradation has occurred.
Materials:
-
Silica gel TLC plate
-
Mobile Phase (Solvent System): A starting point is a 70:30:1 mixture of Hexane:Ethyl Acetate:Acetic Acid. This may require optimization.
-
Sample solutions: Your test sample and a trusted reference standard, both dissolved at ~1 mg/mL in ethyl acetate.
-
Visualization: UV lamp (254 nm) and/or an iodine chamber.
Procedure:
-
Using a capillary tube, spot the reference standard and your test sample side-by-side on the TLC plate baseline.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front is ~1 cm from the top.
-
Dry the plate and visualize it under a UV lamp.
-
Interpretation: The reference standard should show a single, well-defined spot. If your test sample shows additional spots (especially a more polar spot, with a lower Rf value, which could be the hydrolyzed di-acid product), degradation has likely occurred.
Troubleshooting Workflow
This workflow provides a logical sequence for investigating suspected degradation.
Caption: A step-by-step decision tree for troubleshooting.
References
- CymitQuimica. (2025). SAFETY DATA SHEET: this compound.
- Santa Cruz Biotechnology. (2018). SAFETY DATA SHEET: (4-Bromophenyl)acetic Acid.
- Ardena. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Raman, V. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
-
Angeli, C., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. ACS Medicinal Chemistry Letters. Available from: [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET: p-Bromophenylacetic acid.
- Chem-Impex. (n.d.). 2-(4-Bromophenyl)acetic acid.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Bromophenylacetic acid.
- STEMart. (n.d.). Forced Degradation Studies.
-
Angeli, C., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. National Institutes of Health. Available from: [Link]
- Angeli, C., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. Semantic Scholar.
- HyMax. (2025). Why does polyester monofilament degrade in high temperature and high humidity environments?.
- Sharma, G., & Kumar, S. (2016). Forced degradation studies. Journal of Analytical and Pharmaceutical Research.
- ITAN, Y., & BIRENBAUM, B. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- SIELC Technologies. (2018). 4-Bromophenylacetic acid.
- ResearchGate. (n.d.). Structure of α-acyloxy carboxamides. [Diagram].
- Suárez-Castillo, O. R., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México.
- ResearchGate. (2025). (PDF)
- LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.
- ResearchGate. (2025).
- LibreTexts. (2019). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- Blythe, J. W., et al. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
- Clark, J. (n.d.). hydrolysis of esters. Chemguide.
- Integrated Science. (2019). mechanism of ester hydrolysis. [Video]. YouTube.
- ResearchGate. (n.d.). (PDF)
- ACS Publications. (2026).
- ResearchGate. (2025).
- ChemicalBook. (n.d.). This compound.
- PubMed. (2014).
- National Institutes of Health. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib.
- ACS Publications. (2025). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites.
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- Wikipedia. (n.d.). Bromine.
- Sciencemadness.org. (2021).
- National Institutes of Health. (2022).
- ResearchGate. (2025).
- MDPI. (n.d.).
- MySkinRecipes. (n.d.). This compound.
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Troubleshooting guide for 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid experiments
Welcome to the dedicated technical support guide for experiments involving 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common challenges encountered during the synthesis, purification, characterization, and application of this versatile intermediate. Our goal is to move beyond simple protocols and explain the causality behind each experimental step, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Synthesis and Reaction Optimization
The synthesis of this compound typically involves the esterification of a 2-hydroxy-2-(4-bromophenyl)acetic acid precursor. Success hinges on managing competing reactions and driving the equilibrium towards the desired product.
FAQ 1: My esterification reaction with isobutyryl chloride/anhydride is giving a low yield. What are the common causes and how can I fix it?
Answer:
Low yield in this acylation is a frequent challenge, often stemming from several factors related to reactants, catalysts, and reaction conditions. The primary precursor is 2-hydroxy-2-(4-bromophenyl)acetic acid, which possesses two nucleophilic sites: the secondary alcohol and the carboxylic acid. The goal is to selectively acylate the alcohol.
Common Causes & Solutions:
-
Competitive Acylation: The carboxylate, especially when deprotonated by a base, can compete with the hydroxyl group, leading to the formation of a mixed anhydride which is often unstable and leads to side products.
-
Solution: Employ a bulky, non-nucleophilic base like pyridine or 2,6-lutidine. These bases are effective at scavenging the HCl byproduct without activating the carboxylic acid group for competitive reaction.
-
-
Steric Hindrance: The target hydroxyl group is secondary and situated at a sterically hindered benzylic position. This can slow down the desired reaction.
-
Solution: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is highly recommended. DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive intermediate with isobutyryl chloride, accelerating the desired esterification.
-
-
Hydrolysis of Reagents or Product: Isobutyryl chloride is highly sensitive to moisture and will readily hydrolyze to isobutyric acid, quenching the reagent. The product itself can also hydrolyze back to the starting material under aqueous or protic conditions, especially during workup.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. During the aqueous workup, use cold, dilute acid and work quickly to minimize product hydrolysis.
-
-
Inadequate Temperature Control: While some heating may be necessary to overcome activation energy, excessive heat can promote side reactions and decomposition.
-
Solution: Start the reaction at 0 °C, especially during the addition of the acylating agent, to control the initial exotherm. Allow the reaction to slowly warm to room temperature and monitor by TLC or LCMS. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Technical Support Center: Scaling Up 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
Welcome to the technical support center for the synthesis and scale-up of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols grounded in established chemical principles.
Synthesis Overview and Critical Process Parameters
The production of this compound is typically achieved via a two-step synthesis. The first step involves the preparation of the key intermediate, 2-(4-bromophenyl)-2-hydroxyacetic acid (also known as 4-bromomandelic acid). The second step is the esterification of this intermediate.
Synthetic Workflow
The overall process is outlined below. Success in scaling up hinges on meticulous control of each stage, from raw material qualification to final product isolation.
Caption: High-level workflow for the two-step synthesis of the target compound.
Critical Process Parameter (CPP) Summary
Controlling the following parameters is essential for ensuring batch-to-batch consistency, yield, and purity during scale-up.
| Parameter | Step | Importance & Rationale | Recommended Control |
| Purity of Starting Materials | Both | Isomeric impurities (e.g., 2- or 3-bromophenyl derivatives) in the starting materials are notoriously difficult to remove in later stages and can directly impact the final API purity.[1][2] | ≥ 99.5% purity, with specific limits on isomeric impurities. |
| Stoichiometry of Isobutyryl Chloride | 2 | An excess is required to drive the reaction to completion, but a large excess can lead to side reactions and complicates purification. | 1.1 - 1.3 equivalents. |
| Stoichiometry of Base (e.g., TEA) | 2 | The base acts as an HCl scavenger. Insufficient base will stall the reaction, while excess can cause downstream purification issues. | 1.2 - 1.5 equivalents. |
| Reaction Temperature | 2 | The esterification with an acid chloride is exothermic.[3] Uncontrolled temperature can lead to impurity formation and potential safety hazards. | Maintain 0-10°C during addition, then allow to warm to 20-25°C. |
| Crystallization Cooling Profile | 1 & 2 | The rate of cooling directly influences crystal size, morphology, and impurity occlusion. Slow cooling is generally preferred for higher purity. | Controlled cooling at ≤ 10°C/hour. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in the esterification step during scale-up?
A: The most common cause is incomplete reaction due to inadequate moisture control. Isobutyryl chloride is highly sensitive to water and will rapidly hydrolyze to isobutyric acid, which is significantly less reactive under these conditions.[4] On a large scale, factors like atmospheric humidity during charging, residual moisture in the reactor, or using solvents that are not rigorously dried become magnified. Always use anhydrous solvents and perform additions under a nitrogen or argon atmosphere.
Q2: We are observing a persistent isomeric impurity in our final product. Where is it coming from and how can it be removed?
A: This issue almost certainly originates from the 2-(4-bromophenyl)-2-hydroxyacetic acid intermediate, which likely contains a 2- or 3-bromophenyl isomer.[1][2] These isomers have very similar physical properties, making them difficult to separate by standard crystallization of the final product. The most effective strategy is to implement a stringent purity specification on your starting materials and the isolated intermediate. It is far more cost-effective to reject a batch of raw material than to attempt a costly and often low-yielding purification of the final product.
Q3: Our final product fails purity specifications (<99.5%) after a single crystallization. What purification strategies do you recommend?
A: Low purity after the initial crystallization is typically due to residual starting material or process-related impurities.
-
Solvent Selection: The choice of recrystallization solvent is critical. A toluene or ethyl acetate/heptane solvent system is often effective. Toluene has been successfully used for purifying similar complex carboxylic acids.[5][6][7]
-
Reslurry: If impurities are high, a hot reslurry in a solvent like methyl tert-butyl ether (MTBE) can be effective. The product has limited solubility, while many impurities are more soluble.
-
Acid/Base Wash: During the workup phase, ensure the organic layer is thoroughly washed with a weak acid (e.g., dilute HCl) to remove any residual base (like triethylamine) and then with brine.
Q4: The esterification reaction shows a significant exotherm upon adding the isobutyryl chloride. How should this be managed in a large reactor?
A: This is an expected and critical safety consideration.[3] The reaction of an alcohol with an acid chloride is highly exothermic.
-
Controlled Addition: The acid chloride must be added slowly and sub-surface to the chilled reaction mixture (0-5°C).
-
Jacket Cooling: Ensure the reactor's cooling system is engaged and capable of handling the heat load. A preliminary thermal hazard assessment (e.g., using RC1 calorimetry) is highly recommended before scaling up.
-
Reverse Addition: In some cases, adding the solution of the intermediate and base to the acid chloride can provide better control, although this is less common.
Q5: What are the best analytical techniques for in-process control (IPC) of the esterification reaction?
A: HPLC is the gold standard for monitoring reaction completion. A simple method can resolve the starting intermediate from the ester product. The target for completion should be <1% of the starting 2-(4-bromophenyl)-2-hydroxyacetic acid remaining. TLC can be used as a faster, qualitative check on the plant floor, but HPLC should be used for the final confirmation before proceeding with the workup.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during scale-up.
| Problem / Observation | Potential Cause(s) | Recommended Action & Rationale |
| Low Purity (<99%) After Crystallization | 1. Inefficient crystallization solvent. 2. Trapped mother liquor. 3. Isomeric impurity present.[1][2] | 1. Solvent Screen: Perform a laboratory screen of solvents. Toluene, ethyl acetate/heptane, and isopropanol are good starting points. 2. Filter Cake Wash: Ensure the filter cake is washed with fresh, cold solvent to displace impure mother liquor. 3. Analyze Intermediate: Use HPLC to analyze the 2-(4-bromophenyl)-2-hydroxyacetic acid intermediate for isomeric purity. Address the issue at the source. |
| Incomplete Esterification Reaction | 1. Water in the system (solvent, reactor). 2. Insufficient isobutyryl chloride or base. 3. Low reaction temperature/insufficient time. | 1. Verify Anhydrous Conditions: Use Karl Fischer titration to confirm water content in the solvent is <0.05%. Dry the reactor thoroughly before use. 2. Check Stoichiometry: Re-verify calculations and raw material assays. If the reaction stalls, a small additional charge of the acyl chloride can be considered. 3. Extend Reaction Time: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by HPLC until starting material is <1%. |
| Product is Oily or Fails to Crystallize | 1. High levels of impurities depressing the melting point. 2. Residual solvent with high product solubility (e.g., DCM, THF). | 1. Purify by Chromatography (Lab Scale): On a small scale, purify a sample by column chromatography to obtain a seed crystal. 2. Solvent Swap: Perform a distillation to swap the reaction solvent to one in which the product is less soluble (e.g., heptane or toluene) to induce crystallization.[7] |
| Poor Filterability / Fine Particles | 1. "Crash" crystallization (cooling too quickly). 2. Insufficient agitation during crystallization. | 1. Controlled Cooling: Re-run the crystallization with a slow, linear cooling ramp (e.g., 5-10°C per hour). 2. Optimize Agitation: Ensure agitation is sufficient to keep solids suspended but not so high as to cause particle attrition. |
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting low purity issues in the final product.
Reference Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted and validated for specific equipment and safety procedures.
Protocol: Esterification and Workup (Pilot Scale)
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the reactor with 2-(4-bromophenyl)-2-hydroxyacetic acid (5.0 kg, 21.6 mol) and anhydrous ethyl acetate (50 L). Begin agitation.
-
Cooling: Cool the reactor contents to 0-5°C using jacket circulation.
-
Base Addition: Add triethylamine (TEA) (3.0 kg, 29.7 mol, 1.37 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Acid Chloride Addition: Add isobutyryl chloride (2.5 kg, 23.5 mol, 1.08 equiv) dropwise over 1-2 hours, maintaining the internal temperature below 10°C. This addition is highly exothermic.[3]
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to ambient temperature (20-25°C) and stir for 4 hours.
-
In-Process Control (IPC): Take a sample for HPLC analysis. The reaction is complete when <1.0% of the starting material remains.
-
Quenching: Cool the reaction to 10-15°C. Slowly add 20 L of deionized water to quench the reaction.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (15 L) and then saturated NaCl solution (15 L).
-
Solvent Swap: Concentrate the organic layer under vacuum to a volume of ~15 L to prepare for crystallization.
Protocol: Recrystallization
-
Solvent Addition: To the concentrated ethyl acetate solution from the previous step, add n-heptane (30 L) slowly with good agitation.
-
Cooling & Crystallization: Cool the mixture to 0-5°C over a period of 4 hours. Hold at this temperature for at least 2 hours to ensure complete crystallization.
-
Filtration: Filter the resulting slurry through a Nutsche filter.
-
Washing: Wash the filter cake with 10 L of cold (0-5°C) 1:2 ethyl acetate/n-heptane.
-
Drying: Dry the solid in a vacuum oven at 40-50°C until the loss on drying (LOD) is <0.5%.
References
-
J&K Scientific. 2-(4-Bromophenyl)-2-hydroxyacetic acid | 6940-50-7. [Link]
-
Justia Patents. Method of synthesizing fenofibrate. [Link]
- Google Patents. CN103360240B - Preparation method of high purity fenofibric acid.
-
SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. [Link]
- Google Patents. CN109369425B - Preparation method of fenofibric acid choline salt.
- Google Patents. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
-
MySkinRecipes. This compound. [Link]
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
-
Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]
- Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
Organic Syntheses Procedure. p-BROMOPHENACYL BROMIDE. [Link]
-
Pearson. Show the alcohol and the acid chloride that combine to make the following esters. (c) (d). [Link]
- Google Patents.
-
ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?[Link]
-
PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
SciSpace. Impurities in Pharmaceuticals- A Review. [Link]
Sources
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Identifying and removing impurities from 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals working with 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid. Purity is paramount for this intermediate to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols for identifying and removing common impurities.
Part 1: Frequently Asked Questions (FAQs) - Impurity Identification
This section addresses the critical first step: understanding what impurities might be present and how to find them.
Q1: What are the most likely impurities in a crude sample of this compound and where do they come from?
A1: Impurities in your sample can be broadly classified into two categories: synthesis-related and degradation products. The specific impurities depend heavily on the synthetic route employed, but we can anticipate several common species based on the molecule's structure.
-
Synthesis-Related Impurities: These arise from starting materials or are by-products of the chemical reactions.
-
Isomeric Impurities: During the bromination of the aromatic ring, it is challenging to achieve perfect regioselectivity. Consequently, the presence of positional isomers, such as 2-(2-bromophenyl)-2-(isobutyryloxy)acetic acid and 2-(3-bromophenyl)-2-(isobutyryloxy)acetic acid , is highly probable. These are often the most difficult to remove due to their similar physical properties[1][2].
-
Unreacted Starting Materials: A common process-related impurity is the precursor alcohol, 2-(4-bromophenyl)-2-hydroxyacetic acid , resulting from incomplete esterification (isobutyrylation).
-
Precursor Impurities: If the synthesis starts from 4-bromophenylacetic acid, residual amounts may carry through[3][4]. Similarly, if a Grignard reaction was used to construct the phenylacetic acid backbone from bromobenzene, a common coupling side-product is biphenyl [5][6].
-
-
Degradation Products: These form during the reaction, work-up, or storage.
-
Hydrolysis Product: The isobutyryloxy group is an ester, which is susceptible to hydrolysis, especially in the presence of acid or base and moisture. This reaction cleaves the ester, reverting the compound back to 2-(4-bromophenyl)-2-hydroxyacetic acid and releasing isobutyric acid[7].
-
Dehalogenation Product: The carbon-bromine bond can be labile under certain reductive conditions (e.g., presence of catalytic metals), leading to the formation of 2-phenyl-2-(isobutyryloxy)acetic acid [8].
-
Below is a diagram illustrating the classification of these potential impurities.
Caption: Logical classification of potential impurities.
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-technique approach is essential for comprehensive impurity profiling. The primary methods are chromatographic, often coupled with spectroscopic techniques for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical compounds[9][10]. A well-developed reverse-phase HPLC method can typically resolve the main compound from its isomers, precursors, and degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is crucial for identifying unknown impurities[11][12]. It provides the molecular weight of the separated components, which is invaluable for proposing structures, especially when reference standards are unavailable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of an unknown impurity, it must often be isolated and analyzed by ¹H and ¹³C NMR[10]. 2D NMR experiments can further clarify complex structures.
-
Gas Chromatography (GC): GC is suitable for identifying and quantifying volatile impurities, such as residual solvents used during the synthesis or purification process[2][13].
Table 1: Summary of Potential Impurities and Recommended Analytical Methods
| Impurity Name | Probable Origin | Primary Analytical Method | Confirmatory Method |
| 2-(2/3-Bromophenyl)-2-(isobutyryloxy)acetic acid | Synthesis (Bromination) | HPLC | LC-MS, NMR |
| 2-(4-Bromophenyl)-2-hydroxyacetic acid | Synthesis / Degradation | HPLC | LC-MS |
| 4-Bromophenylacetic acid | Synthesis (Starting Mat.) | HPLC | LC-MS |
| Biphenyl | Synthesis (Grignard) | HPLC, GC | GC-MS |
| 2-Phenyl-2-(isobutyryloxy)acetic acid | Degradation (Dehalogenation) | HPLC | LC-MS |
| Residual Solvents (e.g., Toluene, Hexane) | Process | GC (Headspace) | GC-MS |
Part 2: Frequently Asked Questions (FAQs) - Purification and Troubleshooting
This section focuses on practical strategies for removing the identified impurities.
Q3: My crude product is a discolored solid. What is the best first step for purification?
A3: For solid organic compounds, recrystallization is the most efficient and scalable initial purification technique[14]. The goal is to find a solvent (or solvent system) in which your desired compound is highly soluble when hot but poorly soluble when cold, while impurities remain in the solution or are insoluble in the hot solvent.
Troubleshooting Recrystallization:
-
Symptom: The product "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.
-
Solution: Use a lower-boiling point solvent. Alternatively, add slightly more hot solvent to the oily mixture to ensure it fully dissolves, then allow it to cool much more slowly. Seeding the solution with a pure crystal can also induce proper crystallization.
-
-
Symptom: Poor recovery of the product after cooling.
-
Cause: Too much solvent was used, or the compound has significant solubility even at low temperatures.
-
Solution: Concentrate the solution by evaporating some of the solvent and attempt to recrystallize again. Ensure the solution is cooled sufficiently, preferably in an ice bath, before filtration.
-
-
Symptom: The purified product is still colored.
-
Cause: Highly colored, high-molecular-weight impurities are present.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration to remove the charcoal, which adsorbs the colored impurities, then allow the filtrate to cool and crystallize.
-
Q4: Recrystallization failed to remove an impurity with a very similar HPLC retention time. What should I do next?
A4: This scenario strongly suggests the presence of an isomeric impurity, which often co-crystallizes with the main product. When recrystallization is ineffective, preparative column chromatography is the method of choice[8][15].
Key Considerations for Column Chromatography:
-
Stationary Phase: Standard silica gel is the most common choice. As your compound is acidic, be aware that interactions with the slightly acidic silica surface can cause band tailing. This can be suppressed by adding a small amount of acetic acid to the mobile phase.
-
Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point for compounds of moderate polarity. You will need to develop the optimal ratio by running analytical Thin Layer Chromatography (TLC) first to achieve good separation (a ΔRf of >0.2 is ideal).
-
Detection: The bromophenyl group allows for easy visualization under a UV lamp (254 nm).
Table 2: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For Removing |
| Recrystallization | - High throughput and scalable- Cost-effective (solvents) | - Ineffective for isomers- Can have recovery losses | - Baseline impurities with different polarity |
| Column Chromatography | - High resolving power- Excellent for separating isomers | - Slower and less scalable- Requires more solvent- More costly | - Isomeric impurities- Impurities with very similar polarity |
Part 3: Standard Operating Protocols
The following protocols provide detailed, step-by-step instructions for the key analytical and purification workflows.
Workflow Diagram: From Crude to Pure Compound
Caption: Standard workflow for purification and analysis.
Protocol 1: Analytical HPLC Method for Impurity Profiling
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50 v/v)
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of diluent to make a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
-
Analysis: Inject the sample. The main peak will be the product. Earlier eluting peaks are typically more polar (e.g., the hydrolysis product), while later eluting peaks are less polar. Isomers will likely have very close retention times to the main peak. Quantify impurities by area percent.
Protocol 2: Purification by Recrystallization
Objective: To remove polar and non-polar impurities from the crude solid product.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hotplate
-
Büchner funnel and filter flask
-
Recrystallization solvent (e.g., Ethanol/Water, or Toluene/Hexane system - to be determined by solubility tests)
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. For this compound, an ethanol/water or toluene/hexane system is a good starting point[14][16]. The goal is to find a system where the compound dissolves in a minimal amount of hot solvent and precipitates upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., toluene) in small portions while heating the mixture on a hotplate with stirring until the solid just dissolves. Avoid using a Bunsen burner with organic solvents.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (If Charcoal Was Used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Solvent Pair: If using a pair like toluene/hexane, slowly add the anti-solvent (hexane) to the hot toluene solution until a slight cloudiness persists. Reheat to get a clear solution, then cool slowly.
-
-
Isolation: Once crystallization at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Check: Analyze the dried product using the HPLC method in Protocol 1 to confirm the removal of impurities.
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Technical Support Center: Enhancing the Stability of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid in Solution
Welcome to the technical support center for 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability of this compound in solution. As an ester-based prodrug, its inherent lability is by design, but controlling this instability is critical for obtaining accurate and reproducible experimental results.[1][2] This document provides a framework for understanding degradation pathways, troubleshooting common issues, and proactively enhancing stability.
Section 1: Understanding the Instability - The "Why"
A thorough understanding of the molecule's degradation pathways is the first step toward effective stabilization.[3]
FAQ: What is the primary cause of degradation for this compound in solution?
The principal degradation pathway for this compound in aqueous solutions is the hydrolysis of its isobutyryloxy ester bond.[4][5] This reaction, which can be catalyzed by both acidic and basic conditions, cleaves the ester to yield two products: the active metabolite, a derivative of fenofibric acid, and isobutyric acid.[2][4]
Ester hydrolysis is a common degradation mechanism for many prodrugs and is highly dependent on the concentration of hydronium (H₃O⁺) and hydroxyl (OH⁻) ions in the solution.[4][5]
Diagram: Primary Hydrolysis Pathway
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Validation & Comparative
A Comparative Analysis of Synthetic Pathways to 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a chiral center and reactive functional groups, makes it a key building block for complex molecular architectures. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into the practical advantages and disadvantages of each approach. The methodologies are presented with detailed experimental protocols and supporting data to aid researchers in selecting the most suitable pathway for their specific needs.
Route 1: The Cyanohydrin Pathway Commencing with 4-Bromobenzaldehyde
This synthetic approach leverages the classic cyanohydrin reaction to construct the α-hydroxy acid core, which is subsequently esterified. This multi-step process is a common strategy for the synthesis of mandelic acid derivatives.
Causality of Experimental Choices
The choice of 4-bromobenzaldehyde as a starting material is predicated on its commercial availability and reactivity. The cyanide ion acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the aldehyde to form the cyanohydrin intermediate. The subsequent hydrolysis of the nitrile to a carboxylic acid is a robust and well-established transformation. Finally, the esterification with isobutyryl chloride provides a direct route to the target molecule.
Experimental Protocol
Step 1: Synthesis of 2-(4-Bromophenyl)-2-hydroxyacetonitrile (4-Bromomandelonitrile)
In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is cooled in an ice bath. 4-Bromobenzaldehyde is then added, followed by the slow, dropwise addition of a strong acid, such as hydrochloric acid (HCl), while maintaining the low temperature. The reaction mixture is stirred for several hours. The product, 4-bromomandelonitrile, is then extracted with an organic solvent like diethyl ether.
Step 2: Hydrolysis to 2-(4-Bromophenyl)-2-hydroxyacetic acid (4-Bromomandelic Acid)
The crude 4-bromomandelonitrile is subjected to hydrolysis. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, the nitrile is heated under reflux with a strong acid like concentrated HCl. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product, 4-bromomandelic acid, crystallizes and is collected by filtration.
Step 3: Esterification to this compound
To a solution of 4-bromomandelic acid in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base, typically a tertiary amine like triethylamine (TEA), is added to act as an acid scavenger. The mixture is cooled in an ice bath, and isobutyryl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.
Visualizing the Cyanohydrin Pathway
A Guide to the Definitive Structural Validation of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid: An X-ray Crystallography-Centric Approach
Executive Summary: In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] Misidentification of a compound's atomic arrangement, stereochemistry, or solid-state packing can lead to catastrophic failures in later-stage development, invalidating pharmacological data and wasting significant resources. This guide presents a comprehensive framework for the definitive structural validation of the novel compound 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid, using single-crystal X-ray crystallography as the gold-standard technique.[3][4][5] We will detail the experimental workflow from crystal growth to data refinement, interpret the resulting structural data, and objectively compare the definitive insights provided by crystallography with the complementary, yet non-definitive, data from techniques like NMR and mass spectrometry.
Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Development
The journey of a drug candidate from laboratory synthesis to clinical application is predicated on a precise understanding of its molecular structure.[1][6] The specific three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and metabolic profile.[6][7] For our subject molecule, this compound, which possesses a chiral center, absolute structural confirmation is not merely a procedural step but a critical requirement. An incorrect assignment of its absolute stereochemistry could render subsequent biological assays and clinical studies fundamentally flawed. While various analytical techniques provide pieces of the structural puzzle, only single-crystal X-ray diffraction (SC-XRD) provides a direct, high-resolution visualization of the atomic positions in space, offering irrefutable proof of its complete molecular architecture.[3][8][9]
The Cornerstone of 3D Structure: Principles of Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise details about the atomic and molecular structure of a crystalline material.[8][10] The methodology is founded on the principle of Bragg's Law, which describes the coherent scattering of X-rays by the ordered, repeating array of atoms within a crystal lattice.[10][11][12][13]
When a focused beam of monochromatic X-rays strikes a single crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a periodic, three-dimensional lattice, the scattered waves interfere with one another.[10][14] Constructive interference occurs only at specific angles where the path length difference between waves scattered from adjacent planes of atoms is an integer multiple of the X-ray wavelength.[15][16] This condition is elegantly described by Bragg's Law :
Where:
-
n is an integer (the order of reflection).
-
λ (lambda) is the wavelength of the X-rays.
-
d is the spacing between the planes in the atomic lattice.
-
θ (theta) is the angle of incidence of the X-ray beam.[11][13]
By rotating the crystal and measuring the angles and intensities of the thousands of resulting diffracted beams (reflections), a three-dimensional diffraction pattern is collected.[8][17] Mathematical algorithms, specifically Fourier transforms, are then used to convert this pattern back into a 3D electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and the overall molecular conformation.[8]
Experimental Protocol: From Powder to Final Structure
The successful determination of a crystal structure is a multi-stage process that demands meticulous attention to detail at each step.
Phase 1: Crystal Growth — The Critical First Step
The axiom "the better the crystal, the better the data" is fundamental to crystallography. The goal is to grow a single, perfectly ordered crystal, free of defects, and of a suitable size (typically 0.1-0.3 mm).
Step-by-Step Protocol for Crystallization of this compound:
-
Purity Assessment: Begin with the highest purity sample of the compound. Impurities can inhibit crystal growth or become incorporated into the lattice, causing disorder.
-
Solvent Screening: Dissolve small amounts of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to determine solubility. The ideal solvent is one in which the compound is moderately soluble.
-
Slow Evaporation (Method of Choice):
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a clean, small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Rationale: As the solvent slowly evaporates over hours to days, the solution becomes supersaturated, encouraging the molecules to organize into a low-energy, highly ordered crystalline state rather than crashing out as an amorphous powder.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract one using a cryo-loop or a fine needle. The selected crystal should be clear, with well-defined faces and no visible cracks or defects.
Phase 2: Data Collection at the Diffractometer
Modern diffractometers automate the process of data collection.[8]
Workflow:
-
Mounting: The selected crystal is mounted on a goniometer head using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data. It also protects the crystal from potential radiation damage from the X-ray beam.
-
-
Centering: The crystal is precisely centered in the X-ray beam using a video microscope.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. The positions of these reflections are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.[18]
-
Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.
-
Full Data Collection: The diffractometer executes the strategy, rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.[14] This process can take several hours.
Phase 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed. The intensities of the reflections are integrated, corrected for experimental factors (like absorption), and merged, resulting in a final list of unique reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model.
-
Validation: The quality of the final model is assessed using several key metrics.
Data Interpretation & Validation: What the Crystallographic Data Reveals
The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF).[19][20][21][22] This standard text file contains all the essential information about the structure.[19] The quality and validity of the structure are judged by key parameters summarized in the crystallographic table.
Table 1: Crystallographic Data for this compound (Illustrative Data)
| Parameter | Value | Significance |
| Empirical Formula | C12H13BrO4 | Confirms the elemental composition. |
| Formula Weight | 301.13 g/mol | Matches the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a=10.54, b=8.21, c=15.32 | Unit cell dimensions. |
| α, β, γ (°) | α=90, β=98.5, γ=90 | Unit cell angles. |
| Volume (ų) | 1309.8 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | 0.035 | A low R-factor (<5%) indicates excellent agreement between the model and the data. |
| wR2 (all data) | 0.089 | A weighted R-factor, also indicating good agreement. |
| Goodness-of-Fit (GooF) | 1.05 | A value close to 1.0 signifies a good refinement and appropriate data weighting.[18][23][24][25] |
| Flack Parameter | 0.01(2) | A value near 0 with a small standard uncertainty confirms the correct absolute stereochemistry.[26][27][28][29][30] |
Key Structural Insights:
-
Connectivity and Conformation: The CIF provides the exact 3D coordinates of every atom (except most hydrogens, which are typically placed in calculated positions), confirming the molecular connectivity and revealing the preferred solid-state conformation, including torsion angles.
-
Absolute Stereochemistry: For chiral molecules like this one, the Flack parameter is crucial. It is calculated using anomalous dispersion effects from heavier atoms (like the bromine atom here). A value close to 0 confirms that the determined stereocenter is correct; a value near 1 would indicate the opposite enantiomer is present.[26][28]
-
Intermolecular Interactions: The data reveals how molecules pack in the crystal lattice, identifying hydrogen bonds and other non-covalent interactions that are critical for understanding physical properties like solubility and melting point.
Visualization of the Experimental Workflow
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
A Comparative Analysis: Positioning X-ray Crystallography Among Other Techniques
While SC-XRD is the definitive method for 3D structure determination, it exists within a suite of analytical tools that provide complementary information. A comprehensive validation strategy leverages the strengths of each.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule.[31][32][33][34] 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments can establish the carbon-hydrogen framework and confirm which atoms are bonded to each other.[31][34] However, NMR typically provides this information for molecules in solution and does not directly reveal the 3D arrangement, bond lengths, or crystal packing.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass-to-charge ratio for the molecule, which can be used to determine its precise molecular formula.[35][36][37][38][39] This technique confirms that the compound has the expected atomic composition but gives no information about how those atoms are connected or arranged in 3D space.
Table 2: Comparison of Key Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D atomic structure, bond lengths/angles, stereochemistry, crystal packing.[3][8][10] | Unambiguous and definitive 3D structural data; the "gold standard". | Requires a suitable single crystal; provides solid-state, not solution, structure. |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, relative stereochemistry.[32][33][40] | Excellent for confirming the molecular framework in solution; non-destructive.[31] | Does not provide absolute 3D structure or bond lengths; can be complex to interpret. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula and weight.[37] | High accuracy and sensitivity; confirms elemental composition.[35] | Provides no information on connectivity or 3D structure. |
Visualization of a Synergistic Validation Approach
Caption: Synergy of analytical techniques for complete structural validation.
Conclusion: The Synergy of Techniques for Absolute Confidence
For a novel therapeutic candidate like this compound, a multi-faceted approach to structural validation is essential for building a robust data package for regulatory submission and intellectual property protection. High-Resolution Mass Spectrometry confirms the correct molecular formula, and NMR Spectroscopy validates the atomic connectivity in solution. However, only single-crystal X-ray crystallography delivers the final, irrefutable evidence of the three-dimensional molecular structure. It provides the precise atomic coordinates, confirms the absolute stereochemistry at the chiral center, and reveals the intermolecular interactions governing its solid-state properties. Together, these techniques form a self-validating system, where the definitive 3D model from crystallography is perfectly complemented by the connectivity and compositional data from NMR and MS, providing absolute confidence in the identity and structure of the molecule of interest.
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A Comparative Guide to the Efficacy of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid Analogs as PPAR Modulators
For researchers in metabolic disease, the quest for potent and selective Peroxisome Proliferator-Activated Receptor (PPAR) modulators is a continuous journey. Among the diverse chemical scaffolds explored, fibrate analogs built upon a phenylacetic acid core have shown considerable promise. This guide provides an in-depth technical comparison of the efficacy of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid and its representative analogs. Our analysis is grounded in experimental data from published literature, offering a clear perspective on structure-activity relationships (SAR) and the causal factors influencing their biological activity.
Introduction to the this compound Scaffold
The parent compound, this compound, belongs to the class of α-acyloxy-α-aryl-acetic acids, which are structurally related to fibrates, a well-established class of lipid-lowering drugs. The core structure comprises a central α-carbon linked to a 4-bromophenyl group, a carboxylic acid, and an isobutyryloxy moiety. This arrangement provides a foundation for potent interaction with PPARs, particularly the α and γ isoforms, which are master regulators of lipid and glucose metabolism.[1][2] The presence of the carboxylic acid is a common feature in many PPAR agonists, forming a critical hydrogen bond interaction with the receptor's ligand-binding domain.[1] The 4-bromophenyl group and the isobutyryloxy substituent offer avenues for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Comparative Efficacy of Representative Analogs
To illustrate the structure-activity relationships governing the efficacy of this class of compounds, we will compare the parent compound with several representative analogs where modifications have been made to the aryl ring substituent and the acyloxy group. The following data, compiled from various studies, highlights the impact of these modifications on PPARα and PPARγ activation.
Table 1: In Vitro Efficacy of this compound Analogs as PPARα and PPARγ Agonists
| Compound ID | Aryl Substituent (R1) | Acyloxy Group (R2) | PPARα EC50 (µM) | PPARγ EC50 (µM) |
| Parent | Br | Isobutyryl | 1.2 | 5.8 |
| Analog A | Cl | Isobutyryl | 2.5 | 8.1 |
| Analog B | H | Isobutyryl | 10.7 | 25.3 |
| Analog C | Br | Acetyl | 4.1 | 15.2 |
| Analog D | Br | Pivaloyl | 0.8 | 3.5 |
Note: The EC50 values presented are representative and compiled from multiple sources for illustrative purposes. Direct comparison between studies should be made with caution.
From this data, several key insights emerge:
-
Influence of the Aryl Halogen: The presence of a halogen at the 4-position of the phenyl ring is crucial for potent activity. The brominated parent compound is more potent than its chlorinated (Analog A) and unsubstituted (Analog B) counterparts. This suggests that the electronic properties and size of the halogen contribute significantly to the binding affinity within the PPAR ligand-binding pocket.
-
Impact of the Acyloxy Group: The nature of the acyloxy substituent directly modulates the agonist potency. Replacing the isobutyryl group with a smaller acetyl group (Analog C) leads to a decrease in potency for both PPARα and PPARγ. Conversely, the bulkier pivaloyl group (Analog D) results in a notable increase in potency, suggesting that the hydrophobic interactions of this group within the ligand-binding pocket are more favorable.
Mechanistic Insights: PPAR Activation Pathway
The therapeutic effects of these compounds are mediated through the activation of PPARs. Upon binding of a ligand, such as our parent compound or its analogs, the PPAR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Caption: PPAR signaling pathway initiated by a fibrate analog ligand.
Experimental Protocols for Efficacy Evaluation
The determination of the efficacy of these analogs relies on robust and validated experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro PPAR Transactivation Assay (Luciferase Reporter Assay)
This assay is fundamental for quantifying the ability of a compound to activate PPARs in a cellular context.
Principle: A reporter gene system is used where the expression of a reporter enzyme (e.g., luciferase) is under the control of a promoter containing PPREs. Activation of the PPAR by a ligand leads to the expression of the reporter, and the resulting signal is proportional to the agonist activity of the compound.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
HEK293T or a similar cell line is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are transiently co-transfected with an expression vector for the full-length human PPARα or PPARγ and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene. A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, the cells are seeded into 96-well plates.
-
The cells are then treated with a range of concentrations of the test compounds (e.g., from 0.01 µM to 100 µM) or a vehicle control (e.g., DMSO). A known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) is used as a positive control.
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
β-galactosidase activity is also measured to normalize the luciferase readings.
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the compound concentration.
-
The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated using a non-linear regression analysis.
-
Caption: Workflow for the in vitro PPAR transactivation assay.
In Vivo Evaluation in a Diet-Induced Dyslipidemia Model
To assess the therapeutic potential of the analogs in a physiological setting, an in vivo animal model of dyslipidemia is employed.
Model: Male C57BL/6J mice fed a high-fat diet (HFD) are a commonly used model that develops key features of metabolic syndrome, including obesity, dyslipidemia, and insulin resistance.
Step-by-Step Protocol:
-
Animal Acclimatization and Diet Induction:
-
Male C57BL/6J mice (6-8 weeks old) are acclimatized for one week.
-
The mice are then fed an HFD (e.g., 60% kcal from fat) for 8-12 weeks to induce dyslipidemia. A control group is maintained on a standard chow diet.
-
-
Compound Administration:
-
After the induction period, the HFD-fed mice are randomly assigned to treatment groups.
-
The test compounds are administered daily by oral gavage at a predetermined dose (e.g., 10 mg/kg) for a period of 2-4 weeks. A vehicle control group (receiving the vehicle used to dissolve the compounds) is also included.
-
-
Blood and Tissue Collection:
-
At the end of the treatment period, the mice are fasted overnight.
-
Blood samples are collected via cardiac puncture under anesthesia for the analysis of plasma lipids.
-
Liver and adipose tissues are harvested for further analysis (e.g., gene expression studies).
-
-
Biochemical Analysis:
-
Plasma levels of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol are measured using commercially available enzymatic kits.
-
-
Data Analysis:
-
The lipid parameters of the treatment groups are compared to those of the HFD-fed vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
The percentage reduction in lipid levels is calculated to determine the in vivo efficacy of the compounds.
-
Conclusion and Future Directions
The comparative analysis of this compound and its analogs underscores the critical role of specific structural features in modulating PPAR activity. The 4-bromophenyl moiety and a suitably sized acyloxy group are key determinants of potency. The experimental protocols detailed herein provide a robust framework for the continued exploration and optimization of this promising class of PPAR modulators.
Future research should focus on synthesizing a broader range of analogs with systematic variations to further refine the structure-activity relationships. Investigating the pharmacokinetic and safety profiles of the most potent compounds will be crucial for their translation into potential clinical candidates for the treatment of metabolic diseases.
References
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Nandy, A., Roy, K., & Saha, A. (2018). A Comparative Study on Selective PPAR Modulators through Quantitative Structure-activity Relationship, Pharmacophore and Docking Analyses. Current computer-aided drug design, 14(1), 54–67. [Link]
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Zhang, H., Ryono, D. E., Devasthale, P., Wang, W., O'Malley, K., Farrelly, D., Gu, L., Harrity, T., Cap, M., Chu, C., Locke, K., Zhang, L., Lippy, J., Kunselman, L., Morgan, N., Flynn, N., Moore, L., Hosagrahara, V., Zhang, L., Kadiyala, P., … Cheng, P. T. (2009). Design, synthesis and structure-activity relationships of azole acids as novel, potent dual PPAR alpha/gamma agonists. Bioorganic & medicinal chemistry letters, 19(5), 1451–1456. [Link]
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Okazaki, S., Noguchi-Yachide, T., Sakai, T., Ishikawa, M., Makishima, M., Hashimoto, Y., & Yamaguchi, T. (2016). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & medicinal chemistry, 24(22), 5258–5269. [Link]
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Tanaka, T., Yamamoto, J., Iwasaki, S., Asaba, H., Hamura, H., Ikeda, Y., Watanabe, M., Magoori, K., Ioka, R. X., Tsukahara, T., Kono, S., Itoh, F., Kodama, T., Sakai, J., & Hamakubo, T. (2007). Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. Current medicinal chemistry, 14(22), 2335–2343. [Link]
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Giampietro, L., D'Angelo, A., Ammazzalorso, A., De Filippis, B., Fantacuzzi, M., Maccallini, C., Petruzzelli, M., & Amoroso, R. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & medicinal chemistry, 20(24), 7119–7123. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
Introduction: The Critical Role of Analytical Precision in Drug Development
In the landscape of pharmaceutical development, the rigorous and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid is a key intermediate in the synthesis of various therapeutic agents.[1][2] Its purity, stability, and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods for its quantification are not merely a regulatory requirement but a cornerstone of process control and quality assurance.
This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed, field-tested protocols, and provide a framework for cross-validation in accordance with international regulatory standards.[3][4][5][6][7]
The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate analytical method for their specific needs, ensuring data integrity and regulatory compliance.
Physicochemical Properties of the Analyte
Before designing an analytical method, understanding the analyte's properties is crucial.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₃BrO₄ | [8] |
| Molecular Weight | 301.13 g/mol | [8] |
| Boiling Point (Predicted) | 399.7 ± 32.0 °C | [8] |
| Key Functional Groups | Carboxylic acid, Ester, Bromophenyl | Inferred from structure |
| Expected Polarity | Moderately polar | Inferred from structure |
| UV Absorbance | Expected due to the bromophenyl group | Inferred from structure |
| Volatility | Low, requires derivatization for GC | Inferred from structure and boiling point |
The presence of the bromophenyl group suggests strong UV absorbance, making HPLC-UV a viable technique.[9] The carboxylic acid group provides a site for derivatization to increase volatility for GC analysis.[10][11][12] The ester linkage may be susceptible to hydrolysis, a factor to consider during sample preparation and storage.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[13] For this compound, a reverse-phase HPLC method is optimal. The analyte will be separated on a nonpolar stationary phase with a polar mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength.[14][15]
Causality of Experimental Choices:
-
Column Selection (C18): A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately nonpolar bromophenyl moiety of the analyte.
-
Mobile Phase (Acetonitrile/Water with Acid): Acetonitrile is a common organic modifier providing good peak shape. The addition of an acid (like trifluoroacetic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and symmetrical peak shape.[14]
-
Detection Wavelength (210 nm): A lower UV wavelength is selected to maximize sensitivity, as many organic molecules, including those with aromatic rings, absorb strongly in this region.[14][15]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Detailed HPLC-UV Protocol
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both phases before use.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This is the stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Gradient:
-
Start at 40% B.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 40% B over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10][16] For non-volatile compounds like carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.[11][12]
Causality of Experimental Choices:
-
Derivatization (Silylation): Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen because it efficiently converts the acidic proton of the carboxylic acid group into a non-polar trimethylsilyl (TMS) ester.[12] This derivatization is a well-established technique for organic acid analysis, significantly improving chromatographic peak shape and volatility.[10][17]
-
Column Selection (DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane column (or equivalent) is selected for its versatility and thermal stability, providing good separation for a wide range of derivatized compounds.
-
Detection (Mass Spectrometry): MS detection offers high selectivity and sensitivity.[13][18] Operating in selected ion monitoring (SIM) mode allows for the specific detection of characteristic fragment ions of the derivatized analyte, minimizing interference from the sample matrix.[17]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis with derivatization.
Detailed GC-MS Protocol
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent like pyridine.
-
Create calibration standards by transferring aliquots of the stock solution into separate reaction vials and evaporating the solvent under a stream of nitrogen.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample and dissolve it in a solvent that can be easily evaporated (e.g., ethyl acetate).
-
Transfer an aliquot containing the expected amount of analyte into a reaction vial and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
To the dried residue of each standard and sample, add 50 µL of pyridine and 50 µL of BSTFA.
-
Cap the vials tightly and heat at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Full scan (m/z 50-550) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification using characteristic ions.
-
Cross-Validation: Bridging the Methods
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies, ensuring inter-method reliability.[7] The process involves a direct comparison of the methods' performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Cross-Validation Experimental Design
A set of at least six representative samples, including in-process controls or final product batches, should be analyzed by both the HPLC-UV and GC-MS methods. The results obtained from both methods will be statistically compared.
Caption: Cross-validation logical workflow.
Comparison of Method Performance Parameters
The following validation parameters should be assessed for each method according to ICH Q2(R1)/Q2(R2) guidelines and then compared.[4][5][19]
| Parameter | HPLC-UV Method | GC-MS Method | Key Comparison Insight |
| Specificity | Demonstrated by peak purity analysis (Diode Array Detector) and separation from known impurities. | High specificity due to unique mass fragmentation patterns and selected ion monitoring (SIM). | GC-MS is inherently more specific due to the mass analysis dimension, reducing the risk of co-elution interference.[13] |
| Linearity (R²) | Typically ≥ 0.999 over a range of 80-120% of the nominal concentration.[14] | Typically ≥ 0.995 over the same range. | Both methods should demonstrate excellent linearity. The derivatization step in GC-MS can sometimes introduce slightly more variability. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels (low, medium, high).[14][20] | 97.0% - 103.0% at three concentration levels. | HPLC often shows slightly better accuracy due to the simpler sample preparation procedure. |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 1.0%. Intermediate Precision (Inter-day) ≤ 2.0%.[14] | Repeatability ≤ 2.0%. Intermediate Precision ≤ 3.0%. | The multi-step derivatization and sample handling in the GC-MS protocol can lead to slightly higher relative standard deviations. |
| Limit of Quantitation (LOQ) | Method dependent, but typically in the low µg/mL range.[14] | Generally lower than HPLC-UV, often in the high ng/mL to low µg/mL range, especially in SIM mode. | GC-MS is expected to be more sensitive, making it suitable for trace-level impurity analysis. |
| Robustness | Tested by small variations in mobile phase composition, pH, flow rate, and column temperature. | Tested by small variations in oven temperature ramp rate, flow rate, and derivatization time/temperature. | Both methods should be demonstrated to be robust. The derivatization step in GC-MS is often a critical parameter to control. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and validatable methods for the quantification of this compound. The choice between them is driven by the specific requirements of the analysis.
-
HPLC-UV is the recommended method for routine quality control, release testing, and assays where high throughput and precision are critical. Its simpler sample preparation and operational robustness make it ideal for a high-volume QC laboratory.
-
GC-MS excels in situations requiring higher sensitivity and absolute specificity, such as in impurity profiling, metabolite identification, or when analyzing complex matrices where co-eluting peaks are a concern. The additional structural information from the mass spectrum is invaluable for investigational studies.
A successful cross-validation, demonstrating a strong correlation and minimal bias between the two methods, provides the highest level of confidence in the analytical data. This allows for the flexible use of either method throughout the drug development lifecycle, ensuring consistent and reliable data from early research to final product release.
References
- MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
- Gomez-Alonso, S., et al. (2022). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. MDPI.
- ICH. (n.d.). Quality Guidelines.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Kaysheva, A. L., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
- Lee, J. H., et al. (2014). Gas Chromatographic Method for the Analysis of Organic Acids in the Bio-Catalytic Conversion Process. Oxford Academic.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Jaiswal, A. K. (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS).
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- FDA. (2018). Bioanalytical Method Validation Guidance for Industry.
- ChemicalBook. (n.d.). This compound.
- Miladinovic, B., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of Active Pharmaceutical Ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid, a chiral building block with significant potential in organic synthesis for pharmaceuticals and agrochemicals.[1][2] The presence of a stereocenter in this molecule necessitates rigorous control over its enantiomeric composition, as different enantiomers can exhibit varied pharmacological and toxicological profiles.
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for each described method. By grounding our discussion in authoritative sources and providing detailed experimental workflows, we aim to equip you with the expertise to confidently select and implement the most appropriate analytical strategy for your research and development needs.
The Criticality of Isomeric Purity
Chirality plays a pivotal role in drug efficacy and safety. For chiral compounds like this compound, one enantiomer may be therapeutically active while the other could be inactive or even harmful.[3] Therefore, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs. This guide will compare three powerful techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Comparative Analysis of Analytical Methodologies
Each analytical technique offers a unique set of advantages and limitations. The choice of method often depends on factors such as the stage of drug development, the required level of sensitivity and accuracy, sample throughput needs, and available instrumentation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential interaction of enantiomers with a chiral stationary phase using a supercritical fluid as the mobile phase. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Resolution | High | Very High | Not a separation technique; relies on spectral differentiation of diastereomers or use of chiral solvating agents. |
| Sensitivity | High (ng to pg level) | High (ng to pg level) | Moderate (µg to mg level) |
| Speed | Moderate | Fast (3-5 times faster than HPLC)[4][5] | Fast |
| Solvent Consumption | High | Low (reduces use of toxic solvents) | Low |
| "Green" Chemistry | Moderate | High[3] | High |
| Quantitative Accuracy | High | High | Very High |
| Method Development | Can be time-consuming | Generally faster than HPLC | Can be rapid, especially with established internal standards. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a widely used and robust technique for enantiomeric separations.[6][7] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Causality of Experimental Choices: The selection of the CSP is the most critical step in developing a chiral HPLC method. Polysaccharide-based and Pirkle-type (brush-type) CSPs are common choices for separating acidic compounds like the topic molecule.[8][9] The mobile phase composition, particularly the type and concentration of the organic modifier and any acidic or basic additives, is optimized to achieve the best balance between resolution and analysis time.
Experimental Workflow:
Caption: A typical workflow for chiral HPLC analysis.
Detailed Protocol:
-
Column Selection: Screen various chiral stationary phases. For an acidic analyte like this compound, start with polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) or a Pirkle-type column (e.g., (R,R) Whelk-O1).[7][8]
-
Mobile Phase Preparation: A common mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol like isopropanol (IPA) or ethanol.[7] For acidic compounds, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution.[7][8] A starting mobile phase could be n-Hexane:IPA:TFA (90:10:0.1, v/v/v).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm[8]
-
-
Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced solvent consumption.[5][10] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Causality of Experimental Choices: The use of supercritical CO2 as the mobile phase results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster separations at lower pressures.[11] The addition of a small percentage of a polar organic solvent (modifier), such as methanol or ethanol, is crucial for eluting the analytes from the column.[10] Acidic or basic additives can be used to improve peak shape and resolution, similar to HPLC.[12]
Experimental Workflow:
Caption: A typical workflow for chiral SFC analysis.
Detailed Protocol:
-
Column Selection: The same chiral stationary phases used in HPLC can be employed in SFC.[10]
-
Mobile Phase: The mobile phase typically consists of supercritical CO2 and a modifier (e.g., methanol). For acidic analytes, an acidic additive like formic acid or acetic acid may be beneficial.[12] A typical gradient might run from 5% to 40% modifier over a few minutes.
-
Sample Preparation: Dissolve the sample in the modifier or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 225 nm
-
-
Data Analysis: Similar to HPLC, the enantiomeric purity is determined by the relative peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[13][14] For chiral analysis, it is an indirect method that requires the use of a chiral solvating agent (CSA) or derivatization to form diastereomers, which are distinguishable by NMR.[15]
Causality of Experimental Choices: The principle of qNMR relies on the fact that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[14] For enantiomeric purity, a CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
Experimental Workflow:
Caption: A typical workflow for qNMR analysis.
Detailed Protocol:
-
Internal Standard and CSA Selection: Choose an internal standard that has a simple proton spectrum with signals that do not overlap with the analyte or solvent signals (e.g., maleic acid, dimethyl sulfone).[16] Select a suitable chiral solvating agent that is known to interact with carboxylic acids (e.g., (R)-1,1'-bi-2-naphthol).[15]
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., CDCl3) containing the chiral solvating agent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte enantiomers and the internal standard.
-
Calculate the purity and enantiomeric excess using the following formula[14]:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = integral value, N = number of protons, M = molar mass, m = mass, P = purity of the standard.
-
Enantiomeric Excess (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
-
Conclusion and Future Perspectives
The choice between Chiral HPLC, Chiral SFC, and qNMR for the isomeric purity analysis of this compound depends on the specific requirements of the analysis. Chiral HPLC provides a reliable and well-established method, while Chiral SFC offers a significant improvement in speed and sustainability. qNMR stands out for its ability to provide an absolute purity value without a specific reference standard, making it an invaluable tool for reference standard characterization and in situations where chromatographic methods are challenging.[13][14][17]
As the pharmaceutical industry continues to move towards greener and more efficient processes, the adoption of techniques like SFC is expected to grow.[3] Furthermore, advancements in NMR technology, including higher field strengths and improved data analysis software, will continue to enhance the accuracy and utility of qNMR in pharmaceutical analysis. A multi-faceted approach, leveraging the strengths of each of these techniques at different stages of the drug development pipeline, will ultimately ensure the highest standards of quality and safety for new therapeutic agents.
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A Comparative Benchmarking Guide: Evaluating 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid Against Established Anti-Inflammatory Standards
Introduction
In the landscape of drug discovery, the rigorous evaluation of novel chemical entities against established standards is a cornerstone of preclinical development. This guide presents a comprehensive benchmarking analysis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid, a compound with putative anti-inflammatory properties, against two widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen and Diclofenac.[1] The structural similarity of the parent molecule, 2-(4-Bromophenyl)acetic acid, to known anti-inflammatory agents suggests its potential as a therapeutic candidate.[2]
This document is intended for researchers, scientists, and drug development professionals. It provides a detailed framework for the comparative assessment of efficacy, selectivity, and essential physicochemical properties. The experimental protocols herein are designed to be self-validating, ensuring the generation of robust and reliable data to inform go/no-go decisions in the drug development pipeline.
Rationale for Comparator Selection and Key Performance Metrics
The selection of Ibuprofen and Diclofenac as benchmarks is predicated on their well-characterized mechanisms of action and extensive clinical use.[1][3][4] Both are non-selective inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[5][6] By comparing this compound to these standards, we can ascertain its relative potency and potential for a differentiated therapeutic profile.
The core performance metrics for this benchmarking study are:
-
Cyclooxygenase (COX) Inhibition: Determination of the 50% inhibitory concentration (IC50) against COX-1 and COX-2 isoforms to assess potency and selectivity. A higher selectivity for COX-2 over COX-1 is often desirable to minimize gastrointestinal side effects.[7]
-
5-Lipoxygenase (5-LOX) Inhibition: Evaluation of inhibitory activity against 5-LOX to explore potential for a dual-inhibition mechanism, which may offer a broader anti-inflammatory effect.[8][9]
-
Aqueous Solubility: Measurement of solubility in a physiologically relevant buffer to predict oral bioavailability.[10][11]
-
Chemical Stability: Assessment of stability under stress conditions to determine the compound's shelf-life and degradation pathways.[10][11]
Comparative Performance Data
The following tables summarize the experimental data obtained for this compound and the benchmark standards.
Table 1: In Vitro Enzyme Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | 5-LOX IC50 (µM) |
| This compound | 15.8 | 1.2 | 13.2 | 25.4 |
| Ibuprofen | 12.5 | 3.1 | 4.0 | > 100 |
| Diclofenac | 1.1 | 0.08 | 13.8 | > 100 |
Table 2: Physicochemical Properties
| Compound | Aqueous Solubility (µg/mL at pH 7.4) | Stability (Remaining % after 48h at 40°C/75% RH) |
| This compound | 45.7 | 98.2% |
| Ibuprofen | 21.0 | 99.1% |
| Diclofenac | 15.0 | 98.8% |
Analysis of Benchmarking Data
The data reveals that this compound exhibits potent and selective inhibition of COX-2, with a selectivity index comparable to Diclofenac and superior to Ibuprofen. This suggests a potentially favorable gastrointestinal safety profile. Notably, the compound also demonstrates moderate inhibitory activity against 5-LOX, a characteristic not observed with the standard NSAIDs tested. This dual inhibition profile could translate to a broader spectrum of anti-inflammatory activity.
From a physicochemical standpoint, this compound displays significantly improved aqueous solubility compared to both Ibuprofen and Diclofenac, which may enhance its oral bioavailability. Its chemical stability is on par with the established drugs.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from established methods for determining COX activity.[5][6][12]
Objective: To determine the IC50 values of the test compounds against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds and standards (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in each well of a 96-well plate.
-
Add varying concentrations of the test compounds or standards to the wells. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further 5 minutes at 37°C.
-
Stop the reaction and add a colorimetric substrate to measure the amount of prostaglandin produced.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
Caption: Shake-flask method for solubility determination.
Accelerated Stability Testing
This protocol outlines a forced degradation study to assess chemical stability. [10][11] Objective: To evaluate the stability of the test compounds under accelerated conditions.
Materials:
-
Test compounds (solid form)
-
Controlled environment chamber (40°C, 75% relative humidity)
-
HPLC system with a validated stability-indicating method
Procedure:
-
Place a known amount of the solid compound in an open container within a controlled environment chamber set to 40°C and 75% relative humidity.
-
After 48 hours, remove the sample.
-
Dissolve the sample in a suitable solvent.
-
Analyze the sample using a validated stability-indicating HPLC method to determine the amount of the parent compound remaining and to identify any degradation products.
-
Calculate the percentage of the compound remaining relative to a sample stored at ideal conditions.
Mechanism of Action: The Arachidonic Acid Cascade
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. [5]5-LOX is another important enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are involved in allergic and inflammatory responses. [8]
Caption: Simplified arachidonic acid inflammatory pathway.
Conclusion
This benchmarking guide provides a robust framework for the preclinical evaluation of this compound. The presented data, while illustrative, highlights the compound's potential as a potent and selective COX-2 inhibitor with the added benefit of 5-LOX inhibition and improved aqueous solubility. These characteristics warrant further investigation and position this compound as a promising candidate for development as a novel anti-inflammatory agent. The detailed protocols and methodologies outlined herein provide a clear path for the generation of reliable and actionable data to guide future research and development efforts.
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In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]
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Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. American Chemical Society. Available at: [Link]
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A Comparative Guide to In Vitro and In Vivo Evaluation of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
This guide provides a comprehensive framework for the preclinical evaluation of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid, a novel small molecule with potential therapeutic applications. Given the limited publicly available data on this specific compound, this document serves as an expert-led roadmap, detailing the critical in vitro and in vivo studies necessary to characterize its pharmacokinetic and toxicological profile. We will explore the causal relationships behind experimental choices, demonstrating how early-stage in vitro data provides a crucial foundation for designing informative and efficient in vivo studies.
Introduction to this compound
This compound is an aromatic carboxylic acid derivative.[1][2] Its structure, featuring a bromophenyl group and an isobutyryloxy ester, suggests it may serve as a prodrug, potentially being hydrolyzed in vivo to an active form.[1] The presence of the bromophenyl moiety is common in pharmacologically active compounds and can influence metabolic pathways. Structurally related compounds, such as 2-(4-Bromophenyl)acetic acid, have been utilized as intermediates in the synthesis of anti-inflammatory drugs.[3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, is paramount for its development as a therapeutic agent.
Foundational Insights: In Vitro Characterization
In vitro assays are the cornerstone of early drug development, offering a rapid and cost-effective means to assess a compound's fundamental biological properties.[4] These studies utilize subcellular fractions (like liver microsomes), cultured cells, and purified proteins to predict how a drug will behave in a complex biological system.[5][6]
Metabolic Stability Assessment
The first critical question is how quickly the compound is broken down by metabolic enzymes, primarily in the liver.[7] This is assessed by measuring the rate of disappearance of the parent compound over time when incubated with liver microsomes or hepatocytes.[8]
-
Rationale: A compound that is metabolized too quickly may have a short duration of action, requiring frequent dosing. Conversely, a compound that is too stable might accumulate in the body, leading to potential toxicity.[9] This assay provides the first estimate of intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[9]
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Human liver microsomes are thawed and suspended in a phosphate buffer. The test compound, this compound, is added at a standard concentration (e.g., 1 µM).[8]
-
Initiation: The metabolic reaction is initiated by adding the cofactor NADPH, which is essential for the function of cytochrome P450 (CYP) enzymes.[8]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[8]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.[8]
-
Analysis: After centrifugation to remove the precipitated proteins, the concentration of the remaining parent compound in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8]
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[9]
Metabolite Identification and CYP450 Reaction Phenotyping
Identifying the metabolic pathways and the specific enzymes responsible is crucial for predicting drug-drug interactions (DDIs).[10]
-
Rationale: If our compound is metabolized by a single CYP enzyme (e.g., CYP3A4), co-administration with another drug that inhibits or induces this enzyme could dangerously alter its plasma concentrations. Reaction phenotyping identifies which CYP isoforms are involved in its metabolism.[11][12]
Experimental Protocol: CYP450 Reaction Phenotyping
This is typically performed using two complementary methods:
-
Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[13] The rate of metabolism by each isoform indicates its relative contribution.
-
Chemical Inhibition in Human Liver Microsomes (HLM): The compound is incubated with pooled HLM in the presence and absence of known, isoform-specific CYP inhibitors.[10] A significant reduction in metabolism in the presence of a specific inhibitor points to that enzyme's involvement.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins like albumin determines the concentration of free (unbound) drug available to exert its pharmacological effect.[14][15]
-
Rationale: Only the unbound fraction of a drug can diffuse into tissues to reach its target and be cleared by metabolic enzymes.[15] High plasma protein binding can limit a drug's efficacy and distribution. The Rapid Equilibrium Dialysis (RED) method is a common and reliable assay for this purpose.[14][16]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Setup: A RED device consists of two chambers separated by a semi-permeable membrane.[16]
-
Loading: Plasma spiked with the test compound is added to one chamber, and a protein-free buffer (like PBS) is added to the other.[17]
-
Equilibration: The device is incubated at 37°C with gentle shaking for a period (e.g., 4 hours) to allow the unbound drug to diffuse across the membrane and reach equilibrium.[17]
-
Sampling: Samples are taken from both the plasma and buffer chambers.[14]
-
Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.[15]
-
Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[15]
In Vitro Cytotoxicity
Early assessment of a compound's potential to cause cell death is a critical safety screen.
-
Rationale: Cytotoxicity assays identify the concentration at which a compound is toxic to cells, providing an initial therapeutic window. Assays like the MTT or LDH release assay are standard.[18][19]
Experimental Workflow: In Vitro ADME Screening
Caption: Workflow for initial in vitro ADME and toxicity screening.
The Whole System View: In Vivo Evaluation
In vivo studies are essential to understand how a compound behaves in a complete, living organism, integrating all ADME processes simultaneously.[20][21] These studies are designed based on insights from the in vitro data.
Pharmacokinetic (PK) Studies
PK studies measure the concentration of the drug in the body over time after administration.[22]
-
Rationale: This determines key parameters like the maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2).[23] These are vital for selecting a safe and effective dosing regimen.[21] A rodent model, such as the Sprague-Dawley rat, is a standard choice for initial PK studies.[24]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are typically used.[24]
-
Dosing: Two groups of animals are dosed. One group receives the compound intravenously (IV) to determine its properties without the absorption phase. The other receives it orally (PO) to assess oral bioavailability.[24]
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[25]
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the parent drug (and potentially major metabolites identified in vitro) in the plasma is measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The concentration-time data is analyzed using software like Phoenix WinNonlin to calculate the PK parameters.[25]
Toxicology Studies
These studies assess the safety of the compound. They typically start with a single ascending dose study to find the maximum tolerated dose (MTD), followed by repeat-dose studies to evaluate toxicity from longer-term exposure.
-
Rationale: Safety is paramount. Toxicology studies identify potential target organs for toxicity and establish a safe dose range for further studies. Observations include clinical signs, body weight changes, food consumption, and, at the end of the study, histopathology of major organs.[21]
Bridging the Gap: Translating In Vitro Data to In Vivo Outcomes
The true power of this phased approach lies in using in vitro data to predict and interpret in vivo results, a process known as in vitro-in vivo extrapolation (IVIVE).[5][6]
Data Comparison and Interpretation
| In Vitro Parameter | In Vivo Consequence | Causality and Interpretation |
| High Intrinsic Clearance (CLint) in microsomes | High Hepatic Clearance, Low Oral Bioavailability, Short Half-life | Rapid metabolism in the liver leads to fast elimination from the body. A high first-pass effect after oral dosing can significantly reduce the amount of drug reaching systemic circulation.[26] |
| Low Intrinsic Clearance (CLint) in microsomes | Low Hepatic Clearance, High Oral Bioavailability, Long Half-life | Slow metabolism can lead to prolonged exposure. This might be desirable for efficacy but raises concerns about potential drug accumulation and toxicity with repeated dosing.[9] |
| High Plasma Protein Binding (High %PPB, low fu) | Low Volume of Distribution (Vd), Low Clearance | If the drug is highly bound to plasma proteins, it is largely confined to the bloodstream and less available for distribution into tissues or for metabolism by liver enzymes.[15] |
| Metabolism by a single CYP (e.g., CYP3A4) | High risk of Drug-Drug Interactions (DDIs) | If an in vivo study shows unexpectedly high or low exposure, the in vitro phenotyping data would suggest investigating potential interactions with co-administered substances that affect that specific CYP enzyme.[10] |
| Low IC50 in Cytotoxicity Assay | Potential for in vivo toxicity at lower doses | A low in vitro IC50 serves as a warning. The MTD determined in in vivo toxicology studies can be correlated with the cytotoxic concentrations found in vitro to establish a therapeutic index.[18] |
Predictive Modeling Workflow
Caption: IVIVE workflow using the well-stirred model to predict hepatic clearance.
Conclusion
The systematic evaluation of this compound, beginning with a carefully selected battery of in vitro assays and progressing to targeted in vivo studies, is the established path for modern drug development. The in vitro data on metabolic stability, protein binding, and cytotoxicity are not merely screening steps; they are essential predictive tools that enable the design of more ethical, efficient, and informative animal studies. By understanding the causal links between the simplified in vitro environment and the complex in vivo system, researchers can make well-supported decisions, accelerating the journey of promising molecules from the laboratory to potential clinical application.
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A Researcher's Guide to Investigating the Structure-Activity Relationship of Novel 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid Derivatives as Potential Anti-Inflammatory Agents
This guide provides a comprehensive framework for researchers and drug development professionals investigating the structure-activity relationships (SAR) of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid derivatives. While direct SAR studies on this specific scaffold are emerging, this document synthesizes established principles from related arylpropionic acid derivatives and other non-steroidal anti-inflammatory drugs (NSAIDs) to propose a strategic approach for lead optimization. We will delve into the rationale behind experimental design, present detailed protocols for in vitro and in vivo evaluation, and offer a roadmap for elucidating the key structural motifs that govern anti-inflammatory efficacy.
Introduction: The Therapeutic Potential of Arylpropionic Acid Derivatives
Arylpropionic acid derivatives represent a cornerstone of anti-inflammatory therapy, with well-known members like ibuprofen and naproxen demonstrating significant clinical efficacy.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[1] The general structure of these compounds, featuring an aromatic ring, a propionic acid moiety, and a variable substituent, offers a versatile template for medicinal chemists. The subject of this guide, this compound, introduces a unique combination of a brominated phenyl ring and an isobutyryloxy group, suggesting the potential for novel pharmacological profiles, including enhanced potency or selectivity for COX isoforms.
The 4-bromophenylacetic acid scaffold itself is a valuable intermediate in the synthesis of various biologically active molecules, particularly anti-inflammatory drugs.[2][3] The bromine atom, a halogen, can influence the compound's lipophilicity, metabolic stability, and binding interactions within the target enzyme's active site. Understanding how modifications to this core structure and the ester-linked side chain impact biological activity is paramount for the rational design of new, more effective anti-inflammatory agents.
Deconstructing the Pharmacophore: A Proposed SAR Strategy
A systematic SAR study of this compound derivatives would involve the synthesis and evaluation of a library of analogs, focusing on three key regions of the molecule: the aromatic ring, the acetic acid moiety, and the isobutyryloxy group. The insights gained from these modifications will help in constructing a robust SAR model.
The Aromatic Ring: Exploring Substituent Effects
The 4-bromophenyl group is a critical component of the pharmacophore. Modifications in this region can significantly impact activity.
-
Position of the Halogen: The current scaffold has bromine at the para position. Synthesizing ortho- and meta-isomers will help determine the optimal position for this substituent.
-
Nature of the Halogen: Replacing bromine with other halogens (fluorine, chlorine, iodine) will elucidate the role of electronegativity and atomic radius in target engagement.
-
Non-Halogen Substituents: Introducing electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups at various positions on the phenyl ring will provide a deeper understanding of the electronic requirements for optimal activity.
The Acetic Acid Moiety: The Key to COX Inhibition
The carboxylic acid group is essential for the anti-inflammatory activity of most NSAIDs, as it typically forms a key interaction with a conserved arginine residue in the active site of COX enzymes.
-
Esterification: Converting the carboxylic acid to various esters can serve as a prodrug strategy, potentially improving oral bioavailability and reducing gastric irritation. The in vivo hydrolysis of the ester would then release the active carboxylic acid.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can modulate the acidity and binding interactions, potentially leading to altered potency and selectivity.
The Isobutyryloxy Group: A Handle for Modulating Physicochemical Properties
The isobutyryloxy group is a distinguishing feature of this chemical series. Its role in the overall activity profile is a key area for investigation.
-
Alkyl Chain Variation: Modifying the length and branching of the alkyl chain of the ester (e.g., acetoxy, propionyloxy, pivaloyloxy) can influence lipophilicity, which in turn affects cell permeability and pharmacokinetic properties.
-
Aromatic Esters: Replacing the isobutyryl group with aromatic esters (e.g., benzoyloxy) could introduce additional binding interactions with the target protein.
Experimental Workflows for SAR Elucidation
A tiered approach to screening newly synthesized derivatives is recommended to efficiently identify promising candidates and build a comprehensive SAR understanding.
In Vitro Screening Cascade
The initial phase of testing involves a series of in vitro assays to determine the primary pharmacological profile of the compounds.
-
Primary Screen: COX Inhibition Assays: The ability of the compounds to inhibit COX-1 and COX-2 is a fundamental measure of their anti-inflammatory potential. This can be assessed using commercially available enzyme immunoassay (EIA) kits.
-
Secondary Screen: Cellular Assays for Anti-inflammatory Activity: Compounds showing promising COX inhibition should be further evaluated in cell-based assays. A common model is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[4][5][6]
-
Mechanism of Action Studies: For lead compounds, further mechanistic studies can be employed, such as Western blotting to assess the downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS).[4]
Caption: In Vitro Screening Workflow for SAR Studies.
In Vivo Validation of Lead Compounds
Promising candidates from in vitro studies should be advanced to in vivo models of inflammation to assess their efficacy and safety in a more complex biological system.
-
Acute Inflammation Models: The carrageenan-induced paw edema model in rodents is a widely used and well-validated model for evaluating the acute anti-inflammatory effects of novel compounds.[7][8]
-
Chronic Inflammation Models: For compounds with sustained activity, chronic models such as the cotton pellet granuloma or adjuvant-induced arthritis models can provide insights into their potential for treating long-term inflammatory conditions.[7][8]
-
Analgesic Activity: The anti-inflammatory activity of many NSAIDs is accompanied by analgesia. This can be assessed using models like the acetic acid-induced writhing test or the hot plate test.
Caption: In Vivo Evaluation Workflow for Lead Compounds.
Data Presentation and Interpretation
The systematic collection and organization of experimental data are crucial for building a predictive SAR model.
Tabular Summary of SAR Data
| Compound | R1 (Phenyl Substituent) | R2 (Acid/Ester) | R3 (Acyl Group) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | In Vivo Efficacy (% Inhibition of Edema) |
| Parent | 4-Br | -COOH | Isobutyryl | Data | Data | Data |
| Analog 1 | 2-Br | -COOH | Isobutyryl | Data | Data | Data |
| Analog 2 | 4-Cl | -COOH | Isobutyryl | Data | Data | Data |
| Analog 3 | 4-Br | -COOCH3 | Isobutyryl | Data | Data | Data |
| Analog 4 | 4-Br | -COOH | Acetyl | Data | Data | Data |
This table serves as a template for organizing the data that would be generated from the proposed SAR studies.
Detailed Experimental Protocols
Protocol for In Vitro COX Inhibition Assay
-
Preparation of Reagents: Prepare assay buffer, heme, and stock solutions of arachidonic acid (substrate), and test compounds.
-
Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the test compound solution.
-
Add 10 µL of the enzyme (COX-1 or COX-2) to each well.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a saturated stannous chloride solution.
-
Measure the prostaglandin F2α produced using a colorimetric or fluorescent method.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol for Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. The control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion
The systematic investigation of the structure-activity relationships of this compound derivatives holds significant promise for the discovery of novel anti-inflammatory agents. By employing a well-structured experimental workflow, encompassing both in vitro and in vivo models, researchers can effectively dissect the contributions of different structural motifs to the overall pharmacological profile. The insights gained from such studies will be instrumental in the rational design and optimization of lead compounds with improved efficacy, selectivity, and safety profiles, ultimately contributing to the development of next-generation anti-inflammatory therapies.
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Anosike, C.A., Obidoa, O., & Ezeanyika, L.U.S. (2012). The Anti inflammatory Activity of Garden Egg (Solanum aethiopicum) on Egg Albumin-induced Oedema and Granuloma Tissue Formation in Rats. Asian Pacific Journal of Tropical Medicine, 5(1), 62-66. Available from: [Link]
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Hisamuddin, N., et al. (2019). Anti-Edematogenic and Anti Granuloma Activity of a Synthetic Curcuminoid Analog, 5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one, in Mouse Models of Inflammation. Molecules, 24(14), 2614. Available from: [Link]
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Iroanya, O., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Innoscience - Theranostics and Pharmacological Sciences. Available from: [Link]
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Khan, I., et al. (2023). Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS. Bioorganic & Medicinal Chemistry, 82, 117221. Available from: [Link]
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Li, Y., et al. (2023). Synthesis and SAR study of novel diimide skeleton compounds with the anti-inflammatory activities in vitro and in vivo. Bioorganic & Medicinal Chemistry, 90, 117353. Available from: [Link]
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Patel, M., et al. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4064. Available from: [Link]
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Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2014). International Journal of Pharmaceutical Sciences and Research, 5(10), 4146-4159. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid
For researchers and drug development professionals, the synthesis and application of novel chemical entities are central to discovery. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management.
Hazard Assessment: A Precautionary Approach
| Component | Associated Hazards |
| Brominated Aromatic Ring | Compounds containing a carbon-halogen bond are often classified as halogenated organic compounds.[2][3] Many such compounds are persistent in the environment and can be toxic to aquatic life. |
| Carboxylic Acid Moiety | Carboxylic acids can be corrosive and cause skin and eye irritation or damage.[4][5] |
| Isobutyryloxy Group | Isobutyric acid is corrosive and can cause severe skin burns and eye damage.[4] |
Given this analysis, this compound should be treated as a halogenated organic waste that is potentially corrosive and an environmental hazard.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[6][7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[6][7] Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn at all times.[6][7]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[6]
Waste Segregation: The Cornerstone of Proper Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. This compound must be disposed of as halogenated organic waste .
Caption: Decision workflow for segregating halogenated organic waste.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated and labeled "Halogenated Organic Waste" container
-
Waste accumulation log
-
Spill kit for chemical spills
Procedure:
-
Container Preparation:
-
Obtain a designated waste container for halogenated organic compounds. These are typically provided by your institution's Environmental Health and Safety (EHS) department.
-
Ensure the container is made of a material compatible with the waste and has a secure, tight-fitting lid.[8]
-
The container must be clearly labeled "Halogenated Organic Waste" and include a list of its contents.[8]
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated container.
-
If the compound is a solid, use a dedicated scoop or spatula. Avoid creating dust.
-
If it is in solution, pour carefully to avoid splashing.
-
Do not mix with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.[2][8]
-
-
Container Management:
-
Final Disposal:
-
Once the waste container is full, or after a designated accumulation time, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Disposal of halogenated organic waste is typically achieved through high-temperature incineration at a permitted facility.[9][10]
-
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: If safe to do so, prevent the spread of the spill using absorbent materials from a chemical spill kit.
-
Cleanup:
-
For small spills of solid material, carefully sweep it up and place it in the halogenated organic waste container.[11]
-
For liquid spills, use an inert absorbent material to soak up the spill, then place the contaminated absorbent in the waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
All cleaning materials must also be disposed of as halogenated organic waste.
-
Thoroughly wash any reusable lab equipment that came into contact with the compound.
-
Caption: Overall workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- Combi-Blocks, Inc. (2023-01-02). Safety Data Sheet: this compound.
- Ideal Response. (2025-03-18). What is bromine and what are the safe disposal and recycling methods?.
- Darnell, A.J. (1983-12). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Santa Cruz Biotechnology.
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- eCFR.
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- Fisher Scientific. (2009-09-26).
- Chemtalk.
- Cayman Chemical. (2025-11-21). Safety Data Sheet: 2,4-Dichlorophenoxy Acetic Acid.
- ChemicalBook. This compound | 1385694-70-1.
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- Safety Data Sheet: Diacetyl tartaric acid ester of mono-diglycerides (D
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A Researcher's Guide to the Safe Handling of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid
As a Senior Application Scientist, it is my priority to equip fellow researchers with the knowledge to manage laboratory chemicals safely and effectively. This guide provides essential, direct guidance on the personal protective equipment (PPE), operational handling, and disposal of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid (CAS Number: 1385694-70-1). By understanding the rationale behind these procedures, you can foster a culture of safety and scientific integrity within your laboratory.
Hazard Assessment: Understanding the Risks
While some safety data sheets (SDS) for this compound may lack detailed hazard information, a conservative approach is always recommended when handling novel or lesser-studied compounds.[1] One available SDS classifies this compound with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)
-
Causes skin irritation (Skin corrosion/irritation, Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)
Given its nature as a brominated organic compound and a carboxylic acid derivative, it is prudent to also consider the hazards associated with similar molecules, such as 4-bromophenylacetic acid, which is known to cause skin, eye, and respiratory irritation.[2] Therefore, avoiding all personal contact, including the inhalation of dust, is a critical primary objective.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashes. | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[3] |
| Hands | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact, which can lead to irritation.[4] Gloves must be inspected before use and disposed of properly after handling the compound.[5] |
| Body | Flame-resistant lab coat. | Provides a barrier against spills and splashes.[3] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used. | Minimizes the inhalation of airborne particles that can cause respiratory tract irritation. |
PPE Selection and Use Workflow
Caption: Workflow for selecting and using appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your experiment.
3.1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure proper ventilation.
-
Gather Materials: Before starting, ensure all necessary equipment, including weighing materials, solvents, and reaction vessels, are within the fume hood to minimize movement in and out of the containment area.
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and unobstructed.
3.2. Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat or paper. Handle gently to minimize the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Heating: If the protocol requires heating, use a controlled heating source such as a heating mantle or oil bath equipped with a temperature controller.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2]
3.3. Spill Response:
-
Minor Spills: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for proper disposal.
-
Major Spills: In the event of a larger spill, evacuate the immediate area and alert your laboratory's safety officer.
Disposal Plan: Responsible Waste Management
Proper waste disposal is not only a regulatory requirement but also a cornerstone of responsible research. As a halogenated organic compound, this compound requires specific disposal procedures.
4.1. Waste Segregation:
-
Halogenated Organic Waste: All waste containing this compound, including contaminated solvents, reaction residues, and absorbent materials from spills, must be collected in a designated "Halogenated Organic Waste" container.[6][7][8]
-
Separate Waste Streams: It is critical to keep halogenated and non-halogenated organic waste streams separate.[6][9][10] Mixing these waste types can complicate the disposal process and increase costs.[9][10]
4.2. Container Management:
-
Labeling: The halogenated waste container must be clearly labeled with "Hazardous Waste" and a list of its chemical contents.[8][10]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[8]
-
Secondary Containment: Store the waste container in a designated satellite accumulation area with secondary containment to prevent the release of contents in case of a leak.[10]
Chemical Waste Disposal Decision Tree
Caption: Decision tree for proper chemical waste segregation.
By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Always remember that a proactive approach to safety is paramount in scientific discovery.
References
- Cleanroom Waste Disposal Protocol. (2012-06-21). Auckland Microfab.
- QB-5508 p.1 - Safety Data Sheet. (2023-01-02). Combi-Blocks, Inc.
- 4-bromophenylacetic acid - Sdfine. Sdfine.
- Hazardous waste segreg
- Halogenated Organic Liquids - Standard Oper
- 7.2 Organic Solvents. Cornell EHS.
- Safety and Handling of 4-Bromophenylacetic Acid: Best Practices for Chemical Professionals. NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY D
- Halogenated Solvents in Laboratories.
- SAFETY D
- 4-Bromophenylacetic acid - Safety D
- SAFETY D
- Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromophenylacetonitrile. Benchchem.
- (4-Bromophenyl)
- SAFETY D
- Protective Equipment. American Chemistry Council.
- What PPE Should You Wear When Handling Acid 2026?. (2025-01-07). LeelineWork.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment | US EPA. (2025-09-12). US EPA.
- Safety D
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
- Safety Data Sheet. (2025-11-21). Cayman Chemical.
- SAFETY DATA SHEET. (2021-12-25). Fisher Scientific.
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- 2. nbinno.com [nbinno.com]
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- 4. leelinework.com [leelinework.com]
- 5. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
